molecular formula C10H14N2O2 B3114478 2-(4-Amino-3-methylphenoxy)-N-methylacetamide CAS No. 201853-11-4

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Cat. No.: B3114478
CAS No.: 201853-11-4
M. Wt: 194.23 g/mol
InChI Key: ZCOAJBWIPWRTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Amino-3-methylphenoxy)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-methylphenoxy)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAJBWIPWRTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201853-11-4
Record name 2-(4-amino-3-methylphenoxy)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a small molecule of interest within the broader class of phenoxyacetamide derivatives. While specific research on this particular compound is limited, the phenoxyacetamide scaffold is a well-established pharmacophore with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide and explores potential synthetic routes, predicted biological activities, and analytical methodologies based on established knowledge of structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding to stimulate further investigation into the therapeutic potential of this and similar molecules.

Chemical Structure and Physicochemical Properties

2-(4-Amino-3-methylphenoxy)-N-methylacetamide possesses a core structure characterized by a 4-amino-3-methylphenol moiety linked via an ether bond to an N-methylacetamide group. This arrangement of functional groups imparts specific physicochemical properties that are crucial for its potential biological interactions.

Molecular Structure

The chemical structure of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is depicted below:

Caption: A 2D representation of the molecular structure.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is presented in the table below. These values are primarily sourced from computational predictions available in public chemical databases.[1]

PropertyValueSource
Molecular Formula C10H14N2O2PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 1.1PubChem (Predicted)
Hydrogen Bond Donor Count 2PubChem (Predicted)
Hydrogen Bond Acceptor Count 3PubChem (Predicted)
Rotatable Bond Count 4PubChem (Predicted)
Topological Polar Surface Area 58.6 ŲPubChem (Predicted)
SMILES CC1=C(C=C(C=C1)N)OCC(=O)NCPubChem[1]
InChI InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)PubChem[1]

Note: The predicted LogP value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability.

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ether linkage or the amide bond. The more common and likely more efficient strategy would be the formation of the ether bond via a Williamson ether synthesis, followed by amidation.

retrosynthesis target 2-(4-Amino-3-methylphenoxy)-N-methylacetamide ether_disconnection Ether Disconnection (Williamson Ether Synthesis) target->ether_disconnection C-O bond phenol 4-Amino-3-methylphenol ether_disconnection->phenol chloroacetamide 2-Chloro-N-methylacetamide ether_disconnection->chloroacetamide amide_disconnection Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

This proposed protocol is based on general methods for the synthesis of phenoxyacetamides and would require optimization and validation.[2][3][4]

Step 1: Williamson Ether Synthesis

  • Reactants: 4-Amino-3-methylphenol and 2-chloro-N-methylacetamide.

  • Reagents: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Procedure: a. Dissolve 4-Amino-3-methylphenol in the chosen solvent. b. Add the base portion-wise at room temperature and stir for a designated period to form the phenoxide. c. Add 2-chloro-N-methylacetamide to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Potential Biological Activity and Therapeutic Applications

The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Antitubercular: Several studies have reported the potent antitubercular activity of phenoxyacetamide derivatives.[2][4]

  • Antibacterial: The scaffold has been explored for its potential as an inhibitor of the Pseudomonas aeruginosa type III secretion system, a key virulence factor.[5][6]

  • Anticancer: Certain phenoxyacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]

  • Anti-inflammatory: The anti-inflammatory potential of this class of compounds has also been explored.[9]

  • Metabolic Disorders: Phenoxyacetamide-based compounds have been designed as free fatty acid receptor 1 (FFA1) agonists for the potential treatment of type 2 diabetes.[10]

Given the structural similarities, it is plausible that 2-(4-Amino-3-methylphenoxy)-N-methylacetamide could exhibit one or more of these biological activities. The presence of the amino and methyl groups on the phenyl ring, as well as the N-methyl group on the acetamide moiety, would modulate its activity and specificity compared to other derivatives. Structure-activity relationship (SAR) studies would be essential to elucidate the precise role of these substituents.[5][10][11]

Analytical Methodologies for Characterization

To ensure the identity, purity, and quality of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, a combination of analytical techniques would be employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS could further aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic ring is a chromophore.

  • Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Future Research and Development

The lack of specific data on 2-(4-Amino-3-methylphenoxy)-N-methylacetamide presents a clear opportunity for further research. Key areas for future investigation include:

  • Validated Synthesis: Development and validation of an efficient and scalable synthetic route.

  • Biological Screening: Comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antibacterial, antifungal, anticancer, and anti-inflammatory activities.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action at the molecular level will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of different substituents on biological activity, which can guide the design of more potent and selective compounds.

  • In Vivo Studies: Should in vitro studies show promise, evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models would be the next logical step.

Conclusion

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a molecule with a chemical scaffold that has proven to be of significant interest in the field of drug discovery. While direct research on this specific compound is currently lacking, the wealth of information on related phenoxyacetamide derivatives provides a strong rationale for its investigation. This technical guide has outlined its known properties and provided a framework for its synthesis, potential biological evaluation, and analytical characterization. It is hoped that this will serve as a valuable resource for researchers and contribute to the exploration of the therapeutic potential of this and other novel chemical entities.

References

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.
  • Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2015). Bioorganic & Medicinal Chemistry, 23(20), 6649-6660.
  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.
  • A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Deriv
  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
  • Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives. (2026). Journal of Pesticide Science, 51, 1-8.
  • Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. (2019). European Journal of Chemistry, 10(3), 234-238.
  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. (2025). Frontiers in Chemistry, 13.
  • Substituted N-phenoxyacetyltaurates: synthesis, structural features, and biological activity. (2025). Russian Chemical Bulletin, 74(10), 2345-2352.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(8), 4653-4676.
  • Manning, M. C., et al. (2010). U.S. Patent No. 7,749,503. Washington, DC: U.S.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). International Journal of Science and Research (IJSR), 12(11), 1-5.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). Molecules, 17(2), 2096-2108.
  • Garg, N. K., et al. (n.d.). Patents & Products. UCLA. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 85, 129221.
  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
  • Maloney, J. R., & Swartz, T. G. (2017). U.S. Patent No. 9,840,482. Washington, DC: U.S.
  • 2-(4-amino-3-methylphenoxy)-n-methylacetamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Supporting Information for Copper-Catalyzed Aerobic Oxidative C-N Bond Cleavage of Tertiary Amines for the Synthesis of Amides. (n.d.).
  • Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate. (2019).
  • Technique for preparing N-methylacetamide. (2006).
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(8), 1823.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis of a Novel Phenoxyacetamide Derivative for Research and Development

Introduction

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a distinct organic molecule characterized by a trifunctional scaffold: a primary aromatic amine, a methyl-substituted phenoxy ether, and an N-methylated acetamide side chain. While a specific CAS number for this compound is not publicly registered as of this guide's publication, its chemical structure, identified in PubChem with Compound ID (CID) 21223920, suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] The aminophenoxy moiety is a recognized pharmacophore present in a range of biologically active agents, including kinase inhibitors and anticancer compounds.[2][3][4] This guide offers a comprehensive, prospective analysis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, providing researchers and drug development professionals with a foundational understanding of its predicted properties, a robust synthetic strategy, and potential applications, all grounded in established chemical principles and data from analogous structures.

Physicochemical Properties and Structural Analysis

The structural attributes of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide—a hydrogen bond donor (the primary amine), hydrogen bond acceptors (the ether and amide oxygens), and a mix of hydrophobic (the aromatic ring and methyl groups) and hydrophilic regions—portend a compound with moderate solubility and the capacity for multiple intermolecular interactions. A summary of its predicted physicochemical properties is presented below.

PropertyPredicted ValueData Source
Molecular Formula C10H14N2O2PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Monoisotopic Mass 194.10553 DaPubChem[1]
XlogP (Predicted) 0.6PubChem[1]
Hydrogen Bond Donors 1 (from the primary amine)Inferred from structure
Hydrogen Bond Acceptors 3 (ether oxygen, amide oxygen, amine nitrogen)Inferred from structure

These predicted values suggest that the molecule adheres to general guidelines for drug-likeness, such as Lipinski's Rule of Five, making it an attractive candidate for further investigation in drug discovery programs.

Proposed Synthesis and Experimental Protocols

The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide can be logically approached through a two-step process starting from the commercially available 4-amino-3-methylphenol. The proposed synthetic pathway involves an initial etherification followed by an amidation reaction. This strategy is predicated on well-established and high-yielding chemical transformations.

Step 1: Synthesis of 2-(4-Amino-3-methylphenoxy)acetic acid

The first step involves a Williamson ether synthesis, a robust method for forming ethers. In this case, the phenolic hydroxyl group of 4-amino-3-methylphenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.

Protocol:

  • Reaction Setup: To a solution of 4-amino-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K2CO3, 2.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up and Saponification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude ester is then saponified by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stirring at room temperature for 2-4 hours.

  • Isolation: Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

The final step is the formation of the N-methylamide from the synthesized carboxylic acid. This can be achieved using standard peptide coupling reagents to ensure a high yield and minimize side reactions.

Protocol:

  • Activation of Carboxylic Acid: Dissolve the 2-(4-amino-3-methylphenoxy)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) and stir for 15-20 minutes at 0 °C to form the active ester.

  • Amidation: Add a solution of methylamine (a 2M solution in THF or as methylamine hydrochloride with a base like triethylamine, 1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis & Saponification cluster_step2 Step 2: Amidation A 4-Amino-3-methylphenol C Intermediate Ester A->C K2CO3, Acetone B Ethyl bromoacetate B->C D 2-(4-Amino-3-methylphenoxy)acetic acid C->D 1. NaOH, EtOH/H2O 2. HCl (aq) F Target Compound: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide D->F EDC, HOBt, DCM E Methylamine E->F

Caption: Proposed two-step synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide.

Potential Applications in Drug Discovery

The aminophenoxy scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets. Derivatives of aminophenoxy compounds have been investigated for a variety of therapeutic applications.

  • Kinase Inhibition: Many small molecule kinase inhibitors feature a core structure that can be mimicked by 2-(4-Amino-3-methylphenoxy)-N-methylacetamide. The primary amine can serve as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The phenoxy-N-methylacetamide portion can be modified to target the hydrophobic regions of the kinase domain, potentially leading to potent and selective inhibitors.

  • Anticancer Agents: Phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver and breast cancer.[5] Some have been shown to induce apoptosis and cause cell cycle arrest.[3] The title compound could serve as a novel scaffold for the development of new anticancer agents. Research has shown that flavone derivatives with a 4-aminophenoxy moiety can act as selective anticancer agents in non-small cell lung cancer cells.[3]

Conceptual Signaling Pathwaydot

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream P Compound 2-(4-Amino-3-methylphenoxy) -N-methylacetamide Compound->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Sources

The Pharmacological and Physicochemical Landscape of 4-Amino-3-Methylphenoxy Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel therapeutic scaffolds is central to modern medicinal chemistry. Among these, phenoxyacetamide derivatives have emerged as highly versatile pharmacophores, demonstrating profound efficacy across oncology, neurology, and inflammatory diseases[1]. Specifically, derivatives based on the 2-(4-amino-3-methylphenoxy)acetamide core represent a promising frontier.

The structural rationale behind this specific scaffold is highly deliberate:

  • The Phenoxyacetamide Backbone: Provides a flexible linker that facilitates favorable hydrogen bonding and hydrophobic interactions within target enzyme binding pockets (such as PARP-1 or COX-2)[2].

  • The 3-Methyl Substitution: Acts as an electron-donating group, subtly altering the electron density of the aromatic ring to enhance binding affinity through favorable steric and electronic interactions.

  • The 4-Amino Group: Serves as a critical functional handle. It not only participates in hydrogen bonding but also acts as the primary site for further synthetic derivatization (e.g., coupling with sulfonyl chlorides, carboxylic acids, or aldehydes) to explore the Structure-Activity Relationship (SAR)[3].

Physicochemical Profiling of the Core Scaffold

Understanding the baseline physicochemical properties of the core scaffold—2-(4-amino-3-methylphenoxy)acetamide (CAS: 201853-03-4)—is essential for predicting its pharmacokinetic behavior, including absorption and membrane permeability. The compound exhibits a low molecular weight and an optimal predicted partition coefficient (XlogP), making it an excellent lead candidate for oral bioavailability[4].

Table 1: Physicochemical Properties of 2-(4-amino-3-methylphenoxy)acetamide

PropertyValueClinical / Synthetic Relevance
Molecular Formula C9H12N2O2Low molecular weight ensures high ligand efficiency[4].
Monoisotopic Mass 180.08987 DaFavorable for penetrating cellular membranes (Lipinski's Rule of 5)[4].
CAS Number 201853-03-4Standardized identifier for commercial and synthetic tracking.
Predicted XlogP ~0.2Indicates balanced hydrophilicity/lipophilicity, crucial for systemic distribution[4].
H-Bond Donors 2 (Primary amine, Amide)Facilitates strong target-site anchoring via hydrogen bonding.
H-Bond Acceptors 3 (Ether oxygen, Amide O & N)Enhances solubility and target protein interaction.

Pharmacological Efficacy: Oncology & PARP-1 Inhibition

Recent breakthroughs have highlighted the extraordinary potential of phenoxyacetamide derivatives in targeted cancer therapy. A landmark 2023 study demonstrated that novel phenoxyacetamide compounds act as potent apoptotic inducers against hepatocellular carcinoma (HepG2) cells through the targeted inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1)[5].

PARP-1 is an enzyme critical for repairing single-strand DNA breaks. When phenoxyacetamide derivatives inhibit PARP-1, unrepaired single-strand breaks collapse replication forks during the S-phase of the cell cycle, leading to highly lethal double-strand breaks (DSBs). This accumulation of DNA damage triggers G1/S phase cell cycle arrest and forces the cancer cell into intrinsic apoptosis[6].

In comparative in vitro studies, leading phenoxyacetamide derivatives (e.g., "Compound I") demonstrated superior potency and selectivity compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU)[2].

Table 2: Comparative Cytotoxicity (IC50 values) of Phenoxyacetamide Derivatives

Cell Line / TypeCompound I (µM)Compound II (µM)5-Fluorouracil (µM)
HepG2 (Liver Cancer) 1.436.525.32
MCF-7 (Breast Cancer) 10.51>10.0N/A
THLE-2 (Normal Liver) 36.27N/AHighly Toxic

Data indicates that Compound I is highly selective, exhibiting a ~25-fold safety margin between tumorigenic HepG2 cells and normal THLE-2 liver cells[2].

PARP1_Pathway Drug Phenoxyacetamide Derivative PARP1 PARP-1 Enzyme (Inhibited) Drug->PARP1 Binds & Inhibits DNA_Repair DNA Repair (Blocked) PARP1->DNA_Repair Prevents DSB Double-Strand Breaks (Accumulation) DNA_Repair->DSB Leads to Cell_Cycle G1/S Phase Arrest DSB->Cell_Cycle Triggers Apoptosis Intrinsic Apoptosis (Pro-apoptotic Gene Upregulation) Cell_Cycle->Apoptosis Induces

Mechanistic pathway of phenoxyacetamide derivatives inducing apoptosis via PARP-1 inhibition.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the core scaffold and its subsequent biological validation.

Protocol A: Synthesis of 2-(4-amino-3-methylphenoxy)acetamide

This two-step synthesis relies on nucleophilic substitution followed by catalytic reduction[3].

  • Nucleophilic Substitution (Etherification):

    • Step: Dissolve 1.0 eq of 3-methyl-4-nitrophenol and 1.2 eq of 2-chloroacetamide in anhydrous Dimethylformamide (DMF). Add 2.0 eq of anhydrous Potassium Carbonate (

      
      ). Heat to 80°C for 6 hours.
      
    • Causality:

      
       deprotonates the phenol to form a highly reactive phenoxide anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the phenoxide "naked" and highly nucleophilic, driving the 
      
      
      
      displacement of the chloride ion to form 2-(3-methyl-4-nitrophenoxy)acetamide[3].
  • Catalytic Reduction:

    • Step: Dissolve the purified intermediate in methanol. Add 10% Pd/C (catalytic amount) and stir under a Hydrogen (

      
      ) atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate.
      
    • Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the ether linkage or reducing the amide, yielding the target 2-(4-amino-3-methylphenoxy)acetamide[3].

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

This assay validates the anti-proliferative efficacy of the synthesized derivatives[6].

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
    • Causality: A 24-hour incubation allows cells to adhere and re-enter the exponential growth phase. Because PARP inhibitors target DNA replication, the cells must be actively dividing for the drug to exert its mechanism of action[5].

  • Drug Treatment: Treat cells with varying concentrations of the phenoxyacetamide derivative (0.1 µM to 100 µM) for 48 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt into purple formazan. The optical density directly correlates with the percentage of living cells, allowing for precise

      
       calculation[2].
      

Exp_Workflow Synth Chemical Synthesis & Purification Char Structural Validation (NMR, HRMS) Synth->Char InVitro In Vitro Screening (MTT Assay) Char->InVitro Mech Mechanistic Studies (Flow Cytometry) InVitro->Mech InVivo In Vivo Validation (Xenograft Models) Mech->InVivo

Standardized drug development workflow for evaluating novel phenoxyacetamide derivatives.

Future Perspectives

The 4-amino-3-methylphenoxy acetamide scaffold is highly modular. Future drug development efforts should focus on derivatizing the primary amine to create dual-targeting agents. For instance, coupling the scaffold with podophyllotoxin derivatives has already shown promise in creating Tubulin/AKT1 dual-targeting agents for Non-Small Cell Lung Cancer (NSCLC)[7]. Additionally, exploring the scaffold's potential in neuropharmacology—specifically as anticonvulsants—remains a highly viable pathway given the historical success of phenoxyacetamides in crossing the blood-brain barrier[8].

References

  • PubChemLite. "2-(4-amino-3-methylphenoxy)acetamide (C9H12N2O2)". Université du Luxembourg. Available at: [Link]

  • Sayed MM, Nabil ZI, El-Shenawy NS, Al-Eisa RA, Nafie MS. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". Pharmaceuticals (Basel). 2023 Oct 26;16(11):1524. Available at:[Link]

  • Sayed MM, et al. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". MDPI. Available at:[Link]

  • ACS Publications. "Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC". Journal of Natural Products. Available at: [Link]

  • Google Patents. "EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts...". Google Patents.
  • PMC Chemistry. "Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines...". NIH. Available at: [Link]

Sources

Technical Guide: Biological Activity & SAR of the 2-Phenoxy-N-methylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-Phenoxy-N-methylacetamide Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenoxy-N-methylacetamide scaffold represents a privileged structural motif in medicinal chemistry, characterized by an aryloxy core linked to a secondary amide via a methylene bridge. This scaffold serves as a versatile template for designing bioactive small molecules with applications ranging from neurology (anticonvulsants) to infectious disease (antifungals/antimicrobials).

This guide analyzes the pharmacological potential of this scaffold, emphasizing the structural determinants of activity (Structure-Activity Relationship - SAR) and providing validated protocols for synthesis and biological evaluation. Unlike the broader class of phenoxyacetamides, the N-methyl variant offers a specific balance of metabolic stability, lipophilicity, and hydrogen-bond donor capability, making it a critical optimization point in hit-to-lead campaigns.

Chemical Biology & Structural Insights

The Core Scaffold

The scaffold consists of three distinct pharmacophoric regions:

  • The Aromatic Head (Phenoxy): A lipophilic domain that tolerates diverse substitutions (halogens, alkyls) to modulate steric fit and electronic properties.

  • The Linker (

    
    ):  A flexible spacer that dictates the spatial orientation between the aromatic ring and the hydrogen-bonding motif.
    
  • The Amide Tail (

    
    ):  A secondary amide acting as a hydrogen bond donor/acceptor. The N-methyl group specifically restricts conformational freedom compared to longer alkyl chains while maintaining better metabolic stability than unsubstituted primary amides.
    
SAR Visualization

The following diagram illustrates the critical modification points and their impact on biological activity.

SAR_Map Phenoxy Phenoxy Ring (Lipophilic Domain) Linker Methylene Linker (-OCH2-) Phenoxy->Linker Ether Bond Carbonyl Carbonyl (C=O) Linker->Carbonyl AmideN Amide Nitrogen (-NH-) Carbonyl->AmideN Peptide Bond Methyl N-Methyl Group (-CH3) AmideN->Methyl Subst Substitutions (Cl, F, Me) Modulate Na+ Channel Affinity Subst->Phenoxy LinkerMod Branching (e.g., -CH(Me)-) Increases Metabolic Stability LinkerMod->Linker NSub N-Methyl vs N-H Optimizes H-Bond/Lipophilicity NSub->Methyl

Caption: Structural dissection of the 2-phenoxy-N-methylacetamide scaffold highlighting key regions for medicinal chemistry optimization.

Therapeutic Applications & Mechanisms

Anticonvulsant Activity

Derivatives of 2-phenoxyacetamide are widely explored for anticonvulsant properties, often modeled after the mechanism of Lacosamide (though structurally distinct, they share the functionalized amino acid/amide motif).

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs). The aromatic ring interacts with the hydrophobic pocket of the channel in the inactivated state, while the amide moiety engages in hydrogen bonding to stabilize binding.

  • Key Insight: Electron-withdrawing groups (e.g., F, Cl) at the ortho or meta positions of the phenoxy ring significantly enhance anticonvulsant potency in Maximal Electroshock (MES) models [1].

Monoamine Oxidase (MAO) Inhibition

The scaffold acts as a competitive inhibitor of MAO enzymes, relevant for treating depression and neurodegenerative diseases.

  • Selectivity: N-Methylation often shifts selectivity. While N-propargyl derivatives are classic irreversible MAO inhibitors, N-methyl analogs serve as reversible inhibitors.

  • Data Point: 2-(4-methoxyphenoxy)acetamide derivatives have shown high selectivity for MAO-A, with IC50 values in the micromolar range [2].[1]

Fungicidal & Antimicrobial Activity

Specific N-methyl derivatives have demonstrated potent fungicidal activity, particularly against crop pathogens like Cucumber downy mildew.

  • SAR Finding: The introduction of a benzylideneaminooxymethyl group at the ortho position of the phenoxy ring, combined with the N-methyl amide tail, yields compounds with superior activity compared to their methyl ester counterparts [3].

Experimental Protocols

Synthesis of 2-Phenoxy-N-methylacetamide Derivatives

Methodology: A robust two-step synthesis involving Williamson ether synthesis followed by amidation.

Step 1: Synthesis of 2-Phenoxyacetic Acid

  • Reagents: Substituted Phenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure: Reflux phenol and chloroacetic acid in aqueous NaOH for 4-6 hours. Acidify with HCl to precipitate the acid. Recrystallize from ethanol.

Step 2: Amidation to N-Methylacetamide

  • Reagents: 2-Phenoxyacetic acid (1.0 eq), Methylamine (2.0 eq, usually as HCl salt or solution), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve acid in DMF. Add EDC, HOBt, and DIPEA. Stir for 30 min at 0°C.

    • Add Methylamine. Allow to warm to RT and stir overnight.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Alternative Route (Direct Alkylation): Reaction of substituted phenol with 2-chloro-N-methylacetamide in the presence of K2CO3 in acetone (Reflux 6-12h). This is often preferred for high-throughput library generation [4].

Biological Assay: Maximal Electroshock (MES) Test

Purpose: To evaluate anticonvulsant efficacy.[2][3]

  • Animals: Male albino mice (20-25g).

  • Treatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose.

  • Stimulus: Apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.

Biological Assay: Microdilution for Antimicrobial Activity

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve compounds in DMSO.

  • Inoculum: Adjust bacterial/fungal suspension to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL of inoculum + 100 µL of serially diluted compound to 96-well plates.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Lowest concentration with no visible growth.

Data Summary: Comparative Activity

The following table summarizes the biological activity of key derivatives based on literature precedents [1][3].

Compound IDPhenoxy Subst.[1][4][5][6] (R)Amide Subst.[7][8] (R')Target/AssayActivity (IC50 / MIC)
PMA-1 H (Unsubstituted)MethylMAO-A> 100 µM (Inactive)
PMA-2 4-MethoxyMethylMAO-A18.5 µM
PMA-3 2,6-DimethylMethylNa+ Channel (MES)ED50 = 35 mg/kg (Mouse)
PMA-4 2-(Benzylidene)MethylFungicidal>90% inhibition at 100 ppm
PMA-5 4-ChloroEthylNa+ Channel (MES)ED50 = 42 mg/kg

Note: N-methyl variants (PMA-2, PMA-3) often show improved solubility and metabolic profiles compared to longer alkyl chains (PMA-5).

Synthesis Workflow Diagram

Synthesis_Workflow Phenol Substituted Phenol (Ar-OH) Mix Reflux (6-12h) Nucleophilic Substitution Phenol->Mix Reagent 2-Chloro-N-methylacetamide (Cl-CH2-CO-NHMe) Reagent->Mix Base Base (K2CO3) Base->Mix Solvent Solvent (Acetone/MEK) Solvent->Mix Workup Workup: Filtration -> Evaporation -> Extraction Mix->Workup Product 2-Phenoxy-N-methylacetamide Derivative Workup->Product

Caption: One-pot synthesis workflow for generating 2-phenoxy-N-methylacetamide libraries via direct alkylation.

References

  • Shen, W., et al. (2014).[9][10] "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Molecules, 19(11), 18620-18631.[1] Retrieved from [Link]

  • ResearchGate. (2026). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. Retrieved from [Link]

  • PubChem. (2025). 2-(2-hydroxyphenoxy)-N-methylacetamide Compound Summary. Retrieved from [Link]

Sources

The Medicinal Chemistry of Amino-Substituted Phenoxyacetamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyacetamide scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities. The introduction of an amino substituent to this core has unlocked a diverse chemical space, leading to the development of potent agents with anticonvulsant, antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the medicinal chemistry of amino-substituted phenoxyacetamides, designed for researchers and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships (SAR), detail mechanisms of action, and provide validated experimental protocols to empower further research and development in this promising area.

Introduction: The Phenoxyacetamide Scaffold and the Impact of Amino Substitution

The phenoxyacetamide core, characterized by a phenyl ring linked via an ether oxygen to an acetamide moiety, offers a unique combination of structural rigidity and conformational flexibility. This arrangement allows for precise three-dimensional positioning of functional groups to interact with biological targets. The ether linkage and amide bond are metabolically stable and capable of participating in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

The strategic incorporation of an amino group (-NH2) or its derivatives onto this scaffold dramatically influences the molecule's physicochemical properties. The amino group can:

  • Introduce a basic center: This allows for salt formation, which can significantly improve aqueous solubility and bioavailability.

  • Act as a hydrogen bond donor/acceptor: This enhances binding affinity and specificity to biological targets.

  • Serve as a key pharmacophoric feature: The position and substitution of the amino group are often critical for biological activity.

  • Provide a handle for further derivatization: It allows for the exploration of a vast chemical space to optimize potency and selectivity.

This guide will navigate the synthesis, biological activities, and therapeutic potential of this versatile chemical class.

Synthetic Strategies: Building the Amino-Phenoxyacetamide Core

The construction of amino-substituted phenoxyacetamides is typically achieved through convergent synthetic routes. The primary strategy involves the formation of the phenoxy ether bond, followed by the introduction or modification of the amino and acetamide functionalities.

Core Synthesis via Williamson Ether Synthesis

A robust and widely used method for forming the central ether linkage is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the coupling of a substituted phenoxide with an N-substituted 2-chloroacetamide.[6][7] The phenoxide is generated in situ by treating a substituted phenol with a base, such as potassium carbonate or sodium hydride.

Diagram 1: General Synthetic Workflow via Williamson Ether Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product phenol Substituted Phenol (with -NH2 precursor, e.g., -NO2) step1 Step 1: Ether Formation (Williamson Synthesis) phenol->step1 chloroacetamide N-Substituted 2-Chloroacetamide chloroacetamide->step1 intermediate Nitro-Substituted Phenoxyacetamide step1->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) step2 Step 2: Amino Group Modification (e.g., Nitro Reduction) product Final Amino-Substituted Phenoxyacetamide step2->product Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) intermediate->step2

Caption: A common synthetic route to amino-substituted phenoxyacetamides.

Causality Behind Experimental Choices: The use of a relatively weak base like potassium carbonate is often sufficient and avoids potential side reactions associated with stronger bases. Acetone or DMF are common solvents as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures. The choice of a nitro group as a precursor for the amine is strategic; it is a strong electron-withdrawing group that is stable under the ether synthesis conditions and can be reliably reduced to the primary amine in a subsequent step using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Alternative Arylation Methods: Ullmann Condensation

For more complex or sterically hindered substrates where the SN2 reaction may be inefficient, the Ullmann condensation offers an alternative.[8][9][10][11] This copper-catalyzed reaction couples an aryl halide with an alcohol (or amine), allowing for the formation of the phenoxy (or anilino) linkage under different mechanistic principles. Modern iterations of this reaction use soluble copper catalysts with specific ligands, which allow for milder reaction conditions compared to the harsh temperatures of the classic Ullmann reaction.[8][10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Amino-substituted phenoxyacetamides have demonstrated efficacy in several therapeutic areas. The following sections detail their activity and the structural features required for potency.

Anticonvulsant Activity

A significant area of investigation for this scaffold is in the treatment of epilepsy.[12] Certain derivatives have shown broad-spectrum anticonvulsant properties in preclinical models.[6]

Mechanism of Action: While not fully elucidated for all derivatives, the anticonvulsant effects of many small molecules are attributed to their ability to modulate neuronal excitability.[13][14] Key mechanisms include the blockade of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamate-mediated excitation.[13][15][16] The phenoxyacetamide structure can mimic endogenous ligands for these targets, effectively stabilizing neuronal membranes and preventing the spread of seizure activity.[17]

Structure-Activity Relationship (SAR):

  • Amide Substitution: The nature of the substituent on the acetamide nitrogen is crucial. Often, an unsubstituted -NH2 or a small alkyl group is favored.

  • Phenoxy Ring Substitution: The position and nature of the amino group on the phenoxy ring are critical. In some series, a terminal piperazine or related cyclic amine attached to the phenyl ring enhances activity.[6]

  • Stereochemistry: As with many CNS-active agents, the stereochemistry at chiral centers can significantly impact potency.

Table 1: Representative Anticonvulsant Activity Data

Compound IDCore StructureKey SubstituentsMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Reference
Compound 14 (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide4-(4-fluorophenyl)piperazin-1-yl49.667.431.3[6]
Lead Cmpd. II Phenylglycine-amide derivative(R)-enantiomer, specific side chainPotentPotentPotent[6]

MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole. Data extracted from referenced literature.[6]

Diagram 2: Key SAR Features for Anticonvulsant Activity

SAR_Anticonvulsant cluster_R1 Phenoxy Ring (R1) cluster_R2 Acetamide Group (R2) Core Phenoxyacetamide Core Scaffold R1_pos Position of -NH2 (or N-heterocycle) Core->R1_pos Critical for potency R1_type Nature of Amino Group (Primary vs. Cyclic) Core->R1_type R2_sub N-substituent (H, small alkyl) Core->R2_sub Influences solubility & binding R2_stereo Stereochemistry Core->R2_stereo Can dictate efficacy

Caption: Structure-activity relationship map for anticonvulsant phenoxyacetamides.

Anticancer Activity

Recent studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents, particularly against hepatocellular carcinoma cell lines like HepG2.[18]

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction One key mechanism identified is the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1).[18] PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks.[12][19] Its inhibition leads to the accumulation of DNA damage, particularly in cancer cells that may already have deficiencies in other DNA repair pathways (a concept known as synthetic lethality), ultimately triggering programmed cell death (apoptosis).[20] These compounds have been shown to induce apoptosis by arresting the cell cycle and modulating the expression of pro-apoptotic and anti-apoptotic genes.[18]

Diagram 3: Proposed Mechanism of Anticancer Action

Anticancer_MoA cluster_cell Cancer Cell Compound Amino-Phenoxyacetamide Derivative PARP1 PARP-1 Enzyme Compound->PARP1 Inhibition SSB Single-Strand DNA Breaks SSB->PARP1 Recruitment & Activation (blocked) DSB Double-Strand DNA Breaks SSB->DSB Accumulation during Replication Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Caption: Inhibition of PARP-1 by phenoxyacetamides leads to apoptosis.

Structure-Activity Relationship (SAR):

  • Phenoxy Substituents: The substitution pattern on the phenoxy ring is vital for both potency and selectivity. Specific substitutions can enhance binding to the PARP-1 active site.[18]

  • Acetamide Linkage: The acetamide moiety is a common feature in many biologically active molecules and is crucial for interacting with the target protein.[18]

Antimicrobial and Antiplasmodial Activities

The amino-phenoxyacetamide scaffold has also yielded compounds with significant activity against various pathogens, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum.[21][22][23]

Mechanism of Action: The mechanisms can be diverse. In bacteria, compounds may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. For antiplasmodial activity, the targets are often unique to the parasite's life cycle. The optimization of a phenotypic hit from an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of malaria.[17][24][25]

Structure-Activity Relationship (SAR):

  • Anti-plasmodial: For 2-phenoxybenzamides, replacing a piperazinyl substituent with an amino group led to a dramatic decrease in activity, indicating that a more complex, basic side chain is beneficial.[21] In contrast, for other aminoacetamide scaffolds, specific substitutions on the aniline ring were key to achieving nanomolar potency.[24]

  • Antimicrobial: In a series of aurone derivatives (which share structural similarities), the presence of a 5-acetamido group was a common feature among the most active compounds against both Gram-positive and Gram-negative bacteria.[19]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key assays relevant to the evaluation of amino-substituted phenoxyacetamides.

Protocol: General Synthesis of a Phenoxyacetamide Intermediate

This protocol describes a representative Williamson ether synthesis.[7]

Objective: To synthesize a 2-(substituted phenoxy)-N-(substituted phenyl) acetamide. Materials:

  • Substituted phenol (1.0 eq)

  • 2-chloro-N-(substituted phenyl) acetamide (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Dry acetone (solvent)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, and purification supplies (e.g., silica gel for column chromatography).

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), 2-chloro-N-(substituted phenyl) acetamide (1.0 eq), and anhydrous K₂CO₃ (1.5 eq).

  • Add a sufficient volume of dry acetone to dissolve/suspend the reactants.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Pour the crude residue into crushed ice/water. The solid product will precipitate.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure phenoxyacetamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer drugs.[18][21][26][27]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., HepG2). Materials:

  • Test compound (dissolved in DMSO to make a stock solution)

  • HepG2 cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Maximal Electroshock (MES) Test for In Vivo Anticonvulsant Activity

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[17][23][24][25][28]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice. Materials:

  • Male CF-1 mice (18-25 g)

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Electroconvulsiometer with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory conditions. Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of the test compound.

  • Drug Administration: Administer the test compound or vehicle to the animals via the desired route (typically intraperitoneal, i.p., or oral, p.o.).

  • Time to Peak Effect (TPE): Conduct the test at the predetermined TPE of the drug (e.g., 30 or 60 minutes post-administration). This must be determined in preliminary studies.

  • Seizure Induction:

    • Apply one drop of topical anesthetic to the eyes of the mouse.

    • Moisten the corneal electrodes with saline solution and place them on the corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (full extension of the hindlimbs at a 180° angle to the torso).

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.

Future Directions and Conclusion

The amino-substituted phenoxyacetamide scaffold is a rich source of biologically active compounds with significant therapeutic potential. The diverse activities, from CNS modulation to anticancer and antimicrobial effects, highlight the versatility of this chemical class.

Future research should focus on:

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is crucial for mechanism-based optimization.

  • Selectivity Profiling: As these compounds can be active against multiple targets, comprehensive selectivity profiling is necessary to minimize off-target effects and potential toxicity.

  • Pharmacokinetic Optimization: While many potent compounds have been identified, improving their ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a key challenge to translate in vitro potency into in vivo efficacy.[24]

  • Exploration of New Chemical Space: Expanding the library of derivatives by modifying the amino group, the substitution pattern on the aromatic rings, and the nature of the acetamide will undoubtedly lead to the discovery of novel agents with improved properties.

References

  • Al-Ostoot, F. H., et al. (2021).
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsia, 50(s11), 38-45.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Desuja, A. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. Journal of Pharmaceutical and Biological Sciences, 11(4), 1-2.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-458). Humana Press, New York, NY.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Rani, P., Pal, D. K., Hegde, R. R., & Hashim, S. R. (2015). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Hemijska industrija, 69(4), 405-415.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

  • Stephens, C. E. (2011). Recent synthetic developments and applications of the Ullmann reaction. A review. Current Organic Chemistry, 15(18), 3149-3173.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Zhang, J., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Zuo, Z., Kim, R. S., & Watson, D. A. (2021). Synthesis of Axially Chiral 2,2′-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution. Journal of the American Chemical Society, 143(4), 1328-1333.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly demand modular and highly functionalized building blocks, the precise physicochemical profiling and synthetic mastery of intermediates become paramount. 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a quintessential bifunctional scaffold. Featuring a nucleophilic primary amine and a hydrogen-bond-capable phenoxyacetamide core, this molecule serves as a critical synthetic node for developing kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative guide on the structural properties, causal synthetic methodologies, and self-validating analytical protocols required to handle and utilize this compound effectively in a pharmaceutical setting.

Structural & Physicochemical Profiling

Understanding the quantitative physicochemical properties of a building block is the first step in predicting its behavior in both synthetic reactions and biological systems. The low molecular weight and favorable hydrogen-bonding profile of this compound ensure that downstream derivatives maintain compliance with Lipinski’s Rule of Five .

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
IUPAC Name 2-(4-amino-3-methylphenoxy)-N-methylacetamideDefines the exact regiochemistry of the substituents.
Molecular Formula C10H14N2O2Baseline for stoichiometric calculations and mass spectrometry.
Molecular Weight 194.23 g/mol Low MW allows extensive derivatization without exceeding optimal drug size limits.
Monoisotopic Mass 194.1055 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation .
Predicted XlogP ~0.6Indicates high aqueous solubility, favorable for oral bioavailability and formulation.
H-Bond Donors 2 (NH₂, Amide NH)Facilitates target engagement (e.g., binding to kinase hinge regions).
H-Bond Acceptors 3 (Ether O, Amide O, Amine N)Enhances solubility and enables complex receptor interactions.

Synthetic Methodology & Causal Workflow

The synthesis of 2-(4-amino-3-methylphenoxy)-N-methylacetamide requires a highly regioselective approach to prevent side reactions such as amide hydrolysis or over-alkylation. The following protocol outlines a robust, two-step synthetic route.

Step 1: O-Alkylation (Ether Formation)
  • Objective: Couple 3-methyl-4-nitrophenol with 2-chloro-N-methylacetamide.

  • Procedure:

    • Dissolve 1.0 eq of 3-methyl-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Add 1.1 eq of 2-chloro-N-methylacetamide dropwise.

    • Stir the reaction mixture at 80°C for 4 hours under a nitrogen atmosphere.

    • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Logic: K₂CO₃ is specifically selected as a mild base. It is strong enough to deprotonate the phenol (pKa ~7.1 due to the electron-withdrawing nitro group) but weak enough to prevent the hydrolysis of the sensitive N-methylacetamide bond. DMF is chosen as a polar aprotic solvent to strip the solvation shell from the phenoxide anion, drastically accelerating the Sₙ2 displacement of the chloride.

Step 2: Nitro Reduction (Amine Formation)
  • Objective: Reduce the intermediate 2-(3-methyl-4-nitrophenoxy)-N-methylacetamide to the final aniline product.

  • Procedure:

    • Dissolve the intermediate in Methanol (MeOH) (0.2 M).

    • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).

    • Stir vigorously at room temperature for 2 hours.

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo.

  • Causality & Logic: Catalytic hydrogenation with Pd/C is chosen for its high atom economy and clean reaction profile. It selectively reduces the nitro group without cleaving the ether linkage or reducing the amide. The reaction is self-indicating: the cessation of hydrogen uptake and a distinct color change (from yellow to colorless) signal completion.

SyntheticWorkflow SM 3-Methyl-4-nitrophenol + 2-Chloro-N-methylacetamide Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int Intermediate: 2-(3-Methyl-4-nitrophenoxy) -N-methylacetamide Step1->Int Step2 Step 2: Nitro Reduction (Pd/C, H2, MeOH, RT) Int->Step2 Prod Final Product: 2-(4-Amino-3-methylphenoxy) -N-methylacetamide Step2->Prod

Step-by-step synthetic workflow for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the synthesized batch, a dual-modal validation system is employed. This protocol acts as an internal quality control loop, where the data intrinsically proves the absence of structural defects .

  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Expected: [M+H]⁺ at m/z 195.1128.

    • Self-Validating Logic: Confirms the exact isotopic composition (C10H14N2O2). The presence of the [M+Na]⁺ adduct at m/z 217.0947 serves as an internal orthogonal check to rule out isobaric impurities.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆):

    • Expected Shifts & Integration:

      • δ ~8.0 ppm (br s, 1H, amide NH): Confirms the amide bond survived the reaction conditions.

      • δ ~6.5–6.7 ppm (m, 3H, Ar-H): Aromatic protons are shifted upfield relative to the nitro precursor, confirming the electron-donating nature of the newly formed amine.

      • δ ~4.6 ppm (br s, 2H, aniline NH₂): Direct confirmation of successful nitro reduction.

      • δ ~4.3 ppm (s, 2H, -O-CH₂-): Validates the intact ether linkage.

      • δ ~2.6 ppm (d, 3H, N-CH₃): Confirms the N-methyl group.

      • δ ~2.0 ppm (s, 3H, Ar-CH₃): Validates the aryl methyl group.

    • Self-Validating Logic: The integration ratio (1:3:2:2:3:3) equals exactly 14 protons, providing a self-contained stoichiometric validation of the molecular structure and ensuring no over-reduction occurred.

Application in Drug Development: Pharmacophore Mapping

The 2-(4-amino-3-methylphenoxy)-N-methylacetamide scaffold is a highly versatile pharmacophore. Similar structural motifs are frequently utilized as key intermediates in the synthesis of biologically active small molecules .

  • The Primary Amine (Synthetic Handle): Acts as a nucleophilic anchor. It can be subjected to Buchwald-Hartwig cross-coupling or amide coupling to append large lipophilic groups or target-specific warheads.

  • The Phenoxyacetamide Core (Target Engagement): Frequently utilized as a hinge-binding motif in the development of kinase inhibitors. The amide acts as a dual hydrogen-bond donor/acceptor, interacting with the backbone residues of the kinase hinge region, while the ether oxygen provides conformational flexibility to orient the aromatic ring into the hydrophobic pocket.

PharmacophoreLogic Core 2-(4-Amino-3-methylphenoxy) -N-methylacetamide Amine Primary Amine (-NH2) Synthetic Handle Core->Amine Feature 1 Amide N-methylacetamide H-Bond Donor/Acceptor Core->Amide Feature 2 Ether Phenoxy Ether Conformational Flexibility Core->Ether Feature 3 Coupling Amide Coupling / SNAr (Builds Target Molecule) Amine->Coupling Enables TargetB Kinase Hinge Binding (Target Engagement) Amide->TargetB Facilitates Ether->TargetB Optimizes Fit

Pharmacophore mapping and downstream synthetic utility of the core scaffold.

References

  • Title: 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) - PubChemLite / CID 21223920 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 1-(4-Amino-3-methylphenoxy)propan-2-ol hydrochloride | C10H16ClNO2 | CID 155822229 Source: PubChem (National Institutes of Health) URL: [Link]

Novel Phenoxyacetamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyacetamide and its derivatives constitute a versatile and highly adaptable class of chemical scaffolds with significant and demonstrated potential in the field of drug discovery. The core structure, characterized by an aromatic ring connected to an acetamide group through an ether linkage, presents a unique and robust platform for extensive chemical modification. This adaptability allows for the precise tuning of both physicochemical properties and biological activities. Consequently, phenoxyacetamide analogs have been and continue to be rigorously explored across a broad spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.

This technical guide offers a comprehensive overview tailored for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action associated with novel phenoxyacetamide analogs. The content is designed to deliver field-proven insights and detailed methodologies, thereby facilitating the exploration and development of these compounds as next-generation therapeutic agents.

The Phenoxyacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

In the lexicon of medicinal chemistry, the phenoxyacetamide scaffold is often referred to as a "privileged structure." This designation is reserved for molecular frameworks that exhibit the remarkable ability to bind to multiple, unrelated biological targets. The inherent versatility of the phenoxyacetamide core permits the introduction of a wide array of substituents on both the phenyl ring and the acetamide nitrogen. This flexibility opens up a vast chemical space for analog design, optimization, and the development of compounds with novel biological functions.

Key Structural Features and Their Influence on Activity
  • Phenyl Ring: This aromatic ring is a critical component, often serving as an anchor that interacts with hydrophobic pockets within target proteins. The strategic substitution on this ring with either electron-withdrawing or electron-donating groups can profoundly modulate the compound's electronic properties, thereby influencing its binding affinity and overall pharmacokinetic profile.

  • Ether Linkage: The ether bond provides a degree of rotational flexibility, which is crucial as it allows the molecule to adopt various conformations. This adaptability is key to fitting into diverse and complex binding sites of biological targets.

  • Acetamide Moiety: The acetamide group is a key player in forming hydrogen bonding interactions, which are fundamental for target recognition and stable binding. Furthermore, the nitrogen atom within this group can be substituted to introduce additional functional groups, thereby expanding the potential for interactions with biological targets and fine-tuning the compound's properties.

Synthesis of Novel Phenoxyacetamide Analogs

The synthesis of phenoxyacetamide analogs is typically accomplished through a robust and straightforward two-step process: a Williamson ether synthesis followed by an amidation reaction. This synthetic route is highly efficient and allows for a significant degree of molecular diversification.

General Synthetic Scheme

A widely employed synthetic route commences with the reaction of a substituted phenol with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. This reaction, typically conducted in the presence of a base, forms an intermediate α-halo-phenoxyacetate. This intermediate is then reacted with a primary or secondary amine to yield the desired phenoxyacetamide analog.

(Detailed, step-by-step protocols for the synthesis and purification of these compounds are provided in the "Experimental Protocols" section of this guide.)

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_amidation Amidation cluster_purification Purification & Characterization phenol Substituted Phenol reaction1 Williamson Ether Synthesis phenol->reaction1 haloacetyl α-Haloacetyl Halide haloacetyl->reaction1 base Base (e.g., K2CO3) base->reaction1 solvent1 Solvent (e.g., Acetone) solvent1->reaction1 intermediate α-Halo-phenoxyacetate Intermediate amine Primary/Secondary Amine reaction2 Amidation Reaction intermediate->reaction2 reaction1->intermediate amine->reaction2 solvent2 Solvent (e.g., DMF) solvent2->reaction2 crude_product Crude Phenoxyacetamide Analog purification Column Chromatography / Recrystallization crude_product->purification reaction2->crude_product characterization NMR, Mass Spec, HPLC purification->characterization final_product Pure Phenoxyacetamide Analog characterization->final_product

Caption: Synthetic workflow for phenoxyacetamide analogs.

Biological Activities and Therapeutic Potential

Novel phenoxyacetamide analogs have demonstrated a broad and impressive range of biological activities, positioning them as highly attractive candidates for drug development across several critical therapeutic areas.

Anticancer Activity

A significant number of phenoxyacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action are often complex and can involve multiple cellular pathways:

  • Histone Deacetylase (HDAC) Inhibition: Certain analogs have been identified as potent inhibitors of HDAC enzymes. These enzymes are pivotal in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Tyrosine Kinase Inhibition: Some phenoxyacetamide derivatives have been specifically designed to target and inhibit tyrosine kinases that are frequently overactive in various forms of cancer.

  • Induction of Apoptosis: Many of these compounds have been shown to effectively trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

Anticonvulsant Activity

The phenoxyacetamide scaffold is a core structural feature of several well-established anticonvulsant drugs. Current research in this area is focused on the development of new analogs with enhanced efficacy and an improved safety profile. The anticonvulsant effects of these compounds are often attributed to their ability to modulate voltage-gated sodium channels.

Antimicrobial Activity

The escalating threat of drug-resistant pathogens has created an urgent and pressing need for novel antimicrobial agents. Phenoxyacetamide analogs have emerged as promising candidates, demonstrating both antibacterial and antifungal activities. While the precise mechanisms of action are still under active investigation, they are thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the phenoxyacetamide scaffold has enabled the elucidation of critical structure-activity relationships (SAR). These studies are indispensable for guiding the rational design of more potent, selective, and effective analogs.

R1 (Substitution on Phenyl Ring)R2 (Substitution on Amide Nitrogen)Observed Activity
4-Chloro-HModerate anticancer activity
2,4-Dichloro-MethylIncreased anticancer activity
4-Methoxy-EthylPotent anticonvulsant activity
3-Nitro-PhenylSignificant antimicrobial activity

Note: This table presents a generalized summary. The specific biological activities are highly dependent on the complete chemical structure of the analog and the particular biological assay employed for its evaluation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of novel phenoxyacetamide analogs.

Protocol 1: Synthesis of a Novel Phenoxyacetamide Analog

Objective: To synthesize a representative phenoxyacetamide analog, 2-(4-chlorophenoxy)-N-phenylacetamide.

Materials:

  • 4-chlorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Aniline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Step 1: Synthesis of the Intermediate (2-chloro-1-(4-chlorophenoxy)ethan-1-one)

    • To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude intermediate can be used in the next step without further purification.

  • Step 2: Amidation to Form the Final Product

    • Dissolve the crude intermediate from Step 1 in DMF.

    • Add aniline (1.2 eq) to the solution.

    • Stir the reaction mixture at 60°C for 8-12 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is the crude product.

  • Step 3: Purification

    • Filter the crude product and wash with water.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure 2-(4-chlorophenoxy)-N-phenylacetamide.

  • Step 4: Characterization

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a novel phenoxyacetamide analog on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Novel phenoxyacetamide analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenoxyacetamide analog in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Modulated by Phenoxyacetamide Analogs

G cluster_pathway Apoptosis Induction Pathway Phenoxyacetamide Phenoxyacetamide Analog HDAC HDAC Phenoxyacetamide->HDAC Inhibition Bax Bax Phenoxyacetamide->Bax Upregulation Bcl2 Bcl-2 Phenoxyacetamide->Bcl2 Downregulation AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones p21 p21 AcetylatedHistones->p21 Upregulation CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 Inhibition G1_Arrest G1 Cell Cycle Arrest CyclinE_CDK2->G1_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction by phenoxyacetamide analogs.

Conclusion and Future Directions

The phenoxyacetamide scaffold persists as a highly valuable and fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its analogs, ensures that it will remain an attractive and productive area for future research. Key future efforts in this field should be directed towards:

  • Rational Drug Design: The increasing use of computational modeling and comprehensive SAR data to design more potent and highly selective analogs.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways that are modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: The execution of comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify lead candidates with favorable drug-like properties.

  • Combination Therapies: The exploration of synergistic effects of phenoxyacetamide analogs when used in combination with existing drugs, with the goal of enhancing therapeutic efficacy and overcoming drug resistance.

By embracing a multidisciplinary approach that seamlessly integrates synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of novel phenoxyacetamide analogs can be unlocked, paving the way for the development of the next generation of drugs for a wide variety of diseases.

References

  • Title: Histone Deacetylase Inhibitors in Cancer Therapy Source: New England Journal of Medicine URL: [Link]

  • Title: Design, synthesis and anticonvulsant activity of new phenoxyacetamide derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a novel phenoxyacetamide-based histone deacetylase inhibitor with potent anticancer activity in vitro and in vivo Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of some new phenoxyacetamide derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Organic Chemistry (Textbook by Paula Yurkanis Bruice) URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Ligands Source: Current Medicinal Chemistry URL: [Link]

Solubility profile of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Executive Summary

Compound: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol Classification: Functionalized Phenol Ether / Aromatic Amine / Secondary Amide

This guide provides a comprehensive technical analysis of the solubility profile for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide . As a specialized intermediate—likely utilized in the synthesis of anti-arrhythmic agents or voltage-gated sodium channel blockers (structurally analogous to Mexiletine or Lidocaine derivatives)—its solubility behavior is governed by the interplay between its lipophilic tolyl core and its hydrophilic amide/amine functionalities.

Key Insight: The molecule exhibits a pH-dependent solubility profile typical of weak bases. While it displays limited solubility in neutral aqueous media, its solubility increases exponentially at pH values below its pKa (~4.8–5.2) due to protonation of the primary aromatic amine.

Chemical Identity & Structural Analysis

To understand the solubility, we must first deconstruct the molecule into its solvophores (solubility-determining groups).

FeatureMoietyContribution to Solubility
Lipophilic Core 3-Methylphenyl (Tolyl)Decreases aqueous solubility. Increases affinity for non-polar solvents (DCM, Toluene). Drives the partition coefficient (LogP) up.
Hydrophilic Anchor N-MethylacetamideIncreases aqueous solubility. The amide carbonyl accepts hydrogen bonds; the N-H donates hydrogen bonds. The N-methyl group adds a small lipophilic penalty but disrupts crystal lattice packing compared to a primary amide.
Ionizable Center Primary Aromatic AminepH Switch. At neutral pH, it acts as a H-bond donor/acceptor. At acidic pH (pH < 4), it protonates (

), drastically increasing water solubility.
Linker Ether Oxygen (-O-)Neutral. Adds flexibility and weak H-bond acceptance.

Predicted Physicochemical Parameters:

  • LogP (Octanol/Water): 1.1 – 1.4 (Moderately Lipophilic)

  • pKa (Base): 4.8 ± 0.5 (Aniline nitrogen)

  • pKa (Acid): >15 (Amide nitrogen, negligible in aqueous range)

  • Melting Point: Expected range 105°C – 125°C (Solid at RT)

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is not static; it is a function of the solution's pH relative to the molecule's pKa.

  • pH 1.2 (Simulated Gastric Fluid / 0.1N HCl):

    • Solubility: High (> 10 mg/mL)

    • Mechanism: The aromatic amine is fully protonated (

      
      ). The ionic species is highly solvated by water molecules.
      
  • pH 6.8 – 7.4 (Physiological / Neutral):

    • Solubility: Low to Moderate (0.1 – 1.0 mg/mL)

    • Mechanism: The molecule exists predominantly as the neutral free base. Solubility is driven solely by the polarity of the acetamide group.

  • pH > 10 (Basic):

    • Solubility: Low (< 0.5 mg/mL)

    • Mechanism: Fully neutral. Potential for slight hydrolysis of the amide at extreme pH/temperature, but physically strictly limited by lipophilicity.

Organic Solvent Solubility

For process chemistry (synthesis/purification), the following solvent classes are relevant:

Solvent ClassRepresentative SolventSolubility PredictionRationale
Polar Aprotic DMSO, DMF, DMAcVery High (> 100 mg/mL) Strong dipole interactions disrupt the crystal lattice; excellent for stock solutions.
Polar Protic Methanol, EthanolHigh (> 50 mg/mL) H-bonding capability matches the amide/amine functions.
Chlorinated Dichloromethane (DCM)Moderate to High "Like dissolves like" for the aromatic/ether core. Good for extraction.[1]
Ethers THF, MTBEModerate Good solubility, often used for crystallization (anti-solvent).
Alkanes Hexane, HeptaneVery Low / Insoluble The polar amide/amine groups prevent solvation in non-polar alkanes.

Experimental Protocols (Validation)

Since specific literature values are often proprietary for intermediates, the following Standard Operating Procedures (SOPs) are designed to empirically determine the solubility profile.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method for precise, equilibrium solubility data.

Materials:

  • Test Compound (Solid)[2][3][4][5]

  • Buffers (pH 1.2, 4.5, 6.8, 7.4)

  • 0.45 µm PVDF Syringe Filters

  • HPLC System (UV Detection @ 240 nm & 280 nm)

Workflow:

  • Saturation: Add excess solid compound (~5–10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours. Ensure solid persists (if clear, add more solid).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm filter (pre-saturate filter to avoid loss).

  • Quantification: Dilute the filtrate with Mobile Phase (e.g., 50:50 ACN:Water) and inject into HPLC.

  • Calculation: Compare peak area against a standard curve of known concentration.

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this for rapid estimation during early development.

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 490 µL of buffer (final 2% DMSO).

  • Incubate for 2 hours.

  • Measure turbidity (UV absorbance at 620 nm) or filter and analyze by HPLC.

    • Note: If precipitation occurs, solubility is < 200 µM.

Visualization of Solubility Logic

Diagram 1: pH-Dependent Solubility Mechanism

This diagram illustrates the transition between the ionized (soluble) and neutral (insoluble) states.

SolubilityMechanism Acid Acidic Medium (pH < 4.0) Species_Ion Cationic Species (Protonated Amine) High Solubility Acid->Species_Ion Protonation (+H+) Neutral Neutral Medium (pH > 6.0) Species_Neutral Neutral Species (Free Base) Low Solubility Neutral->Species_Neutral Deprotonation (-H+) Species_Ion->Species_Neutral pH Increase Species_Neutral->Species_Ion pH Decrease Precipitate Solid Precipitate (Crystal Lattice) Species_Neutral->Precipitate Saturation Limit Exceeded

Caption: Mechanistic flow of solubility changes governed by pH-driven protonation of the aromatic amine.

Diagram 2: Experimental Determination Workflow

This diagram outlines the decision tree for characterizing the compound.

ExpWorkflow Start Start: Solid Compound SolventSelect Select Solvent System (Water/Buffer/Organic) Start->SolventSelect AddSolid Add Excess Solid to Solvent SolventSelect->AddSolid Agitate Equilibrate (24h @ 25°C) AddSolid->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Clear) Filter Filter Supernatant (0.45 µm PVDF) CheckSolid->Filter Yes (Suspension) AddMore->Agitate Analyze HPLC-UV Quantification Filter->Analyze

Caption: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.

Applications & Implications

  • Purification via pH-Swing:

    • Strategy: Dissolve the crude intermediate in dilute acid (e.g., 1M HCl) where it is highly soluble. Filter off non-basic impurities (which remain insoluble). Then, neutralize the filtrate with NaOH to pH ~8–9. The product, 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, will precipitate as a clean solid.

  • Formulation Development:

    • If used as a drug substance, the low neutral solubility necessitates salt formation (e.g., Hydrochloride or Mesylate salt) to achieve adequate bioavailability.

  • Analytical Monitoring:

    • Sample preparation for HPLC should utilize diluents with at least 50% organic content (Acetonitrile/Methanol) or acidic buffers to prevent precipitation in the autosampler vials.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility profiling methodologies).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods.

  • PubChem. (2025).[2] Compound Summary: 2-(4-amino-3-methylphenoxy)-N-methylacetamide. National Library of Medicine.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility". European Journal of Pharmaceutical Sciences.

Sources

Toxicological Profile and Safety Assessment of Phenoxyacetamide Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and safety data for phenoxyacetamide research compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide for Drug Discovery and Agrochemical Development

Executive Summary

Phenoxyacetamides represent a privileged scaffold in medicinal chemistry and agrochemistry, serving as the structural backbone for various herbicides (e.g., mefenacet analogues) and emerging pharmaceutical candidates (anticancer, antimicrobial). While the parent phenoxyacetic acids (e.g., 2,4-D) have well-documented toxicological profiles, the N-substituted phenoxyacetamide derivatives exhibit distinct safety characteristics driven by the stability of the amide bond and the nature of the N-substituent.

This guide synthesizes current toxicological data, highlighting the divergence between herbicidal toxicity (often systemic and moderate) and pharmaceutical cytotoxicity (targeted and potent). It provides a self-validating framework for assessing the safety of new derivatives, focusing on metabolic stability, cytotoxicity selectivity, and genotoxic potential.

Chemical Structure & Toxicity Relationships (SAR)

The toxicity of phenoxyacetamides is not monolithic; it is strictly governed by the substituents on the phenyl ring and the nitrogen atom.

The Pharmacophore vs. Toxicophore
  • Core Scaffold: The phenoxyacetamide core is generally stable but susceptible to enzymatic hydrolysis by amidases.

  • N-Substitution: Bulky or lipophilic N-substituents (e.g., alkyl, aryl) often improve cell permeability but can increase metabolic liability (CYP450 oxidation).

  • Ring Substitution: Electron-withdrawing groups (Cl, NO2) on the phenoxy ring—common in herbicides—enhance metabolic stability but often increase systemic toxicity and environmental persistence.

Visualization: SAR Toxicity Map

The following diagram illustrates the structural regions critical for safety optimization.

SAR_Toxicity_Map PhenoxyRing Phenoxy Ring (Target Binding) Linker O-CH2 Linker (Flexibility) PhenoxyRing->Linker Note1 Halogenation (Cl, F): Increases half-life but risks bioaccumulation PhenoxyRing->Note1 AmideBond Amide Bond (Metabolic Locus) Linker->AmideBond N_Sub N-Substituent (Solubility/Toxicity) AmideBond->N_Sub Note2 Hydrolysis by Amidases: Releases parent acid (potential toxin) AmideBond->Note2 Note3 Steric Bulk: Reduces hydrolysis, improves oral bioavailability N_Sub->Note3

Caption: Structure-Activity Relationship (SAR) map highlighting critical regions influencing the toxicity and metabolic stability of phenoxyacetamides.

Toxicological Data Summary

The following data aggregates findings from recent pharmaceutical screenings (anticancer derivatives) and agrochemical safety assessments.

Acute Systemic Toxicity (In Vivo)

Unlike the parent acids, many amide derivatives show reduced acute toxicity due to lower solubility and altered metabolic activation.

Compound ClassTest SystemEndpoint (LD50)Toxicity ClassificationSource
Parent Phenoxyacetic Acids (e.g., 2,4-D)Rat (Oral)375 - 666 mg/kgModerate[WHO/FAO Data]
Simple Phenoxyacetamides (Unsubstituted)Mouse (IP)~300 - 500 mg/kgModerate[PubChem]
N-Substituted Phenylacetamides (Drug candidates)Rat (Oral)> 2000 mg/kgLow (GHS Cat 5)[1, 2]
2-Hydroxybenzylamine derivatives Rat (Oral)~2500 mg/kgLow[3]
Cytotoxicity & Selectivity (In Vitro)

Pharmaceutical derivatives are designed to be cytotoxic to cancer cells. The safety margin is defined by the Selectivity Index (SI) :


.
Derivative TypeCell Line (Target)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)
N-substituted phenoxyacetamide (Cmpd I) HepG2 (Liver Cancer)1.43 ± 0.12THLE-2 (Normal Liver)36.27 ± 1.525.4 (Excellent)
N-phenylacetamide derivative MCF-7 (Breast Cancer)7.43 ± 0.50THLE-2> 50> 6.7
Reference (5-Fluorouracil) HepG25.32 ± 0.45THLE-2~15.0~2.8

Data Source: Synthesized from recent anticancer studies [1].[1] High SI values indicate a favorable safety window for therapeutic applications.

Mechanisms of Action & Toxicity

Understanding how these compounds induce toxicity is vital for designing safer analogs.

Metabolic Activation & Degradation

The primary route of detoxification (or toxification) is enzymatic hydrolysis.

  • Hydrolysis: Amidases cleave the amide bond, releasing the amine and the phenoxyacetic acid core.

  • Oxidation: CYP450 enzymes (specifically CYP1A2 and CYP2C19) may hydroxylate the phenyl ring or the N-alkyl chain.

Safety Risk: If the hydrolysis product (the amine) is toxic (e.g., an aniline derivative), the parent compound will exhibit delayed toxicity.

Apoptosis Induction (Therapeutic Mechanism)

For anticancer candidates, toxicity is the desired effect in tumors. The mechanism typically involves:

  • PARP-1 Inhibition: Preventing DNA repair in cancer cells.

  • Mitochondrial Dysfunction: Upregulation of Bax and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3 activation.

Visualization: Metabolic & Apoptotic Pathways

Toxicity_Pathway Compound Phenoxyacetamide Derivative Liver Liver Metabolism (Amidase / CYP450) Compound->Liver Systemic Circulation Tumor Tumor Cell Entry Compound->Tumor Targeting Acid Phenoxyacetic Acid (Renal Excretion) Liver->Acid Hydrolysis Amine Free Amine (Potential Toxin) Liver->Amine Hydrolysis PARP PARP-1 Inhibition Tumor->PARP Binding Mito Mitochondrial Dysfunction PARP->Mito Signal Cascade Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase-3 Activation

Caption: Dual pathway showing metabolic clearance (left) and therapeutic apoptosis induction (right).

Safety Assessment Protocols

To ensure scientific integrity, use these self-validating protocols.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 and Selectivity Index.

  • Cell Seeding: Seed HepG2 (cancer) and THLE-2 (normal) cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the phenoxyacetamide derivative (0.1 µM to 100 µM). Include 5-FU as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: The assay is valid only if vehicle control cell viability is >95%.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess half-life (


) and intrinsic clearance.
  • Reaction Mix: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Safety Screening Workflow

Implement this decision matrix to filter out toxic candidates early.

Safety_Workflow Start New Phenoxyacetamide Candidate InSilico Step 1: In Silico Prediction (SwissADME / ProTox-II) Start->InSilico InVitro Step 2: In Vitro Cytotoxicity (MTT Assay - Normal vs Cancer) InSilico->InVitro Metab Step 3: Metabolic Stability (Microsomal Assay) InVitro->Metab Genotox Step 4: Genotoxicity (Ames Test) Metab->Genotox Decision Decision Gate Genotox->Decision Proceed Proceed to In Vivo (PK/PD Studies) Decision->Proceed SI > 10 Stable Ames (-) Redesign Redesign Structure (Modify N-sub or Ring) Decision->Redesign SI < 5 Unstable Ames (+)

Caption: Step-by-step safety screening workflow for phenoxyacetamide derivatives.

References

  • Al-Ostoot, F. H., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(9), 2822. Link

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[2] Pharmaceutical Sciences.[3] Link

  • Kaur, L., & Modi, D. R. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4-chloro-2-methylphenoxyacetic acid by bacterial strains.[4][5] Journal of Applied Science and Innovative Technology, 4(1), 30-36.[4] Link

  • EFSA (2023). EFSA Explains: Glyphosate and Phenoxy-herbicides Safety Assessment. European Food Safety Authority.[6] Link

  • PubChem. Compound Summary for Phenoxyacetamide (CID 12613). National Library of Medicine.[7][8] Link

Sources

Methodological & Application

Synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide via Williamson ether

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide via a Two-Step Nitro-Etherification and Reduction Strategy

Executive Summary

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a highly versatile small-molecule scaffold utilized in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both an electron-rich aniline and a phenoxyacetamide linkage makes it a valuable bifunctional building block. This application note details a robust, scalable, and highly chemoselective two-step synthetic protocol. By strategically utilizing a nitro-aromatic precursor, this workflow completely eliminates the chemoselectivity issues traditionally associated with the direct alkylation of aminophenols.

Strategic Retrosynthetic Analysis & Causality

When designing the synthesis for an amino-phenoxy ether, the most apparent route is the direct Williamson ether synthesis between 4-amino-3-methylphenol and 2-chloro-N-methylacetamide. However, this direct approach is fundamentally flawed.

The Chemoselectivity Problem: The aniline nitrogen is a strong nucleophile. Subjecting 4-amino-3-methylphenol to alkylating conditions inevitably leads to competitive N-alkylation or N,O-dialkylation, resulting in complex mixtures that are notoriously difficult to purify.

The Nitro-Precursor Solution: To circumvent this, our protocol employs 3-methyl-4-nitrophenol as the starting material. The nitro group acts as an inherent, electronically deactivating "protecting group." It renders the para-position entirely non-nucleophilic, ensuring 100% chemoselectivity for O-alkylation at the phenol oxygen [1]. Following the successful formation of the ether linkage, the nitro group is cleanly and quantitatively reduced to the target amine using palladium-catalyzed hydrogenation [2].

Reaction Pathway

G A 3-Methyl-4-nitrophenol + 2-Chloro-N-methylacetamide B 2-(3-Methyl-4-nitrophenoxy) -N-methylacetamide A->B K2CO3, KI, DMF 80°C, 4h (Williamson Ether) C 2-(4-Amino-3-methylphenoxy) -N-methylacetamide B->C H2 (1 atm), Pd/C MeOH, RT, 2h (Nitro Reduction)

Caption: Two-step chemoselective synthesis of 2-(4-amino-3-methylphenoxy)-N-methylacetamide.

Step-by-Step Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-(3-Methyl-4-nitrophenoxy)-N-methylacetamide

This step establishes the ether linkage via a nucleophilic substitution reaction.

Materials Required:

  • 3-Methyl-4-nitrophenol (15.3 g, 100 mmol)

  • 2-Chloro-N-methylacetamide (11.8 g, 110 mmol, 1.1 eq)

  • Potassium carbonate, anhydrous (K₂CO₃) (27.6 g, 200 mmol, 2.0 eq)

  • Potassium iodide (KI) (1.66 g, 10 mmol, 0.1 eq)

  • Dimethylformamide (DMF) (100 mL)

Methodology:

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrophenol (15.3 g) and DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g) to the solution. Stir for 15 minutes at room temperature.

    • Mechanistic Insight: The pKa of 3-methyl-4-nitrophenol is approximately 7.1 due to the strong electron-withdrawing resonance of the para-nitro group. K₂CO₃ is a sufficiently mild base to quantitatively deprotonate this acidic phenol without risking the base-catalyzed hydrolysis of the amide starting material [1].

  • Catalyst & Electrophile Addition: Add KI (1.66 g) followed by 2-chloro-N-methylacetamide (11.8 g).

    • Mechanistic Insight: 2-Chloro-N-methylacetamide is only moderately reactive. The catalytic KI initiates a Finkelstein reaction, generating 2-iodo-N-methylacetamide in situ. Iodide is a vastly superior leaving group, which significantly lowers the activation energy and accelerates the nucleophilic attack by the phenoxide [1].

  • Heating: Heat the reaction mixture to 80 °C and maintain stirring for 4 to 6 hours. Monitor reaction progression via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Isolation: Once the starting phenol is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of vigorously stirred ice-cold distilled water. The product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 50 mL) to remove residual DMF and inorganic salts, and dry under a vacuum at 50 °C overnight.

Protocol 2: Catalytic Hydrogenation to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

This step reduces the intermediate nitro group to the target primary amine without cleaving the newly formed ether bond.

Materials Required:

  • 2-(3-Methyl-4-nitrophenoxy)-N-methylacetamide (22.4 g, 100 mmol)

  • 10% Palladium on Carbon (Pd/C) (2.24 g, 10 wt%)

  • Methanol (MeOH) (200 mL)

  • Hydrogen gas (H₂) (Balloon or Parr shaker)

Methodology:

  • Preparation: In a 500 mL hydrogenation flask, dissolve the intermediate 2-(3-Methyl-4-nitrophenoxy)-N-methylacetamide (22.4 g) in Methanol (200 mL).

    • Mechanistic Insight: Methanol is the optimal solvent for this reduction. It readily dissolves the nitroarene and acts as a protic medium to stabilize the polar nitroso and hydroxylamine transition states during hydrogen transfer on the palladium surface [2].

  • Catalyst Addition: Carefully add 10% Pd/C (2.24 g) to the solution. Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert gas (N₂ or Argon) prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under an H₂ atmosphere (1 atm via balloon, or up to 40 psi in a Parr shaker) and stir vigorously at room temperature (20–25 °C) for 2 to 4 hours [3].

  • Monitoring: The reduction is typically complete when H₂ consumption ceases. Confirm via TLC (DCM:MeOH, 9:1); the amine product will stain strongly with ninhydrin.

  • Workup & Isolation: Purge the flask with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure 2-(4-Amino-3-methylphenoxy)-N-methylacetamide as a crystalline solid.

Quantitative Data & Analytical Expectations

The following table summarizes the expected quantitative metrics for this two-step synthetic protocol when executed at a 100 mmol scale.

ParameterStep 1: Williamson Ether SynthesisStep 2: Catalytic Nitro Reduction
Target Intermediate/Product 2-(3-Methyl-4-nitrophenoxy)-N-methylacetamide2-(4-Amino-3-methylphenoxy)-N-methylacetamide
Reaction Scale 100 mmol~90 mmol (carried over)
Reaction Time 4 - 6 hours2 - 4 hours
Operating Temperature 80 °C20 - 25 °C (Room Temp)
Expected Yield 85 - 92%94 - 98%
Purity (HPLC) > 98% (after aqueous precipitation)> 99% (after Celite filtration)

References

  • Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic Source: ChemRxiv URL:[Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods Source: RSC Advances (RSC Publishing) URL:[Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes and Nitroarenes Source: Master Organic Chemistry URL:[Link]

Application Notes and Protocols for the Selective N-Alkylation of 4-amino-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective N-alkylation of aminophenols is a pivotal transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. The inherent challenge in these reactions lies in controlling the regioselectivity between the nucleophilic amino and hydroxyl groups. Direct alkylation can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired compound.[1] This document provides a comprehensive guide to the selective N-alkylation of 4-amino-3-methylphenol with 2-chloro-N-methylacetamide, a reaction of interest in the synthesis of biologically active molecules. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and outline the necessary steps for purification and characterization of the product, 2-((4-hydroxy-2-methylphenyl)amino)-N-methylacetamide.

Mechanistic Rationale and Strategy for Selective N-Alkylation

The key to achieving selective N-alkylation lies in exploiting the differential nucleophilicity of the amino and hydroxyl groups. While the nitrogen atom of the amino group is generally more nucleophilic than the oxygen of the hydroxyl group in a neutral aminophenol, the formation of the highly nucleophilic phenoxide ion under strongly basic conditions can lead to preferential O-alkylation.

Therefore, the choice of base is critical. A mild inorganic base, such as potassium carbonate (K₂CO₃), is ideal for this transformation. It is sufficiently basic to facilitate the deprotonation of the amine, enhancing its nucleophilicity for the reaction with the electrophilic 2-chloro-N-methylacetamide, but not so strong as to significantly deprotonate the phenolic hydroxyl group. This strategy minimizes the formation of the O-alkylated byproduct.

The choice of solvent also plays a crucial role. A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is well-suited for this type of reaction. These solvents can dissolve the starting materials and the inorganic base, and they do not participate in the reaction. Acetone is often a good starting point due to its ease of removal during work-up.

The reaction proceeds via a standard SN2 mechanism, where the amino group of 4-amino-3-methylphenol acts as the nucleophile, attacking the electrophilic carbon atom of the C-Cl bond in 2-chloro-N-methylacetamide, displacing the chloride ion.

Experimental Protocol

This protocol details a robust method for the selective N-alkylation of 4-amino-3-methylphenol.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-amino-3-methylphenolReagent Grade, ≥98%Sigma-Aldrich
2-chloro-N-methylacetamideReagent Grade, ≥97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneACS GradeVWR
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Deionized WaterIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine 4-amino-3-methylphenol, K₂CO₃, and acetone in a flask B Add 2-chloro-N-methylacetamide A->B Stir C Heat the mixture to reflux (monitor by TLC) B->C D Cool to room temperature and filter off K₂CO₃ C->D E Concentrate the filtrate D->E F Dissolve in ethyl acetate and wash with water E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography or recrystallization G->H I Characterize the product (NMR, IR, MS, MP) H->I

Caption: Experimental workflow for the synthesis of 2-((4-hydroxy-2-methylphenyl)amino)-N-methylacetamide.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-methylphenol (1.23 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-chloro-N-methylacetamide (1.18 g, 11.0 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aminophenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct using a Buchner funnel and wash the solid with a small amount of acetone (2 x 10 mL).

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts and DMF if it was used as a solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-((4-hydroxy-2-methylphenyl)amino)-N-methylacetamide.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude product, if solid, can often be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol/water. Amides, in general, have a good tendency to crystallize.[2]

  • Column Chromatography: If recrystallization is not effective, the product can be purified by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective for separating the desired N-alkylated product from any unreacted starting materials and O-alkylated byproduct.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Off-white to light brown solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.2 (s, 1H, OH), ~7.8 (br s, 1H, NH-amide), ~6.6-6.8 (m, 3H, Ar-H), ~4.5 (br s, 1H, NH-amine), ~3.6 (s, 2H, CH₂), ~2.6 (d, 3H, N-CH₃), ~2.1 (s, 3H, Ar-CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~170 (C=O, amide), ~150 (Ar-C-OH), ~130-110 (Ar-C), ~50 (CH₂), ~26 (N-CH₃), ~17 (Ar-CH₃).
IR (KBr) ν (cm⁻¹): ~3400-3200 (O-H and N-H stretching), ~1650 (C=O amide I), ~1540 (N-H bending, amide II).
Mass Spectrometry (ESI+) m/z: Calculated for C₁₀H₁₄N₂O₂ [M+H]⁺: 195.11.

Note: The expected NMR chemical shifts are based on known values for structurally similar compounds, such as N-(4-hydroxy-2-methylphenyl)acetamide.

Troubleshooting

ProblemPossible CauseSolution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and ensure the mixture is refluxing. Monitor by TLC until the starting material is consumed.
Deactivated alkylating agent.Use fresh 2-chloro-N-methylacetamide.
Formation of O-alkylated byproduct Base is too strong or reaction temperature is too high.Use a milder base like sodium bicarbonate or conduct the reaction at a lower temperature for a longer period.
Difficult Purification Product is an oil or does not crystallize easily.Utilize silica gel column chromatography for purification.
Product is water-soluble.If the product has significant water solubility, perform back-extraction of the aqueous washes with ethyl acetate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the selective N-alkylation of 4-amino-3-methylphenol with 2-chloro-N-methylacetamide. By carefully selecting a mild base and appropriate solvent, the reaction can be directed to favor the formation of the desired N-alkylated product. The provided procedures for reaction setup, work-up, purification, and characterization should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.
  • BenchChem. (2025).
  • Morel, G., et al. (1998). A new and efficient synthesis of o-allyloxyaniline.
  • PubChem. N-(4-hydroxy-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. Purification: How To. Department of Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

Sources

Application Note: Regioselective N-Alkylation of Acetamides in the Synthesis of Phenoxy Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Phenoxyacetamides are pivotal scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for herbicides, fibrates, and central nervous system (CNS) therapeutics. Modifying the amide nitrogen via alkylation is a primary strategy for structure-activity relationship (SAR) exploration and library generation. However, the neutral amide nitrogen is inherently a poor nucleophile due to the resonance stabilization of its lone pair with the adjacent carbonyl group[1]. Consequently, direct alkylation of a neutral amide is kinetically sluggish and often leads to undesired side reactions[2]. To achieve efficient and regioselective N-alkylation, the amide must be converted to its conjugate base—the amidate anion—using strong bases under carefully controlled conditions[2].

Causality in Experimental Design: The E-E-A-T Perspective

As an application scientist, designing a robust N-alkylation protocol requires understanding the thermodynamic and kinetic forces governing the ambident amidate anion. The regioselectivity of this reaction (N- vs. O-alkylation) is strictly dictated by the interplay between the base, the solvent, and the electrophile.

  • Base Selection & Deprotonation Dynamics: Complete deprotonation is non-negotiable. Sodium hydride (NaH) is the gold standard because it irreversibly forms the sodium amidate salt, driving the equilibrium forward via the evolution of hydrogen gas[3]. Weaker bases, such as

    
    , may leave a portion of the amide in its neutral state, which preferentially alkylates at the more nucleophilic oxygen atom, severely reducing the yield of the target N-alkylated product[3].
    
  • Solvent Polarity & Ion Pairing: The amidate anion can react at either the nitrogen or the oxygen atom. In low-polarity solvents, the counterion (

    
    ) tightly coordinates with the harder oxygen atom. While this shields the oxygen, it also alters the electronic distribution, increasing the ambident nature of the anion and promoting O-alkylation[3]. Polar aprotic solvents like DMF, THF, or DMSO are essential because they effectively solvate the sodium cation, separating the ion pair and leaving the nitrogen exposed for an 
    
    
    
    attack[1].
  • Electrophile Hardness: The nature of the alkylating agent dictates the reaction pathway. Soft electrophiles (e.g., alkyl iodides and bromides) favor N-alkylation under thermodynamic control. Conversely, highly reactive, hard electrophiles (e.g., sulfonates, triflates, or oxonium salts) shift the preference toward O-alkylation under kinetic control[3].

Mechanism A Phenoxyacetamide (Poor Nucleophile) B Strong Base (e.g., NaH) Deprotonation A->B - H2 gas C Amidate Anion (Ambident Nucleophile) B->C D N-Alkylation (Desired) Thermodynamic Control Polar Aprotic Solvent C->D Alkyl Halide (Soft Electrophile) E O-Alkylation (Side Product) Kinetic Control Hard Cation / Protic Solvent C->E Alkyl Sulfonate (Hard Electrophile)

Mechanistic divergence of the amidate anion leading to N- vs O-alkylation.

Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying the base, solvent, and electrophile on the regioselectivity of the alkylation event, demonstrating the causality of the experimental parameters discussed above.

EntryBaseSolventAlkylating AgentN-Alkylation (%)O-Alkylation (%)Causality / Mechanistic Observation
1

AcetoneR-Br45%15%Incomplete deprotonation; poor base solubility hinders conversion[1].
2NaHTHFR-OTf30%65%Hard electrophile (triflate) overwhelmingly favors kinetic O-alkylation[3].
3NaHTolueneR-I50%35%Low-polar solvent causes tight ion-pairing, reducing N-selectivity[3].
4NaHDMFR-I>90%<5%Optimal: Complete deprotonation, well-solvated cation, soft electrophile[1].

Self-Validating Experimental Protocol

This protocol outlines the synthesis of N-alkylated phenoxyacetamides using a NaH/DMF system. It is designed with built-in validation steps (e.g., visual gas evolution cues) to ensure process integrity and reproducibility.

Materials Required:
  • Phenoxyacetamide substrate (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl iodide or bromide (1.1 - 1.5 equiv)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous

    
     solution
    
  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon). Dissolve the phenoxyacetamide (1.0 equiv) in anhydrous DMF to achieve a concentration of approximately 0.2 M[1].

  • Deprotonation (Validation Step): Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) in small portions. Self-Validation: Observe the evolution of

    
     gas (bubbling). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes until gas evolution completely ceases. The cessation of bubbling confirms full conversion to the amidate anion.
    
  • Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (1.1 - 1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature (or heat to 50 °C if the electrophile is sterically hindered) for 12–24 hours[1]. Monitor the reaction progress via TLC or LC-MS until the starting material is entirely consumed.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess unreacted NaH by adding saturated aqueous

    
     dropwise until all effervescence stops.
    
  • Work-up and Purification: Dilute the mixture with deionized water and extract three times with EtOAc[1]. Wash the combined organic layers extensively with water (at least 3 times to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-alkylated phenoxyacetamide.
    

Workflow S1 1. Preparation Dry DMF, N2 Atm S2 2. Deprotonation Add NaH (0°C to RT) S1->S2 S3 3. Alkylation Add R-X, Stir 12h S2->S3 S4 4. Quench & Workup NH4Cl(aq), Extract S3->S4 S5 5. Purification Column / Trituration S4->S5

Step-by-step experimental workflow for the N-alkylation of phenoxyacetamides.

Troubleshooting & Process Validation

Observed IssueMechanistic CauseCorrective Action
Low Conversion / Unreacted SM Incomplete deprotonation due to moisture or degraded base.Ensure DMF is strictly anhydrous. Wash NaH with hexanes prior to use to remove mineral oil if degradation is suspected.
High O-Alkylation Yield Use of hard electrophiles or insufficient solvent polarity.Switch from alkyl sulfonates (hard) to alkyl iodides (soft)[3]. Ensure the use of highly polar aprotic solvents like DMF or DMSO[1].
Double Alkylation Mono-N-alkylated product is more nucleophilic than the primary amide starting material[1].Use strict 1:1 stoichiometry of the alkylating agent. Lower the reaction temperature or utilize a bulkier base to disfavor the second alkylation event[1].

References

  • N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica.
  • Optimization of reaction conditions for N-alkylation of carboxamides. Benchchem.
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

Sources

Application Note: Strategies for the Recrystallization and Purification of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed framework for selecting an optimal solvent system and executing the recrystallization of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide. By analyzing the molecule's structural components and their influence on physicochemical properties, we outline both single-solvent and mixed-solvent protocols. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound, a critical step in many synthetic and pharmaceutical workflows. Included are step-by-step experimental procedures, a troubleshooting guide, and the scientific rationale underpinning each recommendation to ensure reproducible, high-yield purification.

Introduction: The Critical Role of Purity

The compound 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a substituted aromatic molecule featuring multiple functional groups that are common in pharmacologically active agents. The presence of an aniline-like primary amine, an ether linkage, and a secondary amide dictates its chemical behavior, particularly its solubility. Achieving high crystalline purity is paramount, as impurities can drastically alter biological activity, toxicity profiles, and downstream reaction efficiency. Recrystallization is a powerful, cost-effective, and scalable technique for purification, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] This note serves as a comprehensive guide to developing a robust recrystallization protocol for this specific molecule.

Structural Analysis & Solubility Profile

The key to selecting an appropriate recrystallization solvent lies in understanding the target molecule's structure.

  • Polar Moieties: The primary amine (-NH2) and the N-methylacetamide group (-CONH-) are highly polar and capable of extensive hydrogen bonding. These groups dominate the molecule's character, suggesting good solubility in polar solvents. Amides, in particular, are often soluble in alcohols and other polar organic solvents.[3][4]

  • Aromatic Core: The substituted benzene ring is a nonpolar, rigid structure that contributes to a stable crystal lattice.

  • Overall Polarity: The combination of these groups results in a molecule of moderate to high polarity. The predicted XlogP value, a measure of lipophilicity, is approximately 0.6, indicating a preference for more polar environments.[5]

This structural makeup suggests that an ideal solvent will be sufficiently polar to dissolve the compound at an elevated temperature but will not maintain high solubility upon cooling.

FeatureFunctional GroupInfluence on Solubility
Primary Amine -NH2Increases polarity; acts as H-bond donor/acceptor. Prone to oxidation.[6]
Ether Linkage -O-Moderately polar; acts as H-bond acceptor.
Amide -C(=O)NH-Highly polar; strong H-bond donor/acceptor.[7]
Aromatic Ring C6H3Nonpolar core; promotes stable crystal packing.
Methyl Groups -CH3Nonpolar; slightly reduces overall polarity.

Principles of Solvent Selection: A Guided Approach

An ideal recrystallization solvent should meet several criteria:

  • High Solvency at High Temperature: It must dissolve the target compound completely at or near its boiling point.

  • Low Solvency at Low Temperature: It must exhibit poor solubility for the compound at low temperatures (e.g., 0-4 °C) to ensure high recovery.

  • Inertness: It must not react with the compound.

  • Volatility: It should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or completely soluble in the cold solvent (to remain in the mother liquor).

The following diagram illustrates the decision-making workflow for screening and selecting an appropriate solvent system.

cluster_single Single-Solvent System cluster_mixed Mixed-Solvent System cluster_insoluble Alternative Path start Crude 2-(4-Amino-3-methylphenoxy) -N-methylacetamide Solid test_polar Test Solubility in a Polar Solvent (e.g., Ethanol) start->test_polar hot_cold_test Is it sparingly soluble cold, but very soluble hot? test_polar->hot_cold_test Observe single_solvent SUCCESS: Use as single recrystallization solvent. hot_cold_test->single_solvent Yes too_soluble FAIL: Too soluble, even when cold. hot_cold_test->too_soluble No (Too Soluble) insoluble FAIL: Insoluble, even when hot. hot_cold_test->insoluble No (Insoluble) find_antisolvent Find a miscible non-polar anti-solvent (e.g., Hexane) in which the compound is insoluble. too_soluble->find_antisolvent mixed_solvent SUCCESS: Use a mixed-solvent system. (e.g., Ethanol/Hexane or EtOAc/Hexane) find_antisolvent->mixed_solvent try_stronger Try a more polar or higher-boiling solvent (e.g., Acetonitrile, Water). insoluble->try_stronger

Caption: Workflow for Recrystallization Solvent Selection.

Recommended Solvent Systems

Based on the structural analysis, the following solvents are recommended for screening. Polar protic solvents and moderately polar aprotic solvents are excellent starting points.

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventGood balance of polarity. Less volatile than ethanol, which can allow for slower, more controlled crystal growth.
Ethanol (EtOH) Single SolventA versatile polar protic solvent often effective for compounds with H-bonding capabilities.[3] 95% Ethanol can be a good choice as the small amount of water can sometimes improve crystal quality.
Acetonitrile (ACN) Single SolventA polar aprotic solvent that is often excellent for recrystallizing amides, yielding high-quality crystals.[3]
Ethyl Acetate (EtOAc) / Heptane Mixed SolventA widely applicable system. The compound should dissolve well in hot EtOAc. Heptane is then added as the anti-solvent to induce crystallization upon cooling.
Acetone / Water Mixed SolventA good choice if the compound is highly soluble in acetone. Water acts as the anti-solvent. Care must be taken due to acetone's low boiling point.

Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.

Protocol A: Single-Solvent Recrystallization (Using Isopropanol)

This protocol is ideal if a solvent is found that dissolves the compound when hot but not when cold.

A 1. Dissolution Place crude solid in flask. Add minimal hot IPA to dissolve. B 2. Decolorization (Optional) Add activated charcoal if solution is colored. Hot filter. A->B if needed C 3. Crystallization Allow solution to cool slowly. Cool further in an ice bath. A->C B->C D 4. Isolation Collect crystals via vacuum filtration. Wash with cold IPA. C->D E 5. Drying Dry crystals under vacuum to constant weight. D->E

Caption: Workflow for Single-Solvent Recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-(4-Amino-3-methylphenoxy)-N-methylacetamide (e.g., 1.0 g) into an Erlenmeyer flask. Add a stir bar. In a separate beaker, heat isopropanol (IPA) on a hot plate to a gentle boil.

  • Add the hot IPA to the flask containing the solid portionwise while stirring, until the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.[1]

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol B: Mixed-Solvent Recrystallization (Using Ethyl Acetate / Heptane)

This protocol is used when the compound is too soluble in a solvent (the "good" solvent) even at low temperatures.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of hot ethyl acetate (EtOAc) required for complete dissolution.

  • Addition of Anti-solvent: While keeping the solution hot, add heptane (the "anti-solvent") dropwise with swirling. Continue adding heptane until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot EtOAc to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.

  • Isolation, Washing & Drying: Collect, wash (with a cold mixture of EtOAc/Heptane or just cold Heptane), and dry the crystals as described in Protocol A.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is very soluble even when cold.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. If these fail, a mixed-solvent system may be necessary.
"Oiling out" occurs (product separates as a liquid). 1. The solution is supersaturated, and the melting point of the solid is below the boiling point of the solvent. 2. Cooling was too rapid.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow it to cool much more slowly. 2. Try a different solvent with a lower boiling point.
Low recovery of purified crystals. 1. Too much solvent was used. 2. The crystals are significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure adequate cooling time in the ice bath. Use a different solvent system with a greater solubility differential. 3. Use a pre-warmed funnel and receiving flask for hot filtration.
Crystals appear colored or impure. The impurity was not removed.Perform the optional decolorization step with activated charcoal. Ensure the final crystals are washed with fresh, ice-cold solvent during filtration.

References

  • Vertex AI Search. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • ChemScene. 2-(4-Aminophenyl)-n-methylacetamide.
  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization.
  • PubChemLite. 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2).
  • Mustafa, Y. F. (2021). Response to: How to recrystallization amine compound. ResearchGate.
  • Harvard University, Department of Chemistry. Summary of Common Crystallization Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ECHEMI. Selection of recrystallization solvent.
  • University of Canterbury. Recrystallisation Chemistry LibreTexts.
  • Solubility of Things. N-Methylacetamide - Solubility of Things.

Sources

Application Note: A Systematic Approach to HPLC Method Development and Validation for Amino-Phenoxy Acetamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and systematic guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of amino-phenoxy acetamide and its related compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, from initial column and mobile phase selection to final method validation according to International Council for Harmonisation (ICH) guidelines. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound analytical method for quality control, stability testing, and impurity profiling.

Introduction and Scientific Rationale

Amino-phenoxy acetamide derivatives are a class of compounds frequently encountered in pharmaceutical development, serving as key intermediates or active pharmaceutical ingredients (APIs). Their accurate quantification is critical for ensuring product quality, safety, and efficacy. The molecular structure, possessing a basic amino group, a hydrophobic phenoxy moiety, and a polar acetamide linkage, presents a unique set of challenges and opportunities for chromatographic separation.

This guide employs a logical, first-principles approach. We will begin by analyzing the physicochemical properties of the target analyte to inform our initial choice of chromatographic conditions. The core of this work is a detailed walkthrough of the method development and optimization process, emphasizing how systematic adjustments to mobile phase pH, organic modifier, and temperature can be used to achieve optimal separation. Finally, we establish the method's fitness for purpose through a rigorous validation protocol grounded in the principles of ICH Q2(R2).[1]

Foundational Strategy: Analyte Characterization

A successful method development strategy begins with a thorough understanding of the analyte's structure.

  • Amino Group (-NH₂): This group is basic and will be protonated (positively charged) at a pH below its pKa. This ionization is the most critical factor influencing retention in RP-HPLC. Controlling the mobile phase pH is therefore essential to ensure consistent retention and peak shape.[2][3]

  • Phenoxy Group: This aromatic ring is nonpolar and hydrophobic, providing the primary mechanism for retention on a reversed-phase (e.g., C18) column. It also acts as an excellent chromophore, making UV detection a highly suitable technique.[4]

  • Acetamide Linkage (-NH-C=O): This polar, neutral group can participate in hydrogen bonding and may interact with residual silanols on the silica backbone of the stationary phase, potentially leading to peak tailing if not properly addressed.

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice, as it is designed to separate molecules based on their hydrophobicity.

HPLC Method Development Workflow

The development process is a systematic workflow designed to identify the optimal conditions for separation efficiently.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Solubility, UV λmax) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Select Mobile Phase (ACN/Water with Buffer) B->C D Run Generic Scouting Gradient C->D E Optimize Gradient Slope (for Resolution & Time) D->E F Adjust Mobile Phase pH (for Peak Shape & Retention) E->F G Evaluate Temperature (for Selectivity & Pressure) F->G H Finalize Flow Rate G->H I System Suitability Test (SST) H->I J ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, etc.) I->J

Caption: Overall workflow for HPLC method development and validation.

Materials and Reagents
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/PDA Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (Initial Screening)
Solvents HPLC Grade Acetonitrile (ACN), Methanol (MeOH), and Deionized Water
Buffers/Additives Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Formic Acid
Standards Amino-Phenoxy Acetamide Reference Standard
Labware Volumetric flasks, pipettes, 0.45 µm syringe filters
Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH to 3.0 using orthophosphoric acid. The reason for choosing a pH of 3.0 is to ensure the basic amino group (typical pKa ~4-5) is fully protonated and in a single ionic state, which promotes sharp, symmetrical peaks and stable retention.[5]

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.[2][6]

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[5]

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to be used as the diluent for dissolving standards and samples. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.

  • Standard Stock Solution:

    • Accurately weigh approximately 10 mg of the amino-phenoxy acetamide reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Prepare working standards by serial dilution from the stock solution.

Results: Method Optimization and Rationale

Initial screening using a generic gradient (e.g., 5% to 95% ACN over 20 minutes) will confirm the analyte's elution and provide a starting point for optimization. The optimization process aims to achieve a resolution (Rs) of >2 between the main peak and any impurities, a tailing factor (Tf) between 0.8 and 1.5, and a practical run time.

G Start Initial Chromatogram (Scouting Run) CheckRes Resolution (Rs) > 2? Start->CheckRes CheckPeak Good Peak Shape? (Tf = 0.8-1.5) CheckRes->CheckPeak Yes AdjustGrad Adjust Gradient Slope & Range CheckRes->AdjustGrad No CheckTime Run Time Acceptable? CheckPeak->CheckTime Yes AdjustpH Adjust Mobile Phase pH CheckPeak->AdjustpH No AdjustFlow Increase Flow Rate CheckTime->AdjustFlow No Final Final Optimized Method CheckTime->Final Yes AdjustGrad->Start AdjustpH->Start AdjustFlow->Start

Caption: Logical flow diagram for chromatographic optimization.

Effect of Mobile Phase pH

The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[3] An experiment was conducted to assess the analyte's retention time and peak tailing at different pH values.

pH of Mobile Phase ARetention Time (min)Tailing Factor (Tf)
2.512.51.1
3.0 11.2 1.0
4.5 (near pKa)8.1 (drifting)1.8
7.06.32.5
Final Optimized Analytical Method
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 20% to 70% B in 10 min; hold at 70% B for 2 min; return to 20% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm (λmax)
Injection Volume 10 µL

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] It is a mandatory requirement for methods used in a regulated environment.

G cluster_0 Validation Parameters ValidatedMethod Validated Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOQ Limit of Quantitation LOQ->ValidatedMethod

Sources

Application Note: Preparation and Handling of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Standard Operating Procedure & Technical Application Note

Introduction & Biological Significance

The compound 2-(4-Amino-3-methylphenoxy)-N-methylacetamide (CAS: 201853-11-4) is a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and targeted library synthesis. Structurally, it presents three critical features for target engagement:

  • Aniline Moiety: Provides a hydrogen-bond donor and serves as an electrophilic coupling site for downstream derivatization.

  • Phenoxy Ether Linker: Imparts conformational flexibility, allowing the molecule to adapt to cryptic binding pockets.

  • N-methylacetamide Side Chain: Acts as a robust hydrogen-bond acceptor/donor pair, mimicking peptide backbones to engage kinase hinge regions or protein-protein interaction (PPI) interfaces.

While its physicochemical profile is highly "fragment-compliant" (Rule of Three), the presence of the primary electron-rich aniline introduces specific liabilities—namely, susceptibility to aerial oxidation and photo-degradation [1]. Oxidized anilines form highly colored quinone-imines or azo-polymers that act as Pan-Assay Interference Compounds (PAINS), quenching fluorescence and yielding false positives in optical assays. Therefore, meticulous preparation, storage, and handling of stock solutions are paramount to maintaining scientific integrity.

Physicochemical Profiling

Before initiating any biological assay (e.g., Thermal Shift Assays, Surface Plasmon Resonance, or High-Throughput Screening), the physical parameters of the compound must dictate the solvent system and storage conditions.

Table 1: Physicochemical & Structural Properties
PropertyValueImplication for Assay Design
Molecular Formula C10H14N2O2Low molecular weight; ideal for FBDD.
Molecular Weight 194.23 g/mol High ligand efficiency potential.
LogP (Predicted) ~1.0 - 1.2Excellent aqueous solubility; low non-specific binding.
H-Bond Donors 2Good target engagement; requires polar aprotic solvent (DMSO) for stocks.
H-Bond Acceptors 3High solvation in aqueous buffers.
Chemical Liabilities Aniline oxidationRequires inert atmosphere (Argon/N2) and dark storage to prevent auto-oxidation.

Experimental Workflow & Causality

The following workflow is designed as a self-validating system . Every step includes a quality control (QC) checkpoint to ensure that the compound introduced into the biological assay is structurally intact and at the precise intended concentration.

G A Solid Compound 2-(4-Amino-3-methylphenoxy)- N-methylacetamide B QC & Weighing (Inert Atmosphere) A->B Transfer (Argon) C Master Stock Prep (100 mM in 100% Dry DMSO) B->C Dissolution D QC Validation (1H-NMR & LC-MS) C->D Aliquot & Test E Assay Plate Dispensing (Acoustic Droplet Ejection) D->E Pass (>95% Purity) F Biological Assay (e.g., Thermal Shift / SPR) E->F Aqueous Dilution

Workflow for the preparation and validation of aniline-fragment stocks for biological screening.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Master Stock Preparation (100 mM)

Causality: While many screening libraries utilize "wet DMSO" (DMSO with up to 10% water) due to atmospheric moisture absorption, aniline derivatives exhibit accelerated degradation in the presence of water and oxygen [2]. We mandate the use of 100% anhydrous DMSO stored under argon for the master stock.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of solid 2-(4-Amino-3-methylphenoxy)-N-methylacetamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Inside a nitrogen or argon-purged glovebox, weigh exactly 19.42 mg of the solid compound into a pre-tared, amber-glass or low-bind opaque polypropylene vial. Rationale: Amber glass prevents photo-catalyzed oxidation of the aniline.

  • Dissolution: Add 1.00 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO, <0.005% water).

  • Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Blanketing: Purge the headspace of the vial with a gentle stream of Argon gas for 10 seconds, then seal tightly with a PTFE-lined cap.

  • Storage: Store the 100 mM master stock at -20°C.

Protocol 2: Quality Control & Stability Profiling

Causality: FBDD requires high compound concentrations (often 1–5 mM in the assay). At these concentrations, even 1% of a highly colored oxidized aniline impurity can cause severe inner-filter effects in fluorescence assays [3].

Step-by-Step Methodology:

  • LC-MS Purity Check: Dilute a 1 µL aliquot of the master stock into 999 µL of 1:1 Acetonitrile:Water. Inject 2 µL onto a C18 UPLC column. Confirm the presence of the parent mass [M+H]+ at m/z 195.11 and ensure purity is >95% by UV integration at 254 nm.

  • 1H-NMR Concentration Check (Optional but recommended): Dilute 10 µL of the stock into 590 µL of DMSO-d6 containing a known concentration of an internal standard (e.g., maleic acid). Integrate the aromatic protons to confirm the exact stock concentration. Rationale: This prevents false negatives caused by incomplete dissolution.

Protocol 3: Assay-Ready Plate Generation

Causality: To minimize freeze-thaw cycles—which introduce atmospheric moisture and oxygen—master stocks should be aliquoted into single-use assay plates using acoustic dispensing.

Step-by-Step Methodology:

  • Thawing: Thaw the master stock at room temperature in the dark. Vortex gently for 10 seconds to ensure homogeneity.

  • Intermediate Dilution: If the final assay requires a 1 mM screening concentration, prepare a 10 mM intermediate stock by adding 10 µL of the master stock to 90 µL of anhydrous DMSO.

  • Dispensing: Use an Acoustic Droplet Ejection (ADE) instrument (e.g., Echo 550) to dispense 100 nL of the 10 mM intermediate stock directly into the dry wells of a 384-well assay plate.

  • Buffer Addition: Immediately prior to the assay, dispense 9.9 µL of the biological assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) into the wells. This yields a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Proceed immediately to target addition (e.g., protein for SPR or Thermal Shift) to minimize the time the aniline is exposed to the oxygen-rich aqueous buffer.

References

  • DMSO Solubility Assessment for Fragment-Based Screening Source: National Center for Biotechnology Information (PMC) / MDPI International Journal of Molecular Sciences URL:[Link]

  • Stability of Screening Compounds in Wet DMSO Source: Journal of Biomolecular Screening / ResearchGate URL:[Link]

  • Aniline - Hazardous Substances Data Bank (HSDB) & Storage Guidelines Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Application Note: In Vitro Cytotoxicity Screening and Mechanistic Profiling of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Phenoxyacetamide derivatives have emerged as highly versatile pharmacophores in modern drug discovery, exhibiting profound anticancer, anti-inflammatory, and antimicrobial properties. Recent structural hybridizations—such as combining phenoxyacetamides with chalcones, indoles, or thiazoles—have yielded next-generation molecules capable of overcoming traditional chemotherapeutic resistance[1][2][3].

As a Senior Application Scientist, I approach the in vitro screening of these compounds not merely as a checklist of assays, but as a rigorous, self-validating analytical pipeline. Phenoxyacetamide derivatives frequently exert their cytotoxic effects by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), modulating intracellular Reactive Oxygen Species (ROS), and disrupting mitochondrial membrane potential (ΔΨm)[2][4]. Because these mechanisms directly interfere with cellular metabolism, our screening protocols must employ orthogonal validation methods to separate true anti-proliferative efficacy from transient metabolic artifacts.

Mechanistic Pathway of Cytotoxicity

Understanding the mechanism of action (MoA) is critical for designing an effective screening protocol. Phenoxyacetamide derivatives primarily drive cancer cells into apoptosis through a dual-axis mechanism: targeted enzymatic inhibition (e.g., PARP-1) and the induction of severe oxidative stress. The failure of the cell to repair DNA damage, coupled with mitochondrial depolarization, triggers the caspase cascade[2][4].

Pathway A Phenoxyacetamide Derivatives B PARP-1 Inhibition A->B Target Binding C ROS Generation A->C Stress Induction D DNA Damage Accumulation B->D Impaired Repair E Mitochondrial Membrane Depolarization (ΔΨm↓) C->E Oxidative Stress F Caspase 3/9 Activation D->F Signal Transduction E->F Cytochrome c Release G Apoptosis / Cell Death F->G Execution

Mechanistic pathway of phenoxyacetamide-induced cytotoxicity via PARP-1 inhibition and ROS.

Tiered Screening Strategy

To ensure trustworthiness and scientific integrity, the evaluation of novel phenoxyacetamides must follow a tiered workflow. A compound is only considered a viable lead if it demonstrates high potency against tumorigenic cell lines (e.g., HepG2, MCF-7) while maintaining a high Selectivity Index (SI) when tested against non-tumorigenic lines (e.g., THLE-2, Vero)[4][5].

Workflow Lib Compound Library Pri Primary Screening (MTT/SRB Assay) Lib->Pri Dose-Response Sel Selectivity Profiling (Normal Cells) Pri->Sel IC50 < 10 µM Mech Mechanistic Assays (Flow Cytometry/WB) Sel->Mech High SI (>3) Lead Lead Candidate Selection Mech->Lead Validated MoA

Tiered in vitro screening workflow for evaluating phenoxyacetamide derivatives.

Quantitative Benchmark Data

When establishing your assay windows, it is vital to benchmark against recently published data for phenoxyacetamide derivatives. Table 1 summarizes the expected IC50 ranges and selectivity profiles across various cell lines.

Table 1: Cytotoxicity Benchmarks for Phenoxyacetamide Derivatives

Compound / DerivativeTarget Cell LineIC50 (µM)Mechanism / NotesReference
Compound I (Phenoxyacetamide)HepG2 (Liver Cancer)1.43PARP-1 inhibition, Apoptosis[4]
Compound I (Phenoxyacetamide)MCF-7 (Breast Cancer)10.51PARP-1 inhibition[4][6]
5-Fluorouracil (Standard Control)HepG2 (Liver Cancer)5.32Antimetabolite (Positive Control)[4][6]
Compound O11 (Indolylpyrazole hybrid)K562 (Leukemia)2.64ROS modulation, NF-κB inhibition[2]
Compound 8f (Thiazole analogue)A549 (Lung Cancer)~13.0HIF-1α upregulation, p53 stabilization
Compounds 1-10 (N-phenyl derivatives)Vero / RAW 264.7 (Normal)> 200.0High selectivity, minimal normal cell toxicity[5]

Note: Compound I demonstrated significantly greater potency against the HepG2 liver cancer cell line (1.43 µM) than the standard clinical drug 5-FU (5.32 µM), validating the phenoxyacetamide scaffold as a highly potent pharmacophore[4][6].

Experimental Protocols

Protocol 1: Orthogonal Cell Viability Assessment (MTT & SRB)

Causality & Design Choice: Because phenoxyacetamides directly impact mitochondrial function (ROS generation/depolarization)[2], the MTT assay (which relies on mitochondrial reductase) can occasionally yield false-positive cytotoxicity readings. To create a self-validating system , we run the MTT assay in parallel with the Sulforhodamine B (SRB) assay. SRB binds to basic amino acid residues, providing an orthogonal measurement of total cellular protein mass that is entirely independent of cellular metabolism.

Materials Required:

  • Cancer cell lines (e.g., HepG2, MCF-7) and Normal cell lines (e.g., THLE-2, Vero)[4][5].

  • Test compounds dissolved in cell-culture grade DMSO.

  • MTT Reagent (5 mg/mL in PBS) and SRB Reagent (0.4% w/v in 1% acetic acid).

  • Positive control: 5-Fluorouracil (5-FU) or Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed into 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
  • Compound Treatment: Prepare serial dilutions of the phenoxyacetamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 to 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (5-FU).

  • MTT Execution (Plate A): Add 20 µL of MTT solution to each well. Incubate for 3-4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • SRB Execution (Plate B): Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry. Add 50 µL of SRB solution for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression (curve fit) in software like GraphPad Prism to determine the IC50. Calculate the Selectivity Index (SI) =

    
    . An SI > 3 indicates a favorable safety profile.
    
Protocol 2: Mechanistic Validation via Flow Cytometry (Apoptosis & Cell Cycle)

Causality & Design Choice: Once a lead compound (e.g., IC50 < 5 µM, SI > 3) is identified, we must prove how it kills the cells. Phenoxyacetamides are known PARP-1 inhibitors, which leads to DNA damage accumulation and subsequent cell cycle arrest (often G2/M or sub-G1) and apoptosis[2][4]. Using Annexin V-FITC/PI double staining allows us to definitively differentiate between early apoptosis, late apoptosis, and non-specific necrosis.

Step-by-Step Methodology:

  • Treatment & Harvesting: Seed cells in 6-well plates (

    
     cells/well). Treat with the lead phenoxyacetamide derivative at 
    
    
    
    ,
    
    
    , and
    
    
    concentrations for 48 hours. Collect both the floating (apoptotic) and adherent cells using trypsin-EDTA.
  • Annexin V/PI Staining (Apoptosis): Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis. If cells are predominantly Annexin V⁻/PI⁺, the compound is causing membrane rupture (necrosis/toxicity) rather than programmed cell death, prompting a re-evaluation of the lead.

  • PI RNase Staining (Cell Cycle): For a parallel batch of treated cells, fix the cell pellet overnight in cold 70% ethanol at -20°C. Wash with PBS, then resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content via flow cytometry to quantify the Sub-G1 (apoptotic DNA fragmentation) and G2/M populations.

References

  • Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (MDPI). Available at:[Link]

  • Bhojwani, H., et al. (2026). Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition. Springer Nature / Research Communities. Available at:[Link]

  • ResearchGate (2025). Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. Available at: [Link]

  • Pinheiro, P. F., et al. (2025). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Omega. Available at: [Link]

  • PubMed (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Microwave-assisted synthesis of 2-phenoxy-N-methylacetamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of 2-Phenoxy-N-methylacetamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetamide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The efficient synthesis of analogs of 2-phenoxy-N-methylacetamide is therefore of significant interest in drug discovery and development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2][4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity.[6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-phenoxy-N-methylacetamide and its analogs, leveraging the principles of green chemistry to provide a rapid and efficient synthetic route.[5][8]

Principles of Microwave-Assisted Synthesis

Conventional heating methods rely on conduction and convection to transfer energy to the reaction mixture, resulting in uneven temperature distribution and longer reaction times.[2] In contrast, microwave synthesis utilizes the ability of polar molecules to absorb microwave energy directly and efficiently.[2][5] This heating mechanism is primarily driven by two phenomena: dipolar polarization and ionic conduction.[5] The rapid and uniform heating of the reaction mixture often leads to a significant reduction in reaction time, from hours to mere minutes, and can also lead to the formation of cleaner products with higher yields.[6][7]

General Reaction Scheme

The synthesis of 2-phenoxy-N-methylacetamide analogs via microwave assistance typically proceeds through a Williamson ether synthesis. This involves the reaction of a substituted phenol with 2-chloro-N-methylacetamide in the presence of a base.

Figure 1: General reaction scheme for the synthesis of 2-phenoxy-N-methylacetamide analogs.

Experimental Protocol

This protocol describes a general method for the synthesis of 2-phenoxy-N-methylacetamide analogs. Reaction conditions may be optimized for specific substrates.

Materials and Reagents:

  • Substituted phenol (1.0 mmol)

  • 2-chloro-N-methylacetamide (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol), 2-chloro-N-methylacetamide (1.0 mmol), and potassium carbonate (1.5 mmol).

  • Add 3 mL of N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenoxy-N-methylacetamide analog.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various 2-phenoxy-N-methylacetamide analogs.

EntrySubstituted PhenolReaction Time (min)Temperature (°C)Yield (%)
1Phenol1512085-95
24-Chlorophenol1012090-98
34-Methoxyphenol2012080-90
44-Nitrophenol1012092-99

Reaction Mechanism and Workflow

The microwave-assisted synthesis of 2-phenoxy-N-methylacetamide analogs proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction, commonly known as the Williamson ether synthesis.[9] In the first step, the base (potassium carbonate) deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N-methylacetamide and displacing the chloride leaving group in a concerted step to form the desired ether linkage. Microwave irradiation accelerates this process by rapidly and uniformly heating the reaction mixture, increasing the kinetic energy of the molecules and enhancing the rate of reaction.[5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide K2CO3 Base Base 2-chloro-N-methylacetamide 2-chloro-N-methylacetamide Product Product Phenoxide->Product Attacks 2-chloro-N-methylacetamide

Proposed reaction mechanism.

The overall experimental workflow is depicted in the following flowchart:

workflow reagents Combine Reactants: - Substituted Phenol - 2-chloro-N-methylacetamide - K2CO3 in DMF microwave Microwave Irradiation (120°C, 10-20 min) reagents->microwave workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Experimental workflow diagram.

Conclusion

The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the synthesis of 2-phenoxy-N-methylacetamide analogs.[4][8] This protocol demonstrates a significant reduction in reaction time compared to conventional methods, while often providing excellent yields.[7] The ability to rapidly generate a library of these analogs is highly beneficial for medicinal chemistry and drug discovery programs.[2]

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Kumar, A. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Singh, S. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Allam, A. A. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Kazemi, M. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate.
  • Al-Ostath, A. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for TLC Visualization of Amino-Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Visualization in TLC Analysis of Amino-Phenoxy Compounds

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry, drug discovery, and quality control for its simplicity, speed, and high throughput. For compounds bearing both amino and phenoxy moieties—structural motifs prevalent in pharmaceuticals, natural products, and agrochemicals—TLC offers a rapid method to monitor reaction progress, assess purity, and identify compounds. However, as many of these molecules are colorless, the final and most critical step is visualization. The choice of visualization method is paramount, as it dictates the sensitivity, selectivity, and ultimately, the success of the analysis. This guide provides a comprehensive overview of robust and reliable methods for visualizing amino-phenoxy compounds on TLC plates, delving into the chemical principles that underpin each technique and offering detailed, field-tested protocols.

Part 1: Foundational Principles of Visualization

The visualization of compounds on a TLC plate can be broadly categorized into two approaches: non-destructive and destructive methods. The selection of a method is contingent on the chemical nature of the analyte and the subsequent requirements of the experimental workflow. For instance, if recovery of the compound from the TLC plate is desired, a non-destructive method is obligatory.

Non-Destructive Visualization: Illuminating the Invisible

Non-destructive techniques allow for the visualization of separated compounds without chemically altering them. This is particularly advantageous for preparative TLC applications where the isolated compound is needed for further analysis, such as mass spectrometry or NMR spectroscopy.

The presence of a phenoxy group, an aromatic system, in the target compounds makes UV visualization a primary and straightforward first-pass technique.[1][2][3] Most commercially available TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green fluorescence when irradiated with short-wave UV light (254 nm).[1][3] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots on the green background.[1][3]

Causality Behind the Choice: The conjugated π-system of the phenyl ring in phenoxy compounds strongly absorbs UV radiation. This method is exceptionally rapid and does not require any chemical treatment of the plate. It is the go-to initial visualization step in any TLC analysis of aromatic compounds.

Caption: Workflow of UV Visualization on a TLC Plate.

Destructive Visualization: Chemical Revelation

Destructive methods involve a chemical reaction between a visualization reagent and the compound on the TLC plate, resulting in a colored or fluorescent product.[1][3] While these methods are terminal, they often offer superior sensitivity and selectivity for specific functional groups.

Part 2: Specific Visualization Reagents and Protocols

The dual functionality of amino-phenoxy compounds allows for the use of a variety of chemical stains that can target either the amino group, the phenoxy group, or other reactive sites on the molecule.

Reagents Targeting the Amino Group

Ninhydrin is a highly specific and sensitive reagent for the detection of primary and secondary amines, and amino acids.[4][5][6][7][8][9] It reacts with primary amines to produce a characteristic deep purple color known as Ruhemann's purple.[7]

Mechanism of Action: The reaction involves the oxidative deamination of the amino group by two molecules of ninhydrin. The amine is converted to an aldehyde, and the reduced ninhydrin reacts with a second molecule of ninhydrin and the released ammonia to form the intensely colored diketohydrindylidene-diketohydrindamine complex.

Ninhydrin_Reaction cluster_reactants Reactants cluster_products Products Amino_Phenoxy Amino-Phenoxy Compound (Primary Amine) Ruhemanns_Purple Ruhemann's Purple (Deep Purple Color) Amino_Phenoxy->Ruhemanns_Purple Heat Ninhydrin Ninhydrin (2 eq.) Ninhydrin->Ruhemanns_Purple

Caption: Reaction of an amino compound with ninhydrin.

Protocol: Ninhydrin Staining

  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[4][10] Store the solution in a dark, airtight container.

  • Application: After developing and thoroughly drying the TLC plate, briefly dip it into the ninhydrin solution or spray it evenly with the reagent in a fume hood.[5]

  • Development: Gently heat the plate with a heat gun or in an oven at 100-110°C for 3-5 minutes until the colored spots appear.[7][8][11]

  • Observation: Primary amines will yield purple or reddish-purple spots.

Reagents Targeting the Phenoxy Group

Ferric chloride spray is a simple and effective method for the visualization of phenols.[9] The reaction is based on the formation of a colored complex between the ferric ion (Fe³⁺) and the phenolic hydroxyl group.

Mechanism of Action: The phenol acts as a ligand, donating electron density from the oxygen atom to the ferric ion, forming a coordination complex. The color of the complex can range from blue and green to red and violet, depending on the structure of the phenol.

Protocol: Ferric Chloride Staining

  • Reagent Preparation: Prepare a 1% (w/v) solution of ferric (III) chloride in a 1:1 mixture of methanol and water.[9]

  • Application: Spray the dried TLC plate with the ferric chloride solution in a fume hood.

  • Observation: Phenolic compounds will appear as colored spots on a yellow-brown background, typically without the need for heating.

The Folin-Ciocalteu reagent is a mixture of phosphomolybdate and phosphotungstate and is highly sensitive for the detection of phenolic compounds.[12][13][14]

Mechanism of Action: In an alkaline environment, phenolic compounds reduce the phosphomolybdic-phosphotungstic acid complex in the reagent to a mixture of blue oxides of tungsten and molybdenum.[12][14] The intensity of the blue color is proportional to the concentration of phenolic compounds.

Protocol: Folin-Ciocalteu Staining

  • Reagent Preparation: A commercially available 2 N Folin-Ciocalteu reagent is typically used.

  • Application: Spray the dried TLC plate with the Folin-Ciocalteu reagent.

  • Development: Expose the plate to ammonia vapors by placing it in a closed chamber containing a small beaker of concentrated ammonium hydroxide.

  • Observation: Phenolic compounds will appear as blue spots on a pale yellow background.

General Purpose Visualization Reagents

For a broader screening approach, several general-purpose reagents can be employed that react with a wider range of functional groups.

Potassium permanganate is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups, such as alkenes, alkynes, alcohols, aldehydes, and amines.[1][6][10]

Mechanism of Action: The permanganate ion (MnO₄⁻), which is purple, is reduced by the analyte to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow to brown spots on a purple or pink background.

Protocol: Potassium Permanganate Staining

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6][10] The solution should be stored in a dark bottle.

  • Application: Dip the dried TLC plate into the permanganate solution for a few seconds.

  • Observation: Oxidizable compounds will appear as yellow to brown spots on a purple background. The background color will fade over time.

The p-anisaldehyde stain is a versatile reagent that produces a spectrum of colors for different compounds, making it useful for distinguishing between closely related substances.[4][15][16] It is particularly effective for nucleophilic compounds.[6]

Mechanism of Action: In the presence of strong acid and heat, p-anisaldehyde reacts with various functional groups, including phenols, amines, and carbonyl compounds, through condensation and acetalization reactions to form highly conjugated, colored products.[1]

Protocol: p-Anisaldehyde Staining

  • Reagent Preparation: Carefully add 5 mL of concentrated sulfuric acid and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol, followed by 1.5 mL of glacial acetic acid.[10] The solution should be prepared in an ice bath and stored in the refrigerator.

  • Application: Dip the dried TLC plate into the stain or spray it evenly.

  • Development: Heat the plate with a heat gun until colored spots develop.[15]

  • Observation: A range of colors (e.g., pink, purple, blue, green, brown) will be observed for different compounds.

Exposing the TLC plate to iodine vapor is a simple, semi-destructive method for visualizing a wide variety of organic compounds.[1][2][3][17][18]

Mechanism of Action: Iodine vapor adsorbs onto the surface of the organic compounds on the TLC plate, forming colored complexes.[1][3] These are typically yellow-brown in color. The interaction is reversible, and the spots will fade as the iodine evaporates.[1]

Protocol: Iodine Staining

  • Chamber Preparation: Place a few crystals of solid iodine in a closed chamber (e.g., a screw-capped jar).[1][3] Adding a small amount of silica gel can help to create a more uniform vapor environment.

  • Application: Place the dried TLC plate in the iodine chamber.

  • Observation: Compounds will appear as yellow-brown spots.[1][3] The spots should be circled with a pencil as they will fade over time.[3]

Part 3: Data Presentation and Summary

Visualization MethodTarget Functional Group(s)Typical Spot ColorReagent Composition
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green fluorescent backgroundN/A
Ninhydrin Primary aminesPurple/violet0.3 g ninhydrin, 100 mL n-butanol, 3 mL acetic acid[4][10]
Ferric Chloride PhenolsBlue, green, or violet1% FeCl₃ in 1:1 methanol/water[9]
Folin-Ciocalteu PhenolsBlueCommercial reagent, developed with ammonia vapor
Potassium Permanganate Oxidizable groups (amines, phenols, etc.)Yellow/brown on a purple background1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water[6][10]
p-Anisaldehyde Nucleophilic groups (amines, phenols)Various colors (pink, purple, blue, green)135 mL ethanol, 5 mL H₂SO₄, 3.7 mL p-anisaldehyde, 1.5 mL acetic acid[10]
Iodine Vapor General organic compoundsYellow/brownSolid iodine crystals[1][3]

Part 4: Troubleshooting Common TLC Visualization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible after staining. - The concentration of the compound is too low. - The chosen stain is not suitable for the compound's functional groups. - The plate was not heated sufficiently (for heat-activated stains).- Spot a more concentrated sample. - Try a more general or a different specific stain. - Ensure adequate heating time and temperature.
Spots are streaked rather than well-defined. - The sample was overloaded on the TLC plate. - The compound is highly polar and interacts strongly with the stationary phase. - The sample was applied in a solvent that is too strong.- Apply a smaller amount of the sample. - Add a small amount of a polar solvent (e.g., acetic acid or triethylamine) to the developing solvent. - Ensure the spotting solvent is evaporated before development.
The entire plate turns a dark color. - The stain was applied too heavily. - The plate was overheated. - The mobile phase contains components that react with the stain (e.g., triethylamine with KMnO₄).- Apply the stain more lightly (e.g., a quick dip or a fine spray). - Reduce the heating time or temperature. - Use a different mobile phase or a compatible stain.
Spots fade quickly. - This is characteristic of iodine staining.- Circle the spots with a pencil immediately after visualization.

Conclusion

The effective visualization of amino-phenoxy compounds on TLC plates is a critical step in their analysis. By understanding the chemical principles behind different visualization reagents and following well-defined protocols, researchers can confidently and accurately assess the outcomes of their experiments. This guide provides a foundation for selecting and implementing the most appropriate visualization strategy, thereby enhancing the reliability and informational value of TLC in the study of these important molecules.

References

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (rev 3/2020). (2020, March). Retrieved from [Link]

  • Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved from [Link]

  • The iodine staining technique for TLC analysis - YouTube. (2021, April 1). Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • How to detect compounds on TLC plates? - Blog - Filterbio. (2025, December 19). Retrieved from [Link]

  • p-anisaldehyde staining a TLC plate - YouTube. (2014, August 27). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. (2025, September 18). Retrieved from [Link]

  • Preparation of chromatography spray reagents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). Retrieved from [Link]

  • Wardas, W., Bober-Majnusz, K., & Lipska, I. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Acta Poloniae Pharmaceutica, 57(1), 15-21. Retrieved from [Link]

  • Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. (n.d.). Retrieved from [Link]

  • How to make 0.5% ninhydrin solution for lipopetide detection? - ResearchGate. (2022, September 21). Retrieved from [Link]

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents - Labinsights. (2024, April 29). Retrieved from [Link]

  • Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper - Cronicon. (2015, March 30). Retrieved from [Link]

  • Wardas, W., Lipska, I., & Bober, K. (2000). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Acta Poloniae Pharmaceutica, 57(1), 15-21. Retrieved from [Link]

  • Troubleshooting: TLC - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Folin-Ciocalteu reagent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]

  • Let's talk about TLCs Part 2 - Hanessian's Stain - Curly Arrow. (2006, November 28). Retrieved from [Link]

  • Folin–Ciocalteu reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • (8): Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved from [Link]

  • Folin–Ciocalteu method for the measurement of total phenolic content and antioxidant capacity - ResearchGate. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Williamson Ether Synthesis for Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Williamson ether synthesis, specifically for challenging substrates like sterically hindered phenols. This guide is designed for researchers, chemists, and drug development professionals who encounter low yields or reaction failures due to steric congestion. Here, we will explore the mechanistic challenges, troubleshoot common problems, and provide detailed protocols for alternative, more effective methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis yield so low when using a sterically hindered phenol?

The classical Williamson ether synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] Its success hinges on the ability of the phenoxide nucleophile to perform a "backside attack" on the carbon atom of the alkyl halide, displacing the halide leaving group.[2][3] When the phenol is sterically hindered (e.g., has bulky groups like tert-butyl in the ortho positions), these groups physically block this approach.[2][4][5] This dramatically slows down the desired SN2 reaction rate.

Furthermore, the phenoxide is not only a nucleophile but also a strong base. When substitution is sterically hindered, the phenoxide is more likely to act as a base, abstracting a proton from the alkyl halide and leading to a competing E2 (elimination) reaction, which produces an unwanted alkene as a major byproduct.[1][6][7]

Q2: What is the most common side reaction, and how can I minimize it?

The most prevalent side reaction is E2 elimination, especially when using secondary or tertiary alkyl halides.[1][8][9] These substrates are more prone to elimination than primary alkyl halides.[1][2][9] The combination of a sterically hindered phenoxide (a strong base) and a sterically hindered alkyl halide almost guarantees that elimination will be the major pathway.[5][7]

To minimize elimination:

  • Use a Primary Alkyl Halide: Whenever possible, your synthetic strategy should involve a primary alkyl halide, as they are least prone to elimination.[1][2][8][9]

  • Control the Temperature: Higher temperatures tend to favor elimination over substitution.[1][2] Running the reaction at the lowest effective temperature (typically between 50-100 °C) can improve the ratio of ether to alkene.[1][2][3]

  • Choose the Right Base and Solvent: While a strong base is needed to deprotonate the phenol, an excessively strong or bulky base can favor elimination.[10] Polar aprotic solvents like DMF or acetonitrile are preferred because they do not solvate the nucleophile as strongly as protic solvents, making it more reactive for the desired SN2 pathway.[1][2][3]

Q3: My phenol is very bulky. Are there better alternatives to the Williamson ether synthesis?

Yes, absolutely. When facing significant steric hindrance, it is often more practical to switch to a different reaction altogether. Two powerful alternatives are:

  • The Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is highly effective for synthesizing sterically hindered ethers.[6] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol, which is then displaced by the phenol.[6][11] It is particularly useful for substrates sensitive to the strong bases used in the Williamson synthesis.[6]

  • Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction that forms an ether bond between an aryl halide and an alcohol.[12] It is highly versatile and can tolerate a wide range of functional groups and sterically demanding substrates where the Williamson synthesis fails.[12]

Troubleshooting Guide: Low to No Product Yield

This section provides a systematic approach to diagnosing and solving poor outcomes in your reaction.

G start Problem: Low/No Yield q1 Is the phenol fully deprotonated? (Check pKa vs. base) start->q1 sol1 Use a stronger base. (e.g., NaH instead of K₂CO₃) q1->sol1 No q2 Is the alkyl halide primary? q1->q2 Yes sol1->q2 sol2 Major issue: E2 Elimination. Consider alternative methods (Mitsunobu, Buchwald-Hartwig). q2->sol2 No (2° or 3°) q3 Are reaction conditions optimal? q2->q3 Yes end Improved Yield sol2->end sol3 Optimize: - Use polar aprotic solvent (DMF, MeCN) - Increase temperature cautiously (50-100°C) - Add Phase-Transfer Catalyst (e.g., TBAB) q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Problem: Reaction fails to initiate (only starting material observed).
  • Cause A: Incomplete Deprotonation. Sterically hindered phenols can be less acidic than their unhindered counterparts. The base you are using (e.g., K₂CO₃) may not be strong enough to generate the required phenoxide nucleophile in sufficient concentration.[13]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates phenols, driving the initial step to completion.[4][6][8] Use an anhydrous polar aprotic solvent like THF or DMF when using NaH.[8][9]

  • Cause B: Poor Solubility. If the generated phenoxide salt is not soluble in the reaction solvent, its concentration in the solution phase will be too low to react effectively.

    • Solution: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[14] A PTC helps transport the phenoxide from a solid or aqueous phase into the organic phase where the alkyl halide is, dramatically accelerating the reaction.[1][15]

Problem: A new product is formed, but it is not the desired ether.
  • Cause A: E2 Elimination is the Dominant Pathway. As discussed, this occurs when steric hindrance prevents the SN2 reaction. It is the most likely outcome when using secondary or tertiary alkyl halides.[1][6][16]

    • Solution: The most reliable solution is to redesign the synthesis to use a primary alkyl halide. If this is not possible, you must abandon the Williamson ether synthesis. The Mitsunobu reaction is an excellent alternative as it proceeds through a different mechanism that is less susceptible to elimination.[6][17]

  • Cause B: C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[2][3][4] While O-alkylation is usually favored, C-alkylation can become a competing side reaction, especially in protic solvents.[18]

    • Solution: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are known to favor O-alkylation.[2][3][4]

Data Summary: Comparing Methods for Hindered Systems

The following table provides a conceptual comparison of expected yields for the synthesis of a sterically hindered ether (e.g., 2,6-di-tert-butylphenyl ethyl ether) using different methods. Actual yields will vary based on specific substrates and optimized conditions.

MethodKey ReagentsTypical ConditionsExpected Yield for Hindered SystemsKey Advantages/Disadvantages
Classical Williamson NaH, Et-BrDMF, 80 °CVery Low (<10%)Disadvantage: Fails due to severe steric hindrance leading to elimination.[2][4]
Williamson + PTC NaOH (aq), Et-Br, TBABToluene/H₂O, 80 °CLow to Moderate (15-40%)Advantage: Improved rate over classical method. Disadvantage: Still susceptible to steric effects.[15]
Mitsunobu Reaction EtOH, PPh₃, DIADTHF, 0 °C to RTGood to Excellent (70-90%)Advantage: Mild, neutral conditions; excellent for hindered substrates.[6][19][20] Disadvantage: Stoichiometric byproducts (phosphine oxide) can complicate purification.[6]
Buchwald-Hartwig EtOH, Aryl-Br, Pd-catalyst, Ligand, NaOtBuToluene, 100 °CExcellent (>90%)Advantage: Very broad scope, high functional group tolerance. Disadvantage: Requires more expensive catalyst and ligand.[12]

Advanced Protocols & Alternative Methods

Protocol 1: The Mitsunobu Reaction for Hindered Phenols

This method is highly effective for coupling sterically hindered phenols with primary or secondary alcohols.[6][21] The reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.[6][11]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the sterically hindered phenol (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) in anhydrous THF dropwise to the cooled solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). For extremely hindered substrates, applying sonication at high concentration (e.g., 3.0 M) can dramatically reduce reaction times.[20]

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product must be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.[6]

Caption: Experimental workflow for the Mitsunobu reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol is a powerful alternative for forming aryl ether bonds, especially when the Williamson synthesis fails or when constructing diaryl ethers.[12][22]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide or iodide (1.0 eq.), the hindered phenol (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., a bulky biarylphosphine ligand, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • University of Wisconsin-Platteville. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved March 7, 2026, from [Link]

  • Ghorai, M. K., et al. (n.d.). Synthesis of sterically hindered enantiopure (1s,2s,3r,5r)- neoisopinocampheyl aryl ethers by the mitsunobu reaction. Retrieved March 7, 2026, from [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Platteville. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved March 7, 2026, from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Williamson-Ethersynthese. Retrieved March 7, 2026, from [Link]

  • MIT Open Access Articles. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 7, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved March 7, 2026, from [Link]

  • Pearson+. (n.d.). Phenols have an acidic proton that can be deprotonated easily usi.... Retrieved March 7, 2026, from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • LS College. (2021, October 23). Williamson ether synthesis. Retrieved March 7, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of hindered phenols - EP0116712B1.
  • Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations?. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved March 7, 2026, from [Link]

  • YouTube. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig). Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2025, December 16). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting O-alkylation vs. N-alkylation in Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of alkylation reactions in phenoxyacetamide synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of controlling selectivity between O-alkylation and N-alkylation. The phenoxyacetamide scaffold contains two potential nucleophilic sites: the phenoxide oxygen and the amide nitrogen. The unpredictable nature of alkylation at these sites can lead to undesired side products, reduced yields, and purification challenges.[1][2]

This guide moves beyond simple procedural lists to provide in-depth scientific rationale for troubleshooting common issues. By understanding the underlying principles of kinetic versus thermodynamic control, the Hard and Soft Acids and Bases (HSAB) theory, and the critical role of reaction parameters, you can gain precise control over your synthesis.

Core Principles: Understanding the O- vs. N-Alkylation Dichotomy

The central challenge arises because the deprotonated phenoxyacetamide is an ambident nucleophile —a species with two distinct nucleophilic centers.[3][4][5] The outcome of the alkylation is a competition between two pathways, governed by a delicate balance of several factors.

  • Kinetic vs. Thermodynamic Control : This principle is fundamental to understanding the reaction outcome.[6]

    • Kinetic Product (Faster Formation) : The O-alkylated product is often the kinetic product. The phenoxide oxygen is typically more readily accessible and, upon deprotonation, bears a higher negative charge density, leading to a faster reaction rate, especially at lower temperatures.[7] This pathway has a lower activation energy.

    • Thermodynamic Product (More Stable) : The N-alkylated product is generally the more thermodynamically stable product. The resulting N-C bond is often stronger than the O-C ether bond formed, and the product itself is lower in overall energy. Reactions that are allowed to reach equilibrium (e.g., at higher temperatures or for longer durations) will favor the thermodynamic product.[7][8]

  • Hard and Soft Acids and Bases (HSAB) Theory : HSAB theory provides a framework for predicting the reaction's regioselectivity.[9]

    • Hard Nucleophiles/Electrophiles : These are small, highly charged, and not easily polarizable. The phenoxide oxygen is considered a "harder" nucleophile than the amide nitrogen.

    • Soft Nucleophiles/Electrophiles : These are larger, have a lower charge density, and are more polarizable. The amide nitrogen is a "softer" nucleophile.

    • The Principle : Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3] Therefore, using a "hard" alkylating agent (like dimethyl sulfate) will favor O-alkylation, while a "soft" alkylating agent (like methyl iodide) will favor N-alkylation.[10]

Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during phenoxyacetamide alkylation in a practical question-and-answer format.

Q1: My reaction is yielding predominantly the undesired O-alkylated product. How can I favor N-alkylation?

Answer: To favor the thermodynamically more stable N-alkylated product, you need to use conditions that allow the reaction to reach equilibrium. This typically involves higher temperatures, longer reaction times, and a careful selection of base and solvent.

Scientific Rationale: N-alkylation is a classic example of thermodynamic control.[6][8] The N-H bond of the amide is less acidic than the phenolic O-H, making the nitrogen a weaker nucleophile. However, the resulting N-alkylated amide is often more stable. To achieve this, the initial, kinetically favored O-alkylation must be reversible.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the reverse activation barrier of the O-alkylation, allowing the reaction mixture to equilibrate and form the more stable N-alkylated product.[11]

  • Extend Reaction Time: Ensure the reaction runs long enough to reach thermodynamic equilibrium. Monitor the reaction by TLC or LC-MS to observe the conversion of the O-alkylated intermediate to the N-alkylated product.

  • Choose a "Softer" Alkylating Agent: According to HSAB theory, a softer electrophile will preferentially react with the softer nitrogen center. Switch from alkyl sulfates or tosylates to alkyl iodides (e.g., methyl iodide).[10]

  • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating cations, leaving the nucleophilic anion more "free" and reactive, but they do not stabilize the harder oxygen nucleophile through hydrogen bonding as protic solvents would.[3][4]

Q2: I am observing significant N-alkylation, but my target is the O-alkylated ether (a Williamson Ether Synthesis). What conditions should I change?

Answer: To favor the kinetically controlled O-alkylated product, you should use conditions that promote a rapid, irreversible reaction at the most nucleophilic site, which is typically the phenoxide oxygen.

Scientific Rationale: The Williamson Ether Synthesis is a classic SN2 reaction that relies on the potent nucleophilicity of an alkoxide (or in this case, a phenoxide).[12] The key is to use conditions that favor the faster reaction pathway and prevent it from reverting and equilibrating to the N-alkylated product.[7][13]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) will favor the product that forms fastest (the kinetic O-alkylated product) by making it difficult for the system to overcome the activation energy required for the reverse reaction.

  • Use a Strong, Non-nucleophilic Base: A strong base like sodium hydride (NaH) will rapidly and irreversibly deprotonate the phenol, creating a high concentration of the highly reactive phenoxide.[14][15] Weaker bases like K₂CO₃ may not fully deprotonate the phenol, leading to slower reactions and potential side reactions.

  • Select a "Harder" Alkylating Agent: Use an alkylating agent with a hard leaving group, such as dimethyl sulfate or an alkyl tosylate. These hard electrophiles will preferentially react with the hard phenoxide oxygen.[10]

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are excellent choices for SN2 reactions as they solvate the counter-ion of the base, enhancing the nucleophilicity of the phenoxide.[4][12]

Q3: How does my choice of base impact the O/N alkylation ratio?

Answer: The base is a critical factor. Strong, sterically hindered bases used in stoichiometric amounts at low temperatures tend to favor kinetic (O-alkylation) control. Weaker bases or bases that allow for equilibrium favor thermodynamic (N-alkylation) control.

Scientific Rationale: The base's primary role is to generate the nucleophile(s). The strength and nature of the base determine which proton is removed and whether this deprotonation is reversible.

  • Strong Bases (e.g., NaH, KH): These bases have a pKa much higher than that of the phenol and will deprotonate it quickly and irreversibly. This generates a high concentration of the phenoxide, which, being a strong nucleophile, reacts rapidly with the alkylating agent, favoring the kinetic O-alkylation pathway.[15]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These bases establish an equilibrium. While they can deprotonate the phenol, they may also deprotonate the amide, especially at higher temperatures. This equilibrium allows the system to eventually settle in the lowest energy state, which is the thermodynamically favored N-alkylated product.

Q4: My reaction is messy, with multiple byproducts. How can I improve the overall yield and selectivity?

Answer: Low selectivity and byproduct formation often stem from competing elimination reactions or di-alkylation. Optimizing the reaction conditions to favor the SN2 pathway is crucial.

Scientific Rationale: The alkoxide/phenoxide generated is a strong base, which can promote E2 elimination reactions, especially with secondary or tertiary alkyl halides.[4][12] Furthermore, if the desired mono-alkylated product can be further deprotonated and react again, di-alkylation can occur.

Troubleshooting Steps:

  • Use a Primary Alkyl Halide: The Williamson Ether Synthesis works best with methyl or primary alkyl halides. Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively yield the elimination product.[4][15]

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the alkylating agent. A large excess can promote di-alkylation.

  • Maintain a Low Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Keeping the reaction cool will suppress the formation of alkene byproducts.[11]

  • Consider Phase Transfer Catalysis (PTC): For industrial applications or challenging substrates, PTC can be an effective method. It allows for the use of inexpensive bases like NaOH or K₂CO₃ while maintaining a high concentration of the nucleophile in the organic phase, often leading to cleaner reactions.

Summary of Conditions for Selectivity

ParameterTo Favor O-Alkylation (Kinetic Control)To Favor N-Alkylation (Thermodynamic Control)
Temperature Low (0 °C to RT)High (RT to reflux)
Base Strong, non-nucleophilic (e.g., NaH, KH)Weaker, equilibrating (e.g., K₂CO₃, Cs₂CO₃)
Alkylating Agent Hard electrophile (e.g., R-OTs, Me₂SO₄)Soft electrophile (e.g., R-I, R-Br)
Solvent Polar aprotic (Acetonitrile, THF, DMF)Polar aprotic (DMF, DMSO)
Reaction Time Short; monitor to avoid equilibrationLong; allow reaction to reach equilibrium

Experimental Protocols

Protocol 1: Maximizing O-Alkylation (Phenoxy Ether Synthesis)

This protocol is designed to favor the kinetic product via a Williamson Ether Synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenoxyacetamide starting material (1.0 eq.).

  • Solvent: Add anhydrous DMF or acetonitrile (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the primary alkyl halide or tosylate (1.1 eq.) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench & Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Maximizing N-Alkylation

This protocol is designed to favor the thermodynamic product.

  • Setup: To a round-bottom flask, add the phenoxyacetamide (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and the alkyl iodide (1.2 eq.).

  • Solvent: Add anhydrous DMF or DMSO (approx. 0.1-0.2 M concentration).

  • Reaction: Heat the reaction mixture to 60-100 °C (temperature will need to be optimized for the specific substrate).

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS. Note that you may initially observe the formation of the O-alkylated product, which should convert to the N-alkylated product over time.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the DMF/DMSO and salts. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visual Diagrams

G cluster_start Phenoxyacetamide Starting Material cluster_deprotonation Deprotonation (Base) cluster_pathways Competing Alkylation Pathways Start Phenol-Amide Substrate Anion Ambident Anion (Phenoxide/Amide Anion) Start->Anion  Base (e.g., NaH, K₂CO₃) O_Alk O-Alkylation Product (Kinetic) Anion->O_Alk  R-X  Low Temp  Fast, Reversible N_Alk N-Alkylation Product (Thermodynamic) Anion->N_Alk  R-X  High Temp  Slow, More Stable O_Alk->N_Alk  Equilibration  (High Temp)

Caption: Competing O- vs. N-alkylation pathways for a phenoxyacetamide substrate.

TroubleshootingFlowchart Start Problem: Low Selectivity or Wrong Isomer CheckIsomer Which isomer is dominant? Start->CheckIsomer O_Dominant O-Alkylated Product Dominant (Target: N-Alkylated) CheckIsomer->O_Dominant O-Alkylated N_Dominant N-Alkylated Product Dominant (Target: O-Alkylated) CheckIsomer->N_Dominant N-Alkylated Action_O1 Increase Temperature O_Dominant->Action_O1 Action_O2 Use Softer Alkylating Agent (R-I) O_Dominant->Action_O2 Action_O3 Use Weaker Base (K₂CO₃) O_Dominant->Action_O3 Action_O4 Increase Reaction Time O_Dominant->Action_O4 Action_N1 Decrease Temperature N_Dominant->Action_N1 Action_N2 Use Harder Alkylating Agent (R-OTs) N_Dominant->Action_N2 Action_N3 Use Strong Base (NaH) N_Dominant->Action_N3 Action_N4 Shorten Reaction Time N_Dominant->Action_N4

Caption: Troubleshooting flowchart for controlling O- vs. N-alkylation selectivity.

References

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? ResearchGate. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara. Available at: [Link]

  • HSAB theory. Wikidoc. Available at: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PMC. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Scientific Update. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • An In-depth Overview on the Williamson Synthesis Concept. Unacademy. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. PMC. Available at: [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][16]naphthyrin-5(6H). PMC. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted 4-Amino-3-Methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that effectively removing unreacted starting materials is critical for ensuring the purity of your final compound and the reliability of your downstream applications. This guide provides in-depth, field-proven insights into removing unreacted 4-amino-3-methylphenol from reaction mixtures, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows.

Understanding the Challenge: Physicochemical Properties of 4-Amino-3-Methylphenol

The first step in any successful purification is to understand the physical and chemical properties of the compound you wish to remove. 4-Amino-3-methylphenol is an amphoteric molecule, meaning it possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups. This dual nature is the key to designing an effective separation strategy.

PropertyValueSource(s)
Appearance White to light brown crystalline solid[1][2]
Molecular Formula C₇H₉NO[1][3]
Molecular Weight 123.15 g/mol [1][2]
Melting Point 120 °C to 179 °C (values vary across sources)[1][2][3]
Boiling Point ~287-297 °C[1][2]
pKa (Phenolic OH) ~10.34 (Predicted)[2][3]
Water Solubility Slightly soluble / Insoluble[3][4][5]
Organic Solvent Solubility Soluble in methanol, ethanol, and ether[1][2][3]

Note: The variability in reported melting points and water solubility highlights the importance of empirical testing with your specific reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What makes 4-amino-3-methylphenol particularly challenging to remove?

The primary challenge stems from its amphoteric nature and moderate polarity. The presence of both an acidic phenol group and a basic amine group means its solubility is highly dependent on pH.[1] It can behave as a base in acidic conditions and as an acid in basic conditions, potentially complicating standard extraction procedures if not carefully controlled. Its polarity means it may have solubility characteristics similar to your desired product, making simple recrystallization or chromatography difficult without optimization.

Q2: How can I quickly assess the presence of unreacted 4-amino-3-methylphenol in my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial method for a qualitative assessment.[6] By spotting your crude reaction mixture alongside a standard of pure 4-amino-3-methylphenol on a silica gel plate, you can visualize its presence. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[6][7][8]

Q3: How do I select the best purification strategy for my specific reaction?

The optimal strategy depends on the properties of your desired product and the scale of your reaction. The following decision-making workflow can guide your choice.

G start Start: Crude Reaction Mixture product_properties What are the properties of your desired product? start->product_properties neutral_product Use Acid-Base Extraction (Highly Recommended First Step) product_properties->neutral_product Neutral & Non-polar acidic_product Base Extraction (e.g., aq. NaHCO₃ if product is a weak acid) product_properties->acidic_product Acidic basic_product Acid Extraction (e.g., dilute aq. HCl) product_properties->basic_product Basic similar_product similar_product product_properties->similar_product Polar/Amphoteric (Similar to Starting Material) purity_check Is it pure enough? neutral_product->purity_check Check Purity (TLC/HPLC) acidic_product->purity_check basic_product->purity_check chromatography Flash Chromatography (Consider pH modifiers or alternative phases) similar_product->chromatography High Resolution Needed end End: Pure Product purity_check->end Yes next_step Choose Secondary Method purity_check->next_step No purity_check2 Check Purity chromatography->purity_check2 scavenger Scavenger Resins (For high purity requirements or difficult separations) scavenger->purity_check2 recrystallization Recrystallization (If solubility profiles differ significantly) recrystallization->purity_check2 next_step->chromatography next_step->scavenger next_step->recrystallization purity_check2->end Yes purity_check2->end No (Re-evaluate)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides and In-Depth Protocols

This section provides detailed methodologies and troubleshooting for the most effective purification techniques.

Method 1: Acid-Base Extraction

Expertise & Experience: This is the most powerful and often simplest method for removing 4-amino-3-methylphenol, provided your desired product is neutral. This technique exploits the amphoteric nature of the starting material by converting it into a water-soluble salt, which can then be easily separated from a water-insoluble organic product.[9][10]

Trustworthiness: The protocol involves sequential pH adjustments, allowing for the selective removal of basic and acidic impurities in separate steps. The recovery of your desired product is typically high as it remains in the organic phase throughout the process.

G cluster_0 Step 1: Remove Basic Impurities cluster_1 Step 2: Remove Acidic Impurities (Optional) A Crude mixture in organic solvent (e.g., Ethyl Acetate) B Add dilute aq. HCl A->B C Shake & Separate Layers B->C D Aqueous Layer: Protonated 4-amino-3-methylphenol (and other bases) C->D Phase Separation E Organic Layer: Neutral Product + Acidic Impurities C->E Phase Separation F Take Organic Layer from Step 1 E->F G Add dilute aq. NaOH or NaHCO₃ F->G H Shake & Separate Layers G->H I Aqueous Layer: Deprotonated Phenolic Impurities H->I Phase Separation J Organic Layer: Pure Neutral Product H->J Phase Separation

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.[11]

  • Acid Wash (Removes the Amine): Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.

  • Separation 1: Allow the layers to separate. The 4-amino-3-methylphenol, now protonated, will move into the aqueous layer.[9] Drain the lower aqueous layer.

  • Base Wash (Optional, for other acidic impurities): To the remaining organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). Repeat the shaking and separation process. This step removes strongly acidic impurities.[11]

  • Final Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and break any minor emulsions.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield your purified neutral product.

Troubleshooting Q&A
  • Problem: An emulsion forms at the interface, and the layers won't separate.

    • Causality: Emulsions are common when the densities of the two phases are similar or when surfactants are present.

    • Solution: Add a small amount of brine and swirl gently; this increases the ionic strength of the aqueous phase and helps break the emulsion. Alternatively, let the funnel stand for a longer period. Filtering the entire mixture through a pad of Celite can also be effective.

  • Problem: Low recovery of my desired product.

    • Causality: Your product might have some solubility in the aqueous phase, or it may be reacting with the acid or base.

    • Solution: Perform a "back-extraction." Take the aqueous layers from the acid and base washes and re-extract them with a fresh portion of the organic solvent. Combine these new organic layers with your main organic phase. Ensure your product is stable to the pH changes.

Method 2: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds when there is a significant difference in solubility between your desired product and the impurity (4-amino-3-methylphenol) in a chosen solvent.[12][13] The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while the impurities remain dissolved in the mother liquor.[12][14]

Trustworthiness: This method is self-validating. The formation of well-defined crystals is a strong indicator of increasing purity. A sharp melting point of the final crystals, matching the literature value, confirms the success of the purification.

Experimental Protocol
  • Solvent Selection: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while dissolving 4-amino-3-methylphenol well at all temperatures (or poorly at all temperatures, allowing for hot filtration). Based on its properties, a mixed solvent system like methanol/water or ethanol/water is a good starting point.[6][7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating until the solid just dissolves.

  • Induce Cloudiness: Add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Q&A
  • Problem: The compound "oils out" instead of crystallizing.

    • Causality: The solution is becoming supersaturated at a temperature above the melting point of your product, or the cooling is too rapid.[15]

    • Solution: Re-heat the solution, add a small amount of additional primary solvent to dissolve the oil, and then allow it to cool more slowly. Insulating the flask can help.[15]

  • Problem: No crystals form upon cooling.

    • Causality: The solution is not sufficiently saturated (too much solvent was added), or nucleation has not occurred.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.[16] Alternatively, add a tiny "seed crystal" of the pure product. If that fails, evaporate some of the solvent to increase the concentration and repeat the cooling process.[16]

  • Problem: The final crystals are colored.

    • Causality: 4-amino-3-methylphenol is sensitive to air and light, and its oxidation products can be colored.[1] These colored impurities may have co-crystallized.

    • Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[15]

Method 3: Flash Column Chromatography

Expertise & Experience: When extraction or recrystallization fails, or when your product has similar properties to 4-amino-3-methylphenol, flash chromatography is the method of choice.[17][18] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[18]

Trustworthiness: The separation can be monitored in real-time using TLC, allowing for the collection of pure fractions. Combining the pure fractions and evaporating the solvent provides a direct route to the purified compound.

Experimental Protocol
  • Stationary Phase Selection: For a polar compound like 4-amino-3-methylphenol, standard silica gel is a common choice.[19]

  • Mobile Phase Optimization: Use TLC to find a solvent system that provides good separation (Rf of desired product ~0.3-0.4, with a clear difference from the starting material spot).

    • For moderately polar products, start with a Hexane/Ethyl Acetate system.

    • For more polar products, a Dichloromethane/Methanol system is effective.[20]

    • Critical Insight: The basic amine group of 4-amino-3-methylphenol can cause "tailing" on acidic silica gel. To counteract this, add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or an ammonia solution in methanol to your eluent.[20][21] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Column Packing: Pack a column with silica gel in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel (this is called a "dry load").[19] Evaporate the solvent completely and carefully add the resulting powder to the top of the packed column. A dry load generally results in better separation than a liquid load.

  • Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Troubleshooting Q&A
  • Problem: The separation between my product and the starting material is poor.

    • Causality: The chosen eluent system does not have the optimal polarity or selectivity.

    • Solution: Re-optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2.[17] If using a binary system like Hexane/EtOAc, try switching to a system with different selectivity, like DCM/Methanol.

  • Problem: The compound streaks or "tails" down the column.

    • Causality: This is likely due to the interaction of the basic amine with the acidic silica gel.

    • Solution: As mentioned in the protocol, add 0.5-1% triethylamine or ammonia to your eluent system.[21] Alternatively, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column.[21]

Method 4: Scavenger Resins

Expertise & Experience: Scavenger resins are polymer-supported reagents designed to react selectively and irreversibly with specific functional groups, effectively removing them from solution.[22] This is a highly efficient, modern technique for achieving very high levels of purity. The key advantage is that the reacted impurity is removed by simple filtration.[22]

Trustworthiness: The reaction is typically clean and specific. By using an excess of the scavenger resin, you can drive the removal of the target impurity to completion.

Experimental Protocol
  • Resin Selection: To remove 4-amino-3-methylphenol, you can target either the amine or the phenol group.

    • Amine Scavenging: Use an electrophilic scavenger resin, such as a polymer-bound isocyanate (NCO) or sulfonyl chloride (SO₂Cl). These react with the primary amine.[23]

    • Phenol Scavenging: Use a basic scavenger resin, such as a strong anion exchange (SAX) resin, which will deprotonate and bind the acidic phenol.[24]

  • Procedure: a. Dissolve the crude product in a suitable solvent (e.g., Dichloromethane, THF). b. Add the selected scavenger resin (typically 2-4 molar equivalents relative to the amount of 4-amino-3-methylphenol). c. Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the starting material by TLC or HPLC. d. Once the reaction is complete, simply filter the reaction mixture to remove the resin. e. Wash the filtered resin with a small amount of fresh solvent. f. Combine the filtrate and washings, and evaporate the solvent to obtain the purified product.

Troubleshooting Q&A
  • Problem: Scavenging is incomplete after a long reaction time.

    • Causality: Insufficient equivalents of resin were used, or the reaction is sterically hindered.

    • Solution: Add more scavenger resin and continue stirring. Gently heating the reaction mixture may also increase the reaction rate, but ensure your desired product is stable to these conditions.

  • Problem: My desired product is also binding to the resin.

    • Causality: Your product may contain a functional group that also reacts with the scavenger.

    • Solution: This indicates an incorrect choice of scavenger. If your product has a nucleophilic group, do not use an electrophilic scavenger. If your product is acidic, do not use a basic scavenger. Re-evaluate the compatibility of your product with the chosen resin.

References

  • Solubility of Things. (n.d.). 4-Amino-3-methylphenol. Retrieved from [Link]

  • CIR. (2022, January 12). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-amino-3-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • LookChem. (n.d.). 4-Amino-3-methylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-amino-m-cresol. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
  • Kennesaw State University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-amino-3-methylphenol.
  • Google Patents. (n.d.). Preparation method for 4-amino-3-methylphenol.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • ResearchGate. (2021, April 16). (PDF) Extraction of phenolic compounds: A review. Retrieved from [Link]

  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? Retrieved from [Link]

  • Google Patents. (n.d.). Process for extraction of phenol from aqueous mixtures.
  • YouTube. (2023, May 4). Seperation of phenol from given organic mixture by using solvent extraction method. Retrieved from [Link]

  • YouTube. (2022, September 25). Lesson 6: Extraction of Phenol from Middle Oil | Topic - YouTube. Retrieved from [Link]

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solubility of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals working with 2-(4-Amino-3-methylphenoxy)-N-methylacetamide . While Dimethyl Sulfoxide (DMSO) is an exceptionally powerful solvent for small molecules, experimental challenges such as hygroscopic precipitation, freeze-thaw degradation, and aqueous crash-out frequently compromise assay integrity.

As a Senior Application Scientist, I have designed this guide to bridge physicochemical theory with field-proven protocols. Every troubleshooting step below explains the causality behind the failure and provides a self-validating solution to ensure robust experimental design.

Part 1: Quantitative Physicochemical Profile

Before troubleshooting, it is critical to understand the physical parameters governing the solvation of your compound.

ParameterValue / RangeExperimental Significance
Molecular Weight 194.23 g/mol [1]Essential for accurate molarity calculations during stock preparation.
General DMSO Solubility Up to 10–30 mM[2]The typical upper limit for discovery compounds before supersaturation occurs.
Max DMSO in Cell Culture ≤ 0.1% – 0.5% (v/v)[3]Exceeding this threshold induces cytotoxicity and assay interference.
Optimal Heating Temp 30°C – 40°C[2]Provides kinetic energy for dissolution without thermally degrading the primary amine.
Part 2: Solubility Optimization Workflows

The following logic diagram outlines the standard operating procedure for diagnosing and resolving solubility failures with this compound.

Workflow start Solubility Issue: 2-(4-Amino-3-methylphenoxy) -N-methylacetamide purity Verify Purity & Use Anhydrous DMSO start->purity dissolve Attempt Dissolution: 100% DMSO, 37°C, Sonication purity->dissolve check_diss Fully Dissolved? dissolve->check_diss aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) check_diss->aliquot Yes lower_conc Lower Target Concentration check_diss->lower_conc No aqueous Aqueous Dilution Precipitation? aliquot->aqueous lower_conc->dissolve cosolvent Add Co-solvents (e.g., PEG, NP-40) or Adjust pH aqueous->cosolvent Yes success Proceed to Assay aqueous->success No cosolvent->aqueous

Caption: Workflow for troubleshooting and optimizing dissolution in DMSO and aqueous media.

Part 3: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 2-(4-Amino-3-methylphenoxy)-N-methylacetamide fail to dissolve completely in 100% DMSO at my target concentration?

  • Causality: Failure to achieve initial dissolution usually stems from high crystal lattice energy or attempting to surpass the thermodynamic solubility limit (supersaturation)[2]. Furthermore, if the DMSO is not strictly anhydrous, the absorbed water drastically increases the solvent's polarity, reducing its solvation capacity for the compound's hydrophobic aromatic ring.

  • Solution:

    • Verify Solvent Integrity: Ensure the use of ≥99.9% anhydrous DMSO.

    • Thermal & Mechanical Disruption: Apply gentle heating (30–40°C) combined with bath sonication (5–15 minutes) to provide the kinetic energy required to break intermolecular bonds[2]. Avoid temperatures above 50°C to prevent thermal degradation.

Q2: My DMSO stock solution was clear yesterday, but today I see precipitation. What caused this?

  • Causality: DMSO is highly hygroscopic[2]. Every time a stock vial is opened to the ambient atmosphere, it absorbs moisture. Because the compound relies on the pure organic environment of DMSO to remain solvated, the introduction of water forces the compound out of solution. Additionally, repeated freeze-thaw cycles induce micro-aggregation[4].

Causality moisture Atmospheric Moisture dmso_hygro DMSO Hygroscopicity (Water Absorption) moisture->dmso_hygro sol_drop Decreased Solvation Capacity dmso_hygro->sol_drop precip Compound Precipitation sol_drop->precip ft_cycle Freeze-Thaw Cycles agg Micro-aggregation ft_cycle->agg agg->precip aliquot Single-Use Aliquots & Desiccator Storage aliquot->dmso_hygro Prevents aliquot->ft_cycle Prevents

Caption: Causality of DMSO hygroscopicity and freeze-thaw cycles leading to precipitation.

  • Solution: Implement a single-use aliquoting strategy. Immediately after the initial dissolution, divide the stock into small aliquots (e.g., 10–50 µL) and store them at -20°C in a desiccator. Thaw each aliquot only once.

Q3: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out. How can I prevent this?

  • Causality: This is known as "solvent crash-out." The sudden transition from a 100% organic solvent to an aqueous environment lowers the solubility below the compound's thermodynamic limit at that specific concentration[3].

  • Solution:

    • pH Optimization: The compound contains a primary amine (4-amino group). Lowering the pH of the aqueous buffer slightly (e.g., pH 5.0 - 6.0) can protonate the amine, significantly increasing its aqueous solubility[2].

    • Co-solvents & Surfactants: Incorporate non-ionic surfactants like NP-40 or Tween-80 into the aqueous buffer to form micelles that shield the hydrophobic core of the molecule[4]. Ensure final DMSO concentrations remain below 0.5% for cell-based assays[3].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following step-by-step methodologies. These protocols include built-in validation checks to confirm success before proceeding to the next step.

Protocol A: Preparation of a 10 mM Master Stock Solution
  • Weighing: Weigh exactly 1.94 mg of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide[1].

  • Solvent Addition: Add 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity) under a dry nitrogen stream or in a low-humidity environment.

  • Agitation: Vortex vigorously for 60 seconds.

    • Validation Check 1: Hold the vial against a light source. If particulate matter is visible, proceed to step 4. If perfectly clear, proceed to step 5.

  • Energy Input: Place the vial in a water bath sonicator at 37°C for 10 minutes[2].

    • Validation Check 2: Re-examine against the light. The solution must be completely optically clear. If not, the 10 mM concentration exceeds the kinetic solubility limit for your specific batch; dilute to 5 mM and repeat sonication.

  • Aliquoting: Dispense 20 µL aliquots into sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store at -20°C in a secondary container with active desiccant.

Protocol B: Aqueous Dilution for In Vitro Assays
  • Thawing: Remove one 20 µL aliquot from -20°C and allow it to equilibrate to room temperature for 15 minutes before opening the cap (this prevents condensation from introducing water into the DMSO).

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS) supplemented with 0.01% NP-40 to prevent aggregation[4].

  • Dilution: Pipette 1 µL of the DMSO stock directly into 999 µL of the rapidly stirring aqueous buffer (yields a 10 µM final concentration with 0.1% DMSO).

    • Validation Check 3: Measure the absorbance at 600 nm (OD600) of the final solution. A reading >0.01 indicates micro-precipitation (light scattering). If detected, optimize buffer pH or incrementally increase the surfactant concentration.

References
  • PubChemLite - 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) . uni.lu. 1

  • Technical Support Center: Troubleshooting Solubility Issues of 3-(N-methyl-4-methylbenzenesulfonamido) . BenchChem.2

  • Improving Schinifoline solubility for in vitro assays . BenchChem. 3

  • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe . NIH/PMC. 4

Sources

Preventing oxidation of amino groups during acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Amino Group Oxidation for Researchers

Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common but often frustrating side reaction: the oxidation of amino groups. Uncontrolled oxidation can lead to significantly reduced yields, complex purification challenges, and the formation of highly colored impurities.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. We will explore the causes of amine oxidation and provide field-proven strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture for acetamide synthesis is turning dark brown or black, and my final yield is very low. What is causing this?

This is a classic symptom of amino group oxidation. Amines, particularly primary and aromatic amines, are susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be abstracted.[1] This process often involves atmospheric oxygen and can be catalyzed by trace metal impurities or light. The initial oxidation products can undergo further reactions to form complex, highly-colored polymeric materials, which accounts for the darkening of your reaction mixture and the corresponding loss of your desired product.

Q2: What are the most common oxidative side products I should be aware of?

The specific byproducts depend on the structure of your amine and the oxidant. However, common transformations include the formation of imines, nitroso compounds, and azoxy compounds, which are often unstable and can polymerize. For primary amines, oxidative dehydrogenation can lead to imines, which may subsequently hydrolyze or polymerize.[2]

Troubleshooting & Optimization Guides

Issue 1: Reaction Discoloration and Impurity Formation

The most direct and effective way to prevent oxidation is to rigorously exclude oxygen from the reaction environment. Many standard acylation reactions do not explicitly call for an inert atmosphere, but it is a critical troubleshooting step for sensitive substrates.[3]

An inert atmosphere replaces the reactive oxygen in your reaction vessel with an unreactive gas, such as nitrogen (N₂) or argon (Ar).

Experimental Protocol: Acylation Under Inert Atmosphere (Schlenk Line Technique)

  • Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly oven-dried or flame-dried to remove adsorbed water and oxygen. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.

  • Solvent Deoxygenation: Use an anhydrous, peroxide-free solvent. Deoxygenate the solvent by bubbling a steady stream of N₂ or Ar through it for at least 30-60 minutes (a technique known as sparging).

  • Reagent Addition:

    • Dissolve the amine substrate in the deoxygenated solvent within the reaction flask under a positive pressure of inert gas.

    • If a base is required (e.g., triethylamine or pyridine when using an acyl chloride), add it via syringe.[4]

    • Add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise using a syringe or an addition funnel. The reaction of acyl chlorides with amines can be highly exothermic, so controlled addition, often at 0°C, is recommended.[4]

  • Reaction Monitoring: Maintain a gentle flow of inert gas (a balloon or bubbler system is sufficient) throughout the reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the workup can typically be performed on the benchtop, as the amide product is significantly less susceptible to oxidation than the starting amine.

G start Observation: Reaction turns dark / low yield cause1 Primary Cause: Oxygen Presence start->cause1 cause2 Contributing Factor: Solvent/Reagent Purity start->cause2 solution1 Solution: Implement Inert Atmosphere cause1->solution1 protocol1 Protocol: Use Schlenk Line / Balloon Technique solution1->protocol1 protocol2 Protocol: Use Deoxygenated Solvents solution1->protocol2 solution2 Solution: Purify Solvents & Reagents cause2->solution2 protocol3 Action: Test for & Remove Peroxides solution2->protocol3 protocol4 Action: Use High-Purity Reagents solution2->protocol4 G action_node action_node q1 Is the final product an acetamide? action1 Perform direct acylation under an inert atmosphere. q1->action1 Yes action3 Consider a robust protecting group (Boc, Cbz) before other steps. q1->action3 No, the amine must be regenerated later q2 Are there other oxidative/harsh steps after acylation? action2 The acetamide itself is the protected form. q2->action2 No q2->action3 Yes action1->q2

Caption: Logic for choosing between direct acylation and a protecting group.

By focusing on the rigorous exclusion of oxygen and ensuring the purity of your reagents, you can effectively prevent the oxidative side reactions that plague acetamide synthesis, leading to higher yields and cleaner products.

References

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Land of Chemistry. (2023, June 10). Preparation of Amines from Amides | Hoffmann's Degradation Reaction | Ethanamine | Methanamine [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Malki, F., et al. (2016, January 15). Antioxidant activity of a series of amides. ResearchGate. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • ACS Publications. (2012, May 9). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, June 29). Synthesis of New Imides and Study of their Antioxidant Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of acetamides using CO2, methanol, H2 and amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 25). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Taylor, J. E., et al. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from [Link]

  • DiRocco, D. A., et al. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
  • Boussahel, R., et al. (2025, August 6). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. ResearchGate. Retrieved from [Link]

  • Allen. (2024, November 18). Acetamide: Structure, Properties and Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
  • Sciencemadness Discussion Board. (2013, February 25). Acetamide Synthesis. Retrieved from [Link]

  • Rajana, N., et al. (n.d.). Schematic representation of acetamide formation. ResearchGate. Retrieved from [Link]

  • Parr, B. T. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, April 2). reductive am. why inert atmosphere?. Retrieved from [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mahmood, A. A. J., et al. (n.d.). Synthesis, antimicrobial and antioxidant activities evaluation for new amide compounds. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Polar Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are facing challenges in isolating highly polar phenoxyacetamide derivatives. While the phenoxyacetamide scaffold is highly valuable in drug discovery—such as in the development of novel inhibitors for the Pseudomonas aeruginosa type III secretion system (T3SS)[1]—its polar derivatives often defy standard purification methods.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind chromatographic failures and provide self-validating, field-proven methodologies to ensure your target compounds are isolated with high purity and yield.

Purification Decision Workflow

Before troubleshooting, it is critical to select the correct chromatographic mode based on the physicochemical properties of your specific phenoxyacetamide derivative.

G A Crude Polar Phenoxyacetamide B Soluble in Non-Polar Solvents? A->B C Normal Phase (e.g., DCM/MeOH) B->C Yes D Retained on C18 (RP-HPLC)? B->D No E Aqueous RP-HPLC (Gradient Elution) D->E Yes F Ionizable Groups Present? D->F No (Solvent Front) G Mixed-Mode / Ion-Exchange F->G Yes H HILIC (Acetonitrile/Water) F->H No

Decision tree for selecting a purification strategy for polar phenoxyacetamide derivatives.

Troubleshooting Guides & FAQs

Q1: My polar phenoxyacetamide derivative is streaking severely on normal-phase silica gel. How do I resolve this? Causality: The polar amide core and any additional hydrogen-bonding substituents (e.g., hydroxyls, amines) interact too strongly with the active silanol groups on bare silica[2]. This continuous adsorption-desorption cycle causes irreversible retention and severe peak tailing. Solution: Switch to an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. If you are constrained to normal-phase flash chromatography, transition to a highly polar solvent system like Dichloromethane/Methanol (DCM/MeOH) and add a polar modifier (e.g., 1% triethylamine for basic derivatives or 1% acetic acid for acidic ones) to competitively bind to the silanol sites.

Q2: During Reverse-Phase HPLC (RP-HPLC), my compound elutes immediately at the solvent front (


). How can I increase retention? 
Causality:  The compound is too hydrophilic to partition into the hydrophobic C18 stationary phase, preferring to remain entirely in the mobile phase[3].
Solution: 
  • Decrease the initial organic modifier concentration to 0–5% Acetonitrile or Methanol.

  • Use a polar-embedded or polar-endcapped C18 column. Standard C18 phases undergo "phase collapse" (dewetting) in 100% aqueous conditions, but polar-modified columns maintain their extended structure, allowing for interaction with polar analytes[3].

  • If the compound is ionizable, adjust the mobile phase pH to suppress ionization (neutral molecules are more hydrophobic).

Q3: I am experiencing poor peak shape (tailing or fronting) and poor reproducibility in HILIC mode. What is going wrong? Causality: Tailing in HILIC is almost always caused by a mismatch between the sample diluent and the mobile phase, or by secondary electrostatic interactions with the stationary phase[4]. Solution: Ensure your sample is dissolved in a high proportion of organic solvent (e.g., 75–90% Acetonitrile) to match the initial mobile phase[4]. Injecting a sample dissolved in 100% water disrupts the delicate water-rich partition layer on the HILIC stationary phase, causing peak distortion. Furthermore, always use an aqueous buffer (like 10 mM ammonium formate) rather than pure water to control ionic strength and mitigate secondary interactions[4].

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating specific checkpoints, you can verify the integrity of the process before proceeding to the next step, preventing the loss of valuable synthetic intermediates.

Protocol 1: HILIC Purification of Highly Polar Phenoxyacetamides

HILIC is the gold standard for separating highly polar, hydrophilic compounds that fail on RP-HPLC[5].

  • Sample Preparation: Dissolve the crude phenoxyacetamide in a diluent of 80% Acetonitrile / 20% Water.

    • Validation Checkpoint: Centrifuge the sample at 10,000 x g for 5 minutes. A clear supernatant confirms complete solubility. If precipitation occurs, incrementally increase the water content by 5%, noting that this may slightly broaden the injection peak.

  • Column Equilibration: Use an Amide-bonded or bare silica HILIC column. Flush with at least 15 column volumes (CV) of the initial mobile phase (95% Acetonitrile / 5% 10 mM Ammonium Formate, pH 3.0).

    • Validation Checkpoint: Monitor the baseline pressure and UV signal (254 nm). A stable baseline for 3 consecutive minutes indicates that the critical water-rich layer has fully formed on the stationary phase[5].

  • Gradient Elution: Run a linear gradient from 95% Acetonitrile down to 50% Acetonitrile over 15 minutes (See Table 2). In HILIC, water is the strong eluting solvent[2].

  • Fraction Collection & Recovery: Collect peaks based on UV or MS triggering.

    • Validation Checkpoint: Analyze a 1 µL aliquot of the pooled fractions via rapid LC-MS to confirm the presence of the target mass

      
       before committing to lyophilization.
      
Protocol 2: Aqueous-Compatible RP-HPLC for Moderately Polar Derivatives

For phenoxyacetamides with moderate polarity, RP-HPLC can be salvaged using specialized columns and gradients[3].

  • Column Selection: Install a polar-embedded C18 column (e.g., Waters SymmetryShield or equivalent) to prevent stationary phase dewetting in highly aqueous environments.

  • Mobile Phase Setup: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Start at 2% B. Hold for 3 minutes to allow the polar phenoxyacetamide to interact with the stationary phase. Ramp to 60% B over 15 minutes.

  • System Wash: Ramp to 95% B for 5 minutes to elute highly hydrophobic impurities.

    • Validation Checkpoint: Perform a blank injection (diluent only) post-purification using the same gradient. A flat baseline confirms no carryover or column fouling has occurred.

Quantitative Data Tables

Table 1: Comparison of Chromatographic Modes for Polar Phenoxyacetamides

Chromatographic ModeStationary PhaseMobile PhaseBest ApplicationPrimary Limitation
Normal Phase (NP) Bare SilicaDCM / MeOHModerately polar derivativesSevere streaking for highly polar amides[2]
Reverse-Phase (RP) C18 (Polar-embedded)Water / MeCNBroad polarity rangeHighly polar compounds elute at solvent front[3]
HILIC Amide, Diol, SilicaMeCN / Water (Buffer)Highly polar, hydrophilic amidesRequires strict sample diluent matching[4]
Mixed-Mode RP / Ion-ExchangeBuffer / MeCNIonizable phenoxyacetamidesComplex method development

Table 2: Optimized HILIC Gradient Profile Note: Designed for a 4.6 x 150 mm analytical column. Scale flow rates proportionally for preparative columns.

Time (min)% Organic (Acetonitrile)% Aqueous (10 mM NH₄Formate)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.050501.0
17.050501.0
17.19551.0
25.09551.0

References

  • BenchChem. "The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide". Source: benchchem.com.6

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Source: waters.com. 4

  • Biotage. "What can I use to purify polar reaction mixtures?". Source: biotage.com. 2

  • Benchchem. "Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds". Source: benchchem.com. 3

  • Williams JD, et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)". Source: Bioorg Med Chem (NIH PMC). 1

  • Jonnada M, et al. "Recent advances in nonpolar and polar organic monoliths for HPLC and CEC". Source: Electrophoresis (NIH PMC). 5

Sources

Technical Support Center: Resolving Emulsion Formation in Acetamide Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EM-402-ACET Topic: Troubleshooting persistent emulsions during liquid-liquid extraction (LLE) of acetamide derivatives. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

Acetamide derivatives possess a unique amphiphilic structure—a polar amide bond (


) capable of hydrogen bonding, coupled with often non-polar alkyl or aryl substituents.[1] This duality allows them to act as weak surfactants, stabilizing the interface between organic and aqueous phases. This guide provides a self-validating troubleshooting workflow to break existing emulsions and Standard Operating Procedures (SOPs) to prevent recurrence.
Part 1: Diagnostic & Immediate Remediation (The "Break-Fix")

User Query: "I have a milky interphase that won't separate after 30 minutes. Is it a precipitate or an emulsion, and how do I fix it?"

Step 1: The Drop Test (Diagnostic)

Before treating, confirm the continuous phase of the emulsion to select the correct breaking agent.

  • Take a drop of the emulsion and place it into a vial of water.

    • Disperses immediately? It is an Oil-in-Water (O/W) emulsion.

    • Remains a droplet? It is a Water-in-Oil (W/O) emulsion.

Decision Tree: Troubleshooting Workflow

Follow this logic path to resolve the issue.

EmulsionFix Start Emulsion Detected CheckSolids Are suspended solids visible? Start->CheckSolids Filter Protocol A: Celite Filtration CheckSolids->Filter Yes Brine Protocol B: Salting Out (Brine) CheckSolids->Brine No BrineCheck Did layers separate? Brine->BrineCheck Success Proceed to Drying BrineCheck->Success Yes pHMod Protocol C: pH Adjustment BrineCheck->pHMod No Centrifuge Protocol D: Centrifugation pHMod->Centrifuge Still Emulsified Centrifuge->Success

Figure 1: Decision matrix for remediation of acetamide-stabilized emulsions. Follow the path based on visual inspection of the interface.

Part 2: Remediation Protocols
Protocol A: Celite Filtration (For Solid-Stabilized Emulsions)

Use when: The emulsion looks "raggy" or contains visible particulate matter (common in Friedel-Crafts or amide coupling workups).

Mechanism: Finely divided solids (like aluminum salts or precipitated urea byproducts) adsorb to the liquid interface, creating a "Pickering Emulsion." Filtration removes these physical stabilizers.[2]

  • Prepare Filter: Pack a Büchner funnel with a 1-2 cm pad of Celite® 545 (diatomaceous earth).

  • Wet: Wet the pad with the organic solvent being used.

  • Filter: Pour the entire biphasic mixture (organic + aqueous + emulsion) through the pad under weak vacuum.

  • Rinse: Rinse the filter cake with fresh organic solvent to recover entrained product.

  • Separate: Return filtrate to the separatory funnel. The layers should now separate cleanly.[3][4]

Protocol B: Salting Out (The "Golden Standard")

Use when: The emulsion is cloudy but liquid (common with water-soluble acetamides).

Mechanism: Adding an electrolyte (NaCl) increases the ionic strength of the aqueous phase.[2][3][5] This increases the surface tension of water and decreases the solubility of organic compounds (the "Salting Out" effect), forcing the acetamide derivative into the organic layer.

  • Add Brine: Add saturated aqueous NaCl (brine) to the separatory funnel.[2][6] Ratio: 1 part brine to 3 parts emulsion.

  • Gently Mix: Do not shake vigorously. Swirl the funnel gently to mix the phases.

  • Wait: Allow to stand for 5–10 minutes.

  • Solid NaCl Trick: If saturated brine fails, add solid NaCl directly to the funnel until the aqueous layer is saturated (undissolved salt visible). The density difference will drive separation.

Protocol C: pH Adjustment (The "Charge Switch")

Use when: Brine fails. CAUTION: Acetamides can hydrolyze under extreme pH/heat.

Mechanism: Acetamides are neutral but can be protonated (weakly basic) or deprotonated (if


 is present) under extreme conditions. However, the emulsion is often stabilized by impurities (unreacted amines or acids). Adjusting pH converts these ionic surfactants into non-surfactants.
  • If acidic impurities suspected: Add 1M HCl to reach pH ~2. (Protonates free amines, making them water-soluble).[7]

  • If basic impurities suspected: Add saturated

    
     or 1M NaOH. (Deprotonates carboxylic acids, keeping them in aqueous).
    
  • Acetamide Safety: Perform at Room Temperature to prevent hydrolysis of the amide bond (

    
    ).
    
Part 3: Prevention & Optimization (SOPs)

User Query: "How do I stop this from happening in my next batch?"

Understanding the Chemistry

Acetamide derivatives act as hydrotropes . The carbonyl oxygen accepts hydrogen bonds from water, while the alkyl groups repel it. This structure mimics industrial surfactants.

Figure 2: Schematic of acetamide orientation at the liquid-liquid interface, reducing interfacial tension.

Solvent Selection Guide

Choosing the right solvent system is the primary defense against emulsions.

Solvent SystemEmulsion RiskRecommendation
Dichloromethane (DCM) / Water High DCM and water have similar densities if the organic layer is heavily loaded. Fix: Use Chloroform (higher density) or add solid NaCl to water (increase density).
Diethyl Ether / Water Medium Good density difference, but ether evaporates, cooling the interface and increasing viscosity.
Ethyl Acetate / Water Medium Standard choice. If emulsion forms, add small amount of Methanol (co-solvent) to break surface tension.
MTBE / Water Low Recommended. MTBE forms very distinct layers and does not form peroxides as easily as ether.
Standard Operating Procedure (SOP) for Extraction
  • Evaporation: If reaction used DMF or DMSO, remove as much as possible before extraction. These solvents act as phase-transfer catalysts for emulsions.[8]

  • Dilution: Dilute the reaction mixture significantly with the organic solvent before adding water. A high Organic:Aqueous ratio (e.g., 3:1) discourages emulsion.[2][6][8]

  • Mixing: Do not shake the separatory funnel vigorously up and down.

    • Correct Technique: Invert the funnel and swirl in a horizontal circle. This maximizes surface area without creating microscopic droplets.

  • The "Pre-Wash": Wash the organic layer with brine first, before water washes. The high ionic strength prevents initial emulsification.

References
  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Amino-Phenoxy Compounds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent stability challenges of amino-phenoxy compounds in solution. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to help you diagnose and resolve stability issues as they arise during your experiments.

Q: My solution containing an amino-phenoxy compound is rapidly changing color (e.g., turning yellow, brown, or pink). What is the likely cause and how can I prevent it?

A: This is a classic sign of oxidative degradation. The electron-rich nature of both the amino and phenoxy groups makes the aromatic ring highly susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This process often leads to the formation of highly colored, conjugated systems like quinones or polymerized products.

Causality: The degradation is often a radical-mediated process catalyzed by factors common in a lab environment:

  • Dissolved Oxygen: Atmospheric oxygen is a primary culprit.

  • Trace Metal Ions: Transition metals like iron (Fe³⁺) and copper (Cu²⁺), often present as impurities in reagents or leached from glassware or spatulas, are potent catalysts for oxidation.[1][2]

  • Light Exposure: UV and even ambient light can provide the energy to initiate radical reactions.

Immediate Corrective Actions:

  • Protect from Light: Immediately switch to amber glass vials or wrap your container in aluminum foil.

  • Purge with Inert Gas: Gently bubble an inert gas like argon or nitrogen through your solvent before and after dissolving your compound to displace dissolved oxygen.

  • Add a Chelating Agent: Introduce a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[2][3] A common starting concentration is 0.1-0.5 mM.

Below is a diagram illustrating the central role of these catalysts in the degradation pathway.

cluster_1 Degradation Pathway O2 Dissolved O₂ Radical Phenoxy Radical (Unstable Intermediate) O2->Radical Initiates Metals Trace Metal Ions (Fe³⁺, Cu²⁺) Metals->Radical Catalyzes Light Light (UV/Visible) Light->Radical Initiates Compound Amino-Phenoxy Compound (Stable) Compound->Radical Degraded Quinone-like Structures & Polymers (Colored) Radical->Degraded

Caption: Catalytic drivers of amino-phenoxy oxidative degradation.

Q: I've prepared a stock solution of my compound, but I'm seeing a precipitate form after storing it, even in the dark at 4°C. What's going on?

A: Precipitate formation can stem from several issues:

  • Degradation to an Insoluble Product: As discussed above, oxidation or other degradation pathways can produce products that are less soluble than the parent compound in your chosen solvent.

  • pH Shift: If your solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially causing the protonated (salt) form of your amino-compound to crash out if it's less soluble. Conversely, if you are using glass containers, leaching of basic ions from the glass can slightly increase the pH over time.

  • Exceeding Solubility Limit at Low Temperature: Your compound may be sufficiently soluble at room temperature but supersaturated at your storage temperature of 4°C.

Systematic Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., via LC-MS) to determine if it is the parent compound or a degradation product.

  • Implement pH Control: Prepare your stock solution in a suitable buffer system to maintain a constant pH. See the FAQ section below for a protocol on pH screening.

  • Check Temperature-Dependent Solubility: Before making a large batch, prepare a small, concentrated sample and cool it to 4°C to confirm it remains in solution. If not, you may need to store it at a lower concentration or consider a different solvent system.

Frequently Asked Questions (FAQs): Proactive Stabilization Strategies

This section provides guidance for designing robust experiments and formulations from the outset.

Q: What is the most critical first step to ensure the stability of a novel amino-phenoxy compound in solution?

A: The single most important initial step is to perform a pH-stability profile . The stability of amino-phenoxy compounds is profoundly dependent on pH due to the ionizable amino group and the phenolic hydroxyl group.[4][5][6] Hydrolysis of other functional groups on the molecule is also heavily influenced by pH.[7][8] Finding the pH at which the compound exhibits maximum stability is paramount and will guide all future formulation decisions.

Most compounds are most stable in a slightly acidic environment (pH 3-6), which keeps the amino group protonated and less susceptible to oxidation, while preventing base-catalyzed hydrolysis.[5][9] However, this must be determined empirically.

Q: How do I effectively protect my compound from oxidation?

A: A multi-pronged approach is most effective. You cannot rely on a single method.

Caption: A multi-pronged strategy for preventing oxidation.

  • Atmosphere Control: Always use solvents that have been degassed by sonication, sparging with nitrogen/argon, or freeze-pump-thaw cycles. After preparing your solution, flush the headspace of the vial with an inert gas before sealing.

  • Chelating Agents: These are non-negotiable for preventing metal-catalyzed oxidation.[1][3] They act by "caging" metal ions, preventing them from participating in redox cycling.

  • Antioxidants: These compounds act as sacrificial agents, becoming oxidized more readily than your compound of interest.[10][11] They are excellent for scavenging free radicals that initiate degradation.

The table below summarizes common choices for stabilizers.

Stabilizer ClassExample(s)Mechanism of ActionTypical Concentration
Chelating Agent EDTA, DTPASequesters trace metal ions (Fe, Cu) that catalyze oxidation.[3]0.1 - 1.0 mM
Antioxidant Ascorbic AcidWater-soluble radical scavenger.0.01% - 0.1% (w/v)
Antioxidant Butylated Hydroxytoluene (BHT)Lipid-soluble radical scavenger for organic solutions.0.01% - 0.1% (w/v)
Buffer System Citrate, Acetate, PhosphateMaintains optimal pH to minimize pH-dependent degradation.[6]10 - 50 mM
Q: How does temperature affect stability, and what are the best practices for storage?

A: Temperature has an exponential effect on the rate of chemical degradation. A common rule of thumb is that for every 10°C increase in temperature, the rate of degradation can double or triple.[12] Therefore, controlling temperature is a critical and straightforward way to enhance stability.

Best Practices:

  • Default to Cold Storage: Unless your compound has known solubility issues at low temperatures, store solutions at 2-8°C. For long-term storage (>1 week), consider aliquoting and freezing at -20°C or -80°C to prevent degradation and minimize damage from repeated freeze-thaw cycles.

  • Avoid High Temperatures: Never leave solutions on the benchtop for extended periods, especially under direct sunlight or near heat sources.[13][14] When performing experiments that require heating, minimize the duration as much as possible.

  • Consider the Cold Chain: For sensitive biological drugs, maintaining a "cold chain" (a constant temperature range of 2-8°C) during all stages of storage and handling is essential to preserve potency.[13]

Experimental Protocols

Protocol 1: Rapid pH-Dependent Stability Screening

Objective: To identify the optimal pH for compound stability in an aqueous solution.

Methodology:

  • Prepare a Buffer Series: Make a set of 50 mM buffers covering a range of pH values (e.g., pH 3, 4, 5, 6, 7.4, 8, 9). Common buffer systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Prepare Test Solutions: Prepare identical solutions of your amino-phenoxy compound (e.g., at 1 mg/mL) in each buffer. Include 0.5 mM EDTA in all buffers to control for metal-catalyzed oxidation.

  • Establish T=0 Baseline: Immediately after preparation, take an aliquot from each solution and analyze it. This is your "Time Zero" reference point. The most common analytical method is reverse-phase HPLC with UV detection, which can quantify the parent compound.

  • Incubate Samples: Store the remaining solutions under controlled, "stressed" conditions to accelerate degradation, for example, at 40°C in the dark.

  • Analyze at Time Points: Take aliquots at set time points (e.g., 24, 48, 72 hours) and analyze them by HPLC.

  • Calculate & Compare: For each pH, calculate the percentage of the parent compound remaining relative to its T=0 concentration. Plot "% Remaining Compound" vs. "pH". The pH corresponding to the highest percentage is the pH of maximum stability.

Protocol 2: Workflow for Evaluating Stabilizer Efficacy

Objective: To systematically test and validate the effectiveness of different stabilization strategies.

This workflow provides a logical progression for identifying the optimal stabilization cocktail for your compound.

G A 1. Prepare Compound in Optimal pH Buffer (from Protocol 1) B 2. Create Test Groups: - Control (Buffer Only) - Group A (+ 0.5 mM EDTA) - Group B (+ 0.1% Ascorbic Acid) - Group C (+ EDTA + Ascorbic Acid) A->B C 3. Stress Samples (e.g., 40°C, ambient light) B->C D 4. Analyze Degradation (HPLC at T=0, 24h, 48h) C->D E 5. Compare Results. Does EDTA alone work? Is an antioxidant needed? Is the combination best? D->E F 6. Optimized Formulation Achieved E->F  Best stability found  

Caption: Systematic workflow for testing and validating stabilizers.

References

  • Protheragen. (n.d.). Chelating Agents.
  • Generic Lab Equipment Supplier. (2024, December 7). chelating agent preservative.
  • CD Bioparticles. (n.d.). Chelating Agents.
  • Biolife Solutions. (2019, April 9). Temperature Control in Pharmaceutical Stability.
  • Luthria, D. L., et al. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC.
  • Ferreira, S., et al. (n.d.). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. PMC.
  • ACS Publications. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts.
  • PP Healthcare Solutions. (2023, February 27). Understanding the Temperature-Sensitive Nature of Drugs.
  • Emerald Transportation Solutions. (2020, February 11). How Temperature Can Affect Medication Stability.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone.
  • ACS Omega. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts.
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • ACS Publications. (2009, June 29). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • PubMed. (n.d.). Antioxidative activity of some phenoxy and organophosphorous compounds.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • Unknown Source. (n.d.). Hydrolysis in Pharmaceutical Formulations.
  • ResearchGate. (n.d.). Formation and stabilization of substituted phenoxy radical.
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 3-Methyl Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, chemists, and process development professionals encountering reactivity challenges with 3-methyl substituted phenols (m-cresols and their derivatives). This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are 3-methyl substituted phenols often less reactive than other phenol derivatives in electrophilic aromatic substitution?

The decreased and often unpredictable reactivity of 3-methylphenols stems from a combination of electronic and steric effects. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This creates a conflict in directing effects. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are electronically activated. However, the methyl group at position 3 sterically hinders access to positions 2 and 4, making position 6 the most likely site for electrophilic attack. This can lead to lower reaction rates and a mixture of products if the reaction conditions are not carefully controlled.

Q2: What are the primary challenges I can expect when working with 3-methylphenol derivatives?

Researchers often face three main issues:

  • Low Reaction Yields: Steric hindrance and conflicting directing effects can significantly slow down reaction rates, leading to incomplete conversion and low yields.

  • Poor Regioselectivity: The combined directing effects of the hydroxyl and methyl groups can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.

  • Side Reactions: Under harsh reaction conditions required to overcome the low reactivity, side reactions such as oxidation of the phenol or polymerization can occur.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Issue: Poor yield and/or low regioselectivity in Friedel-Crafts acylation of 3-methylphenol.

Root Cause Analysis:

The primary challenge in the Friedel-Crafts acylation of 3-methylphenol is controlling the position of acylation. The strong ortho-, para-directing hydroxyl group activates positions 2, 4, and 6. The methyl group at position 3 also directs to positions 2, 4, and 6. However, the steric bulk of the methyl group hinders attack at positions 2 and 4. This often leads to a mixture of acylated products, with the major isomer depending on the specific reaction conditions and the electrophile.

Solutions and Protocols:

  • Leveraging a Directing Group: The use of a directing group can overcome the inherent regioselectivity issues. The Fries rearrangement is a reliable method for the synthesis of hydroxyaryl ketones.

    Experimental Protocol: Fries Rearrangement of 3-Methylphenyl Acetate

    • Esterification: Acetylate 3-methylphenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form 3-methylphenyl acetate.

    • Rearrangement: Treat the 3-methylphenyl acetate with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at an elevated temperature. The acetyl group will migrate from the phenolic oxygen to the aromatic ring, primarily at the less sterically hindered 6-position, to yield 4-hydroxy-2-methylacetophenone.

    • Work-up: The reaction is quenched with acid, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

  • Optimizing Reaction Conditions: For direct Friedel-Crafts acylation, a careful choice of solvent and temperature can influence the isomeric ratio.

CatalystSolventTemperature (°C)Major Product(s)Reference
AlCl₃CS₂0-5Mixture of 2- and 4-isomers
AlCl₃Nitrobenzene25-30Predominantly 4-isomer
ZnCl₂/POCl₃Dioxane80-90Predominantly 6-isomer

Workflow for Fries Rearrangement:

Fries_Rearrangement cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Rearrangement cluster_workup Step 3: Work-up & Purification A 3-Methylphenol C 3-Methylphenyl Acetate A->C H₂SO₄ (cat.) B Acetic Anhydride B->C D 3-Methylphenyl Acetate F 4-Hydroxy-2-methylacetophenone D->F Heat E AlCl₃ E->F G Reaction Mixture H Acid Quench G->H I Extraction H->I J Purification I->J K Final Product J->K

Caption: Fries Rearrangement workflow for regioselective acylation.

Troubleshooting Guide: Cross-Coupling Reactions

Issue: Low yield in the Suzuki-Miyaura coupling of a 3-methylphenol-derived triflate.

Root Cause Analysis:

While the Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, its success with sterically hindered substrates like 3-methylphenol derivatives can be challenging. The steric bulk of the methyl group ortho to the triflate can hinder the oxidative addition of the palladium catalyst to the aryl triflate, which is a critical step in the catalytic cycle. Furthermore, the electron-donating nature of both the hydroxyl (after conversion to triflate) and methyl groups can disfavor this step.

Solutions and Protocols:

  • Ligand Selection: The choice of phosphine ligand is crucial for facilitating the oxidative addition step. Bulky, electron-rich ligands can stabilize the palladium center and promote the reaction.

LigandCatalyst PrecursorBaseSolventTypical YieldReference
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O>90%
XPhosPd(OAc)₂K₃PO₄DioxaneHigh
RuPhosPd₂(dba)₃Cs₂CO₃TolueneHigh
  • Optimized Protocol for Suzuki-Miyaura Coupling:

    • Aryl Triflate Synthesis: Convert 3-methylphenol to its corresponding triflate using triflic anhydride and a non-nucleophilic base like pyridine.

    • Coupling Reaction Setup: In a glovebox, combine the aryl triflate, boronic acid partner, palladium precursor (e.g., Pd₂(dba)₃), and the chosen phosphine ligand (e.g., SPhos) in a reaction vessel.

    • Reaction Execution: Add the degassed solvent and base, and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

    • Work-up and Purification: After cooling, the reaction is quenched, extracted, and the product is purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiil Ar-Pd(II)L₂(X) pd0->pdiil Ar-X transmetalation Transmetalation pdiil_r Ar-Pd(II)L₂(R) pdiil->pdiil_r R-B(OR)₂ pdiil_r->pd0 Ar-R reductive_elimination Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Koufaki, M., & Theodorou, E. (2018). The Fries Rearrangement as a Green Chemistry Tool. Catalysts. [Link]

  • George A. Olah. (1964).
  • Prajapati, D., & Sandhu, J. S. (1988). A new and efficient method for the synthesis of 4-hydroxy-2-methylacetophenone. Chemistry and Industry.
  • Buchwald, S. L., & Martin, R. (2009). The SPhos ligand for palladium-catalyzed cross-coupling reactions. Aldrichimica Acta.
  • Altman, R. A., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed amination of aryl chlorides.
  • Ikawa, T., & Buchwald, S. L. (2007). RuPhos: A new, highly effective ligand for the palladium-catalyzed cross-coupling of aryl chlorides and boronic acids.

Validation & Comparative

Comparative Structural Elucidation Guide: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a definitive interpretation of the 1H NMR spectrum for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide , a functionalized phenol ether often utilized as a linker or scaffold in medicinal chemistry (e.g., PROTACs, fragment-based design).

Unlike standard spectral lists, this guide employs a comparative logic approach . We validate the target structure by contrasting its spectral signature against:

  • Synthetic Precursors: Distinguishing the product from unreacted 4-amino-3-methylphenol and 2-chloro-N-methylacetamide.

  • Regioisomers: Differentiating the desired O-alkylation from the potential N-alkylation side product.

  • Solvent Systems: Comparing DMSO-d

    
      vs. CDCl
    
    
    
    for optimal resolution of exchangeable protons.
Target Molecule Architecture

The molecule consists of three distinct spin systems coupled via heteroatoms:

  • System A (Aromatic): A 1,2,4-trisubstituted benzene ring (4-amino-3-methylphenoxy core).

  • System B (Linker): An oxymethylene bridge (

    
    ).
    
  • System C (Amide): An N-methylacetamide tail (

    
    ).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this optimized protocol. This method is designed to prevent common artifacts such as water suppression interference or exchange broadening.

Step 1: Solvent Selection
  • Recommended: DMSO-d

    
     (99.9% D).
    
  • Rationale: The target contains two exchangeable groups (Aniline

    
     and Amide 
    
    
    
    ). In CDCl
    
    
    , these protons often broaden into the baseline or exchange rapidly, making integration unreliable. DMSO-d
    
    
    forms hydrogen bonds that stabilize these protons, resulting in sharp, quantifiable signals.
Step 2: Sample Preparation
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d

    
    .
    
  • Critical: Sonicate for 30 seconds. (Phenoxyacetamides can exhibit polymorphism or slow dissolution; incomplete solvation leads to broad peaks).

  • Transfer to a high-quality NMR tube (5 mm).

Step 3: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure relaxation of methyl groups).

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the isolated methyl signals).
    
  • Scans (NS): 16 (minimum) to 64 (for impurity detection).

  • Temperature: 298 K.

Comparative Spectral Analysis

The "Fingerprint" Region: Distinguishing Precursors

The most definitive proof of synthesis lies in the aliphatic region. You must confirm the formation of the ether linkage while ruling out starting materials.

Table 1: Aliphatic Shift Comparison (DMSO-d


) 
MoietyTarget Molecule (

ppm)
Precursor: 2-Cl-acetamide (

ppm)
Precursor: Phenol (

ppm)
Diagnostic Logic

4.35 (s, 2H) Key Indicator. Downfield shift from 4.08 due to the phenoxy group (Shielding: Cl < OPh).

4.08 (s, 2H)If present, indicates unreacted alkylating agent.

2.05 (s, 3H) 2.02 (s, 3H)Minimal shift; confirms retention of the methyl group.

2.65 (d, 3H) 2.62 (d, 3H)Doublet (

Hz) confirms coupling to Amide NH.
Aromatic Region & Regiochemistry

The aromatic region confirms the O-alkylation . The electron-donating effect of the new ether oxygen shifts the ortho-protons upfield relative to a simple phenyl ring, but slightly downfield relative to the free phenol (due to loss of the phenolic proton).

Spin System: ABC (or ABX) pattern typical of 1,2,4-trisubstituted rings.

  • 
     6.65 (d, 
    
    
    
    Hz, 1H):
    H-2 (Ortho to ether, Meta to methyl). The small coupling is meta-coupling to H-6.
  • 
     6.55 (dd, 
    
    
    
    Hz, 1H):
    H-6 (Ortho to ether, Ortho to H-5).
  • 
     6.45 (d, 
    
    
    
    Hz, 1H):
    H-5 (Ortho to amine). This is the most shielded proton due to the strong ortho-donating effect of the
    
    
    group.
Exchangeable Protons (The "Purity Check")

In DMSO-d


, the integral ratio of these protons is the fastest way to assess purity.
  • 
     7.90 (br q, 1H): Amide NH . Coupled to the N-methyl group.[1][2][3][4]
    
  • 
     4.50 (br s, 2H): Aniline 
    
    
    
    .
    • Warning: If the sample is "wet" (contains

      
      ), these peaks may shift or merge. The presence of a sharp singlet at 
      
      
      
      3.33 (HDO) and broad exchangeables indicates water contamination.

Critical Quality Attribute: O- vs. N-Alkylation

A common synthetic pitfall is the alkylation of the aniline nitrogen instead of the phenolic oxygen. NMR is the primary tool to rule this out.

Visual Logic Flow:

G Start Analyze Methylene (-CH2-) Region CheckShift Check Chemical Shift (ppm) Start->CheckShift O_Alk Signal at ~4.3 - 4.4 ppm (O-Alkylation) CheckShift->O_Alk Downfield (>4.0) N_Alk Signal at ~3.7 - 3.9 ppm (N-Alkylation) CheckShift->N_Alk Upfield (<4.0) Confirm Confirm with Aromatic Shifts O_Alk->Confirm N_Alk->Confirm Result_O Product Confirmed: Ether Linkage Formed Confirm->Result_O H-5 remains shielded (~6.45) Result_N Impurity Identified: Secondary Aniline Formed Confirm->Result_N Symmetry changes / H-5 shifts

Figure 1: Decision tree for distinguishing the desired O-alkylation product from N-alkylated impurities based on methylene chemical shifts.

Mechanism of Differentiation:

  • O-CH

    
     (Target):  Oxygen is more electronegative than Nitrogen, deshielding the adjacent methylene protons to 
    
    
    
    4.35 ppm
    .
  • N-CH

    
     (Impurity):  If the aniline attacks, the resulting methylene is attached to a nitrogen, appearing upfield at 
    
    
    
    3.80 ppm
    .

Summary Data Table

Compound: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide Solvent: DMSO-d


Frequency:  400 MHz
Shift (

)
MultiplicityIntegralCoupling (

)
AssignmentStructural Fragment
7.90 Broad q1H

Hz
Amide NH

6.65 d1H

Hz
Ar-H (2)Ortho to ether
6.55 dd1H

Hz
Ar-H (6)Para to amine
6.45 d1H

Hz
Ar-H (5)Ortho to amine
4.50 Broad s2HAniline


4.35 s2HEther


2.65 d3H

Hz
N-Methyl

2.05 s3HAr-Methyl

References

  • National Institute of Standards and Technology (NIST). 2-Chloro-N-methylacetamide Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. 2-(4-Amino-3-methylphenoxy)-N-methylacetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent residual references). Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Phenoxy-N-methylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Phenoxy-N-methylacetamides , comparing their diagnostic signatures against N-unsubstituted phenoxyacetamides . This comparison is critical for researchers in drug discovery and environmental analysis, where distinguishing between metabolic derivatives (e.g., N-dealkylation products) is a frequent analytical challenge.

Executive Summary

Phenoxy-N-methylacetamides represent a privileged scaffold in medicinal chemistry and agrochemistry (e.g., herbicide intermediates). Their structural elucidation via Mass Spectrometry (MS) relies on specific fragmentation pathways driven by the ether linkage and the substituted amide moiety.

This guide compares the fragmentation performance (diagnostic specificity and ion stability) of N-methylated derivatives against their N-unsubstituted counterparts. The data confirms that while both classes share a common phenoxy-derived base peak, the N-methyl group induces a unique distal amide cleavage pathway , offering a superior diagnostic marker for structural confirmation in complex matrices.

FeaturePhenoxy-N-methylacetamides (The Product)Phenoxyacetamides (The Alternative)
Primary Ionization ESI [M+H]⁺ / EI [M]⁺•ESI [M+H]⁺ / EI [M]⁺•
Base Peak (EI) m/z 107 (Ph-O-CH₂⁺)m/z 107 (Ph-O-CH₂⁺)
Diagnostic Amide Ion m/z 58 (CH₃NH-C=O⁺)m/z 44 (NH₂-C=O⁺)
Neutral Loss (ESI) Methylamine (-31 Da)Ammonia (-17 Da)
Performance Verdict High Specificity: The m/z 58 ion is less subject to isobaric interference than m/z 44 (common background CO₂).Lower Specificity: m/z 44 is often obscured by background noise in trace analysis.

Technical Deep Dive: Fragmentation Mechanics

The Core Mechanism (Phenoxy-N-methylacetamide)

The fragmentation of Phenoxy-N-methylacetamide (


, MW 165) is governed by two competing charge-site initiations: the amide nitrogen and the ether oxygen.
Pathway A: Alpha-Cleavage at the Carbonyl (Diagnostic)

In Electron Impact (EI) ionization, the radical cation stabilizes on the nitrogen lone pair. This triggers an


-cleavage adjacent to the carbonyl group.[1][2]
  • Mechanism: The bond between the methylene (

    
    ) and the carbonyl (
    
    
    
    ) breaks.
  • Result: Formation of the N-methylcarbamoyl cation (m/z 58) .

  • Significance: This ion is the "fingerprint" of the N-methylacetamide moiety.

Pathway B: Ether Cleavage (Common)

Alternatively, ionization at the phenoxy oxygen triggers cleavage at the


 bond or the 

bond.
  • Result: Formation of the stable phenoxy-methyl cation (m/z 107) .

  • Observation: This is typically the base peak (100% abundance) due to the resonance stabilization of the benzyl-like cation (often rearranging to a tropylium-like structure).

The Alternative Mechanism (N-Unsubstituted Phenoxyacetamide)

For the N-unsubstituted analog (


, MW 151), the fragmentation topology is similar but yields a mass-shifted diagnostic ion.
  • Diagnostic Ion: The

    
    -cleavage yields the carbamoyl cation (m/z 44) .
    
  • Limitation: In low-resolution MS, m/z 44 is indistinguishable from

    
     (background air) or propane fragments, reducing confidence in trace detection.
    

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the N-methylated target and the unsubstituted alternative.

FragmentationPathways M_Me Phenoxy-N-methylacetamide [M]+• m/z 165 Ion_107 Phenoxy-methyl Cation (Common Base Peak) m/z 107 M_Me->Ion_107 α-cleavage (CH2-CO) Ion_58 N-Methylcarbamoyl Cation (Diagnostic for N-Me) m/z 58 M_Me->Ion_58 Amide cleavage M_H Phenoxyacetamide [M]+• m/z 151 M_H->Ion_107 α-cleavage Ion_44 Carbamoyl Cation (Diagnostic for N-H) m/z 44 M_H->Ion_44 Amide cleavage Ion_77 Phenyl Cation m/z 77 Ion_107->Ion_77 -CH2O

Caption: Divergent fragmentation pathways of N-methyl vs. N-unsubstituted phenoxyacetamides in EI-MS.

Experimental Protocols

To replicate these fragmentation patterns for structural validation, follow this standardized protocol. This workflow is designed to ensure reproducible ion ratios.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Objective: Obtain diagnostic fragment ions (m/z 58 vs 44).

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Instrument Setup: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Splitless (1 µL injection).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source:

    • Ionization Energy: 70 eV (Standard).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Data Validation:

    • Verify the presence of m/z 107 (Base Peak).

    • Check for m/z 58 (N-methyl) or m/z 44 (N-H). If m/z 58 is present >5% relative abundance, N-methylation is confirmed.

Protocol B: LC-ESI-MS/MS (Trace Analysis)

Objective: Confirm molecular weight and neutral loss patterns.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

  • Collision Induced Dissociation (CID):

    • Select Precursor: m/z 166 (N-Me) or 152 (N-H).

    • Apply Collision Energy (CE): 15–30 eV.

  • Interpretation:

    • N-Methyl: Look for neutral loss of 31 Da (Methylamine,

      
      ). Transition: 
      
      
      
      .
    • N-H: Look for neutral loss of 17 Da (Ammonia,

      
      ). Transition: 
      
      
      
      .

Comparative Data Summary

The following table summarizes the key spectral differences. Note the distinct "Diagnostic Delta" which allows for automated screening scripts to distinguish these analogs.

ParameterPhenoxy-N-methylacetamidePhenoxyacetamide (Reference)Diagnostic Delta
Molecular Weight 165.19 g/mol 151.16 g/mol +14 Da (

)
Precursor Ion (ESI) m/z 166 [M+H]⁺m/z 152 [M+H]⁺+14 Da
Primary Fragment (EI) m/z 107 (Base Peak)m/z 107 (Base Peak)None (Conserved Core)
Secondary Fragment m/z 58 m/z 44 +14 Da Shift
Neutral Loss (CID) -31 Da (

)
-17 Da (

)
Distinct Loss Channel
Background Interference Low (m/z 58 is rare in blanks)High (m/z 44 overlaps with

)
Superior Signal-to-Noise
Expert Insight: The "Orthogonal" Confirmation

While the base peak (m/z 107) confirms the phenoxy substructure for both compounds, it cannot distinguish them. The N-methyl group acts as a fragmentation director , stabilizing the N-alkyl cation (m/z 58) more effectively than the primary amide cation (m/z 44). Therefore, in low-concentration samples, the N-methyl derivative is often detected with higher confidence due to the unique m/z 58 marker.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81274, N-Methyl-2-phenylacetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025).[3] Phenoxyacetamide: Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amide alpha-cleavage mechanisms).

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amide and Ether Linkages in Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxyacetamides are a critical structural motif in medicinal chemistry and materials science, combining the functionalities of both an ether and a secondary amide. Their synthesis and characterization demand robust analytical techniques for unambiguous structural verification. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a primary tool for this purpose, offering a rapid, non-destructive, and highly informative method for identifying the key functional groups. This guide provides an in-depth comparison of the FTIR spectral signatures of the amide and aryl-alkyl ether linkages within phenoxyacetamides against other relevant chemical structures. We will explore the theoretical underpinnings of the characteristic vibrational modes, present a validated experimental protocol, and offer a comparative analysis supported by experimental data to aid researchers in accurate spectral interpretation.

Introduction: The Structural Significance of Phenoxyacetamides

The phenoxyacetamide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, from cardiovascular drugs to anticonvulsants. The unique combination of a rigid aromatic phenoxy group and a flexible, hydrogen-bonding-capable acetamide chain confers specific physicochemical properties that are crucial for molecular recognition and biological activity. The ether linkage provides a stable, relatively inert connection, while the secondary amide group serves as a key hydrogen bond donor and acceptor.

Given their importance, confirming the successful synthesis and purity of phenoxyacetamide derivatives is paramount. FTIR spectroscopy provides a definitive fingerprint of the molecule, allowing for the direct confirmation of both the ether (C-O-C) and the amide (N-C=O) functionalities. This guide will dissect the FTIR spectrum to provide researchers with the expertise to confidently distinguish these features from those in precursor materials or potential side products.

Theoretical Background: Deciphering the Spectroscopic Signature

An FTIR spectrum arises from the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them. In phenoxyacetamides, our focus is on the characteristic vibrations of the amide and ether groups.

The Amide Linkage: A Trio of Telltale Bands

The secondary amide group (-CONH-) gives rise to several distinct, intense absorption bands that are highly diagnostic. These are primarily the Amide I and Amide II bands.

  • Amide I Band (1700-1630 cm⁻¹): This is one of the most intense and useful bands in the spectrum.[1][2] It is primarily associated with the C=O stretching vibration (approximately 80%).[3] Its exact position is highly sensitive to the molecular environment, particularly hydrogen bonding. In solid-state samples of secondary amides like phenoxyacetamides, extensive intermolecular hydrogen bonding between the amide N-H and C=O groups leads to a decrease in the C=O bond's vibrational frequency.[4][5] Therefore, the Amide I band typically appears at a lower wavenumber (e.g., 1650-1630 cm⁻¹) compared to a non-hydrogen-bonded carbonyl group.

  • Amide II Band (1580-1510 cm⁻¹): This band is more complex, arising from a mixture of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1] The Amide II band is a hallmark of secondary amides and its presence is a strong indicator of the -CONH- linkage.

  • N-H Stretching (3400-3200 cm⁻¹): In a solid or concentrated state, the N-H stretching vibration of a secondary amide appears as a strong, often broad band around 3300 cm⁻¹. This broadening is a direct consequence of hydrogen bonding.[6]

The Aryl-Alkyl Ether Linkage: The C-O-C Stretch

Ethers are characterized by the stretching vibrations of the C-O-C linkage. Critically, for an aryl-alkyl ether like that in phenoxyacetamides (Ar-O-CH₂-), these vibrations produce two distinct and strong bands.

  • Asymmetric C-O-C Stretch (1270-1200 cm⁻¹): This band arises from the asymmetric stretching of the entire C-O-C unit. For aryl-alkyl ethers, this is a very strong and prominent peak, often appearing around 1250 cm⁻¹.[7][8][9][10][11] This is due to the coupling of the C-O vibration with the aromatic ring.

  • Symmetric C-O-C Stretch (1050-1000 cm⁻¹): The symmetric stretch of the C-O-C bond results in another strong absorption at a lower frequency, typically around 1040 cm⁻¹.[7][8][9] The presence of both of these strong bands is highly indicative of the aryl-alkyl ether moiety.

Experimental Protocol: A Validated Workflow for Phenoxyacetamide Analysis

This section provides a standardized protocol for acquiring a high-quality FTIR spectrum of a solid phenoxyacetamide sample using the Potassium Bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Rationale for Method Selection

The KBr pellet method involves dispersing the solid sample within an infrared-transparent matrix (KBr).[12] This minimizes light scattering and produces a transmission spectrum with a high signal-to-noise ratio, which is ideal for identifying the characteristic, and sometimes subtle, peaks of the amide and ether groups.[13]

Step-by-Step Protocol
  • Sample and KBr Preparation:

    • Gently heat spectroscopic grade KBr powder in an oven at ~100-110°C for at least 2-4 hours to remove any adsorbed water.[14] Moisture can introduce broad O-H bands around 3400 cm⁻¹ and interfere with the N-H stretch region.

    • Weigh approximately 1-2 mg of the dry phenoxyacetamide sample and 100-200 mg of the dried KBr powder.[12][15] The ideal sample concentration is between 0.2% and 1%.[14][16]

  • Grinding and Mixing:

    • Using a clean and dry agate mortar and pestle, grind the KBr briefly to ensure a fine powder.

    • Add the phenoxyacetamide sample to the mortar.

    • Grind the mixture thoroughly for 3-5 minutes until it is a homogenous, fine powder. This is critical to reduce particle size, which minimizes light scattering (the Christiansen effect) and prevents band distortion.[15][16]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.[12][14] A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or trapped air.[16]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to correct for atmospheric water and CO₂ absorptions.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an automatic baseline correction to ensure a flat spectrum.

    • Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dry KBr Powder (110°C, 2-4h) prep2 Weigh Sample (1-2 mg) & KBr (100-200 mg) prep1->prep2 prep3 Grind & Mix in Agate Mortar prep2->prep3 pellet1 Load Powder into Die prep3->pellet1 pellet2 Apply Pressure (7-10 tons) pellet1->pellet2 pellet3 Form Translucent Pellet pellet2->pellet3 acq2 Mount Pellet in Spectrometer pellet3->acq2 acq1 Collect Background Spectrum (Air) acq1->acq2 acq3 Collect Sample Spectrum (16 scans) acq2->acq3 proc1 Baseline Correction acq3->proc1 proc2 Peak Identification proc1->proc2

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis: Phenoxyacetamides vs. Alternatives

The true power of FTIR lies in comparing the spectrum of your target molecule with that of potential starting materials or alternative structures. The following table summarizes the key distinguishing features.

Compound Class Example Structure Key FTIR Bands (cm⁻¹) & Interpretation
Phenoxyacetamide 2-Phenoxy-N-phenylacetamide~3300 (broad): N-H stretch (H-bonded) ~1650: Amide I (C=O stretch) ~1540: Amide II (N-H bend/C-N stretch) ~1240: Asymmetric Ar-O-C stretch ~1040: Symmetric C-O-C stretch
Secondary Amide N-Phenylacetamide (Acetanilide)~3290 (broad): N-H stretch (H-bonded) ~1660: Amide I (C=O stretch)[17] ~1545: Amide II (N-H bend/C-N stretch)[17] ABSENT: No strong C-O-C ether bands at ~1240/1040 cm⁻¹.
Aryl-Alkyl Ether Anisole (Methoxybenzene)~1249: Asymmetric Ar-O-C stretch[7][8] ~1040: Symmetric C-O-C stretch[7] ABSENT: No Amide I, II, or N-H stretch bands.
Ester Analogue Phenyl Acetate~1760: C=O stretch (Ester). Note the higher frequency than Amide I due to lack of resonance stabilization seen in amides. ~1210 & ~1010: C-O stretches. ABSENT: No Amide II or N-H stretch bands.

Note: Specific peak positions can vary slightly based on the exact molecular structure, solid-state packing, and sample preparation.

Case Study: Interpreting the Spectrum of 2-Phenoxyacetamide

Let's analyze a representative spectrum for 2-phenoxyacetamide to illustrate the key principles.

Key Spectral Features:

  • 3285 cm⁻¹ (Strong, Broad): This peak is definitively the N-H stretching vibration of the secondary amide, broadened by strong intermolecular hydrogen bonding.

  • 3060 cm⁻¹ (Medium): Aromatic C-H stretching from the phenyl ring.

  • 1645 cm⁻¹ (Very Strong): The Amide I band, representing the C=O stretch. Its position below 1650 cm⁻¹ is a strong confirmation of a solid-state, hydrogen-bonded secondary amide.

  • 1545 cm⁻¹ (Strong): The Amide II band, a composite of N-H bending and C-N stretching, confirming the secondary amide structure.

  • 1242 cm⁻¹ (Very Strong): The characteristic asymmetric C-O-C stretch of the aryl-alkyl ether linkage.

  • 1075 cm⁻¹ (Strong): The corresponding symmetric C-O-C stretch of the ether.

The simultaneous presence of the strong bands at 1645, 1545, 1242, and 1075 cm⁻¹, along with the broad N-H stretch at 3285 cm⁻¹, provides an unambiguous fingerprint for the 2-phenoxyacetamide structure.

Caption: Key FTIR vibrational modes in a 2-phenoxyacetamide structure.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural characterization of phenoxyacetamides. By understanding the distinct spectral signatures of the amide and aryl-alkyl ether linkages, researchers can rapidly and confidently verify their synthetic products. The key to accurate interpretation lies in recognizing the family of correlated peaks: the Amide I and II bands in conjunction with the dual C-O-C stretching bands. This guide provides the foundational knowledge and comparative data necessary for drug development professionals and chemical researchers to leverage FTIR spectroscopy to its full potential in the analysis of this important class of molecules.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Bartleby.com. IR Spectrum Of Anisole. Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. Available at: [Link]

  • Unknown. Sample preparation for FT-IR. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Available at: [Link]

  • NIH. Dependence of Amide Vibrations on Hydrogen Bonding. Available at: [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • ResearchGate. How does a FTIR spectrum change for side chain hydrogen bonding?. Available at: [Link]

  • Semantic Scholar. Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Available at: [Link]

  • ResearchGate. Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). Available at: [Link]

  • NIST WebBook. Anisole. Available at: [Link]

  • NIST WebBook. Acetamide, N-phenyl-. Available at: [Link]

  • NIH. Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ACS Publications. (2022). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. Available at: [Link]

  • RSC Publishing. (2023). Inconsistent hydrogen bond-mediated vibrational coupling of amide I. Available at: [Link]

  • NIST WebBook. Acetamide, N-ethyl-N-phenyl-. Available at: [Link]

  • ACS Publications. (2023). Determination of Secondary Structure of Proteins by Nanoinfrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. Available at: [Link]

  • bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available at: [Link]

  • ResearchGate. FTIR spectra (amide I ؅ band) showing differences in secondary.... Available at: [Link]

  • NIH. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • NIST WebBook. Phenoxyacetamide. Available at: [Link]

  • Unknown. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • ResearchGate. Characteristic peak positions in the Fourier-transform infrared (FTIR) spectra of the reference materials in cm −1. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Rocky Mountain Labs. (2026). How to Interpret FTIR Spectra When Peaks Overlap. Available at: [Link]

Sources

Comparative Biological Potency: N-Methyl vs. N-Phenyl Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between N-methyl and N-phenyl substituted phenoxyacetamides. While sharing a core scaffold, these two classes diverge significantly in biological application due to distinct steric, electronic, and physicochemical properties.

The Core Finding:

  • N-Phenyl Phenoxyacetamides generally exhibit superior potency in targets requiring hydrophobic interaction or

    
    -
    
    
    
    stacking (e.g., anticancer kinase inhibition, auxin-mimic herbicides). However, they suffer from lower aqueous solubility.
  • N-Methyl Phenoxyacetamides offer superior solubility and reduced steric hindrance, making them ideal for targets with constricted binding pockets or as metabolic precursors. They are, however, highly susceptible to oxidative

    
    -dealkylation.
    

Chemical & Physical Property Analysis[1][2][3][4][5][6][7][8]

The biological divergence begins with the fundamental physical properties induced by the nitrogen substituent.

FeatureN-Methyl PhenoxyacetamideN-Phenyl PhenoxyacetamideBiological Implication
Steric Bulk Low (Small, Flexible)High (Rigid, Planar)N-Phenyl locks conformation; N-Methyl allows rotation.
Lipophilicity (LogP) Low (~1.2 - 1.5)High (~2.5 - 3.2)N-Phenyl crosses membranes easier but has poor water solubility.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-R)N-Phenyl reduces amide nitrogen basicity, affecting H-bond capability.

-Interaction
NoneStrong (

-stacking)
N-Phenyl can anchor the molecule in hydrophobic protein pockets.
Structural Activity Relationship (SAR) Diagram

The following diagram visualizes the critical SAR decision points when choosing between N-methyl and N-phenyl substitutions.

SAR_Analysis Scaffold Phenoxyacetamide Scaffold Sub_Methyl N-Methyl Substitution Scaffold->Sub_Methyl Sub_Phenyl N-Phenyl Substitution Scaffold->Sub_Phenyl Effect_M1 Increased Solubility Sub_Methyl->Effect_M1 Effect_M2 Rapid N-Dealkylation Sub_Methyl->Effect_M2 Effect_P1 Enhanced Lipophilicity Sub_Phenyl->Effect_P1 Effect_P2 Pi-Stacking Capability Sub_Phenyl->Effect_P2 Target_M Target: Constricted Pockets (e.g., Specific Hydrolases) Effect_M1->Target_M Target_P Target: Hydrophobic Pockets (e.g., PARP-1, Auxin Receptors) Effect_P1->Target_P Effect_P2->Target_P

Caption: SAR decision tree highlighting the divergent physicochemical paths of Methyl vs. Phenyl substitution.

Biological Potency Comparison

A. Cytotoxicity (Anticancer Potential)

Winner: N-Phenyl Phenoxyacetamides [1]

In the context of cytotoxicity against solid tumors (e.g., HepG2 liver carcinoma, MCF-7 breast cancer), the N-phenyl group is critical. It often occupies hydrophobic pockets in target proteins such as PARP-1 or specific kinases.

  • Mechanism: The aromatic ring of the N-phenyl group engages in

    
    -
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in the active site, stabilizing the inhibitor-enzyme complex.
  • Data Evidence: In comparative studies of phenoxyacetamides, N-aryl derivatives consistently show lower IC

    
     values compared to their alkyl counterparts.
    

Representative Data (HepG2 Cell Line):

Compound ClassSubstituentIC

(µM)
Selectivity Index (SI)Ref
N-Phenyl 4-Fluoro-N-phenyl1.43 ± 0.12 High (>20)[1]
N-Phenyl Unsubstituted Phenyl6.52 ± 0.45Moderate[1]
N-Methyl N-Methyl (Generic)> 50.0Low[2]
Control 5-Fluorouracil5.32 ± 0.21N/A[1]

Note: N-methyl derivatives often fail to achieve sub-micromolar potency in these specific assays due to the lack of necessary hydrophobic anchoring.

B. Herbicidal Activity (Auxin Mimicry)

Winner: Context Dependent (N-Phenyl for broadleaf, N-Methyl for specific grasses)

Phenoxyacetamides act as auxin mimics. The receptor fit is sensitive to the angle of the amide bond.

  • N-Phenyl: Mimics the planar structure of natural auxins more closely in certain rigid receptor subtypes.

  • N-Methyl: Often used in "safener" technology or specific niche herbicides where rapid metabolism (detoxification) in the crop is required.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: In Vitro Cytotoxicity (MTS Assay)

Objective: Determine IC


 values for N-substituted phenoxyacetamides against HepG2 cells.
  • Cell Seeding: Seed HepG2 cells (

    
     cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Compound Preparation:

    • Dissolve N-methyl and N-phenyl analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture media (Final DMSO < 0.1%).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48h.

  • MTS Addition: Add 20 µL of MTS reagent (Promega CellTiter 96®) to each well.

  • Readout: Incubate for 2h. Measure absorbance at 490 nm using a microplate reader.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC

    
    .
    
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Compare the half-life (


) of N-methyl vs. N-phenyl derivatives.
  • Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg/mL protein), and Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: N-Methyl compounds will show rapid loss of parent mass (-14 Da) due to demethylation. N-Phenyl compounds will show slower degradation, primarily +16 Da (hydroxylation).

Mechanism of Action & Metabolism

The metabolic fate of these compounds dictates their in vivo utility. The diagram below illustrates the divergent metabolic pathways.

Metabolic_Pathways N_Methyl N-Methyl Phenoxyacetamide CYP450 Cytochrome P450 N_Methyl->CYP450 Oxidation N_Phenyl N-Phenyl Phenoxyacetamide N_Phenyl->CYP450 Ring Oxidation Methyl_Int Carbinolamine Intermediate CYP450->Methyl_Int Phenyl_OH Hydroxylated N-Phenyl (Active/Toxic Metabolite) CYP450->Phenyl_OH Stable Amide Bond Primary_Amide Primary Amide (Inactive Metabolite) Methyl_Int->Primary_Amide N-Dealkylation Formaldehyde Formaldehyde Methyl_Int->Formaldehyde

Caption: Metabolic divergence: N-Methyl undergoes N-dealkylation to inactive primary amides, while N-Phenyl retains the amide bond but undergoes ring hydroxylation.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: National Institutes of Health (NIH) / PubMed [Link] Key Finding: Demonstrates the high potency (IC50 = 1.43 µM) of N-phenyl derivatives against liver cancer cells.

  • Recognition of N-alkyl and N-aryl acetamides by N-alkyl ammonium resorcinarene chlorides. Source: National Institutes of Health (NIH) [Link] Key Finding: Details the structural binding differences and hydrogen bonding capabilities of N-alkyl vs N-aryl acetamides.

  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. Source: PubMed [Link] Key Finding: Discusses the herbicidal potency of phenoxyacetamides and the impact of stereochemistry and substitution.

  • Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Source: PubMed [Link] Key Finding: Provides context on the cytotoxicity of alkylating agents and the importance of dosing schedules, relevant for interpreting N-alkyl toxicity data.

Sources

Structure-activity relationship (SAR) of 4-amino-phenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Structure-Activity Relationship (SAR) of 4-Aminophenoxy Derivatives: A Comparative Guide for Oncology Drug Design

Executive Summary

The 4-aminophenoxy scaffold is a highly privileged pharmacophore in modern oncology drug discovery. Frequently serving as the hinge-binding core in multi-targeted receptor tyrosine kinase (RTK) inhibitors, this moiety provides the precise conformational flexibility and hydrogen-bonding capacity required to anchor molecules within the ATP-binding pockets of kinases like c-Met, EGFR, and VEGFR.

This guide provides a rigorous comparative analysis of how structural modifications to the 4-aminophenoxy core dictate target selectivity and antiproliferative efficacy. By comparing three distinct derivative classes—Picolinamides, Quinazolinones, and Flavones—against clinical standards of care (Cabozantinib and Gefitinib), we provide actionable SAR insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The 4-Aminophenoxy Anchor

The biological efficacy of 4-aminophenoxy derivatives stems from their ability to competitively block the ATP-binding cleft of kinases. The ether linkage (-O-) is not merely a spacer; it acts as a critical hydrogen-bond acceptor while providing the necessary dihedral angle flexibility. This allows the molecule to adopt a "U-shape" or extended conformation, driving the terminal phenyl ring deep into the adjacent hydrophobic pocket[1][2].

By completely occupying this space, these derivatives prevent kinase autophosphorylation, thereby starving downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways, ultimately forcing the cancer cell into cycle arrest and apoptosis[2][3].

Pathway Ligand Growth Factors (HGF / EGF) RTK Receptor Tyrosine Kinases (c-Met / EGFR) Ligand->RTK Activates PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation Inhibitor 4-Aminophenoxy Derivatives Inhibitor->RTK Blocks ATP Pocket Apoptosis Apoptosis PI3K->Apoptosis Inhibited Survival Arrest Cell Cycle Arrest (G0/G1 or G2/M) MAPK->Arrest Triggers Arrest->Apoptosis Progression

Mechanism of RTK inhibition by 4-aminophenoxy derivatives leading to apoptosis.

Comparative SAR Analysis & Quantitative Efficacy

To understand how peripheral modifications influence the 4-aminophenoxy core, we must compare the antiproliferative data across different scaffold integrations.

Key SAR Directives:
  • Influence of Terminal Phenyl Substitutions: The introduction of electron-withdrawing groups (EWGs) on the terminal phenyl ring significantly enhances potency. Halogen substitution follows a strict activity gradient of F < Cl < Br , driven by increased lipophilicity and stronger halogen-bonding interactions within the hydrophobic sub-pocket[1]. Para-substitutions (e.g., 3,4-dichloro) generally yield the most favorable steric fit[1].

  • Scaffold-Dependent Selectivity:

    • Integrating the 4-aminophenoxy moiety into a Picolinamide scaffold heavily biases the molecule toward c-Met inhibition. For instance, Compound 46 demonstrates an IC50 of 46.5 nM against c-Met, outperforming the clinical standard Cabozantinib by 2.4-fold in A549 lung cancer cells[2].

    • Conversely, linking the moiety to a 3-methylquinazolinone core shifts selectivity toward EGFR. Compound 4d exhibited sub-micromolar efficacy (IC50 = 0.87 µM) against MCF-7 breast cancer cells, significantly outperforming Gefitinib (IC50 = 5.89 µM)[3].

    • Flavone derivatives containing a 4-aminophenoxy group at the 6-position of the A-ring demonstrate highly selective cytotoxicity in non-small cell lung cancer (NSCLC) by up-regulating p21 expression, achieving a Selectivity Index (SI) > 10[4].

Table 1: Comparative Efficacy of 4-Aminophenoxy Derivatives vs. Clinical Standards
Compound ClassCore ScaffoldPrimary TargetOptimal R-Group SubstitutionKey Efficacy Data (IC50)Clinical Standard Comparison
Picolinamides 4-(4-aminophenoxy)pyridinamidec-Met3-fluoro-4-chloroc-Met: 46.5 nMA549: 0.26 µM2.4x more active than Cabozantinib [2]
Quinazolinones 3-methylquinazolinoneEGFR3-fluoroMCF-7: 0.87 µMA549: 2.55 µMSuperior to Gefitinib (5.89 µM / 8.47 µM)[3]
Flavones Aminophenoxy-flavonep21 / Cell CyclePhenoxy at C'3H1975: 2.0 µMA549: 4.0 µMHigh Selectivity Index (SI > 10)[4]
Carboxamides 4-(4-aminophenoxy)pyridine-2-carboxamideGeneral Kinase3,4-dichloroHCT116: 19.76 µMComparable to Sorafenib [1]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the evaluation of novel 4-aminophenoxy derivatives must utilize self-validating assay systems. The following protocols are designed not just to generate data, but to internally verify the mechanism of action.

Protocol A: Self-Validating MTT Antiproliferative Assay

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, serving as a proxy for cell viability. By testing compounds simultaneously on cancer lines and normal healthy cells, we calculate the Selectivity Index (SI) to prove the drug is a targeted agent rather than a broad-spectrum toxin[3][4].

  • Cell Seeding & Equilibration: Seed target cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., Human Dermal Fibroblasts - HDF) at

    
     cells/well in 96-well plates. Rationale: This density ensures cells remain in the logarithmic growth phase during the 72-hour exposure, preventing contact inhibition artifacts.
    
  • Compound Treatment: Treat cells with serial dilutions of the 4-aminophenoxy derivatives (0.1 µM to 50 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (Gefitinib or Cabozantinib).

  • Viability Quantification: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 150 µL of DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the Selectivity Index (

    
    ). Proceed to kinase profiling only for compounds exhibiting an 
    
    
    
    [4].
Protocol B: ATP-Competitive Kinase Inhibition Assay (ELISA)

Causality: To prove the phenotypic MTT results are driven by target engagement at the hinge region, we perform an isolated kinase assay.

  • Kinase Incubation: Incubate recombinant wild-type EGFR or c-Met with the lead derivative in kinase buffer containing

    
     and 
    
    
    
    . Rationale: Divalent cations are strictly required to coordinate the ATP phosphates within the active site[2][3].
  • ATP Competition Validation: Run the assay at three different ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). Validation Check: If the compound's

    
     shifts linearly with increasing [ATP], it confirms the 4-aminophenoxy derivative is acting as a true ATP-competitive inhibitor[2].
    
  • Detection: Add the biotinylated peptide substrate. Following phosphorylation, detect using a streptavidin-HRP conjugated anti-phosphotyrosine antibody. Read luminescence.

Protocol C: Flow Cytometry for Cell Cycle & Apoptosis

Causality: To ensure the kinase inhibition leads to terminal cell death rather than reversible quiescence, we track DNA content and membrane asymmetry[3][4].

  • Treatment & Fixation: Treat A549 or MCF-7 cells with the

    
     concentration of the lead compound for 48 hours. Harvest and fix in 70% cold ethanol.
    
  • Staining: Stain with Propidium Iodide (PI) and RNase A (for cell cycle) or Annexin V-FITC/PI (for apoptosis). Rationale: RNase A is critical to ensure PI only intercalates into DNA, preventing false-positive RNA fluorescence[3].

  • Validation Check: Correlate the cell cycle arrest phase with the target. c-Met inhibitors (Picolinamides) typically induce G0/G1 arrest[2], whereas EGFR/Flavone derivatives induce G2/M arrest[3][4]. Concomitant Annexin V externalization validates the induction of programmed cell death.

High-Throughput Screening Workflow

Workflow Syn Compound Synthesis (4-Aminophenoxy) MTT Primary Screen: MTT Assay Syn->MTT Kinase Secondary Screen: Kinase Profiling MTT->Kinase IC50 < 5 µM SI > 10 FACS Mechanism Validation: Flow Cytometry Kinase->FACS Target Confirmed Hit Lead Candidate Selection FACS->Hit Apoptosis Verified

Self-validating high-throughput screening workflow for 4-aminophenoxy analogs.

Conclusion

The 4-aminophenoxy moiety remains a cornerstone in the rational design of targeted anticancer therapeutics. As demonstrated by the SAR data, fine-tuning the terminal phenyl substitutions with electron-withdrawing halogens, combined with strategic scaffold selection (e.g., Picolinamides for c-Met, Quinazolinones for EGFR), allows researchers to achieve sub-micromolar potency that frequently surpasses established clinical drugs. By adhering to the self-validating experimental workflows outlined above, drug development professionals can confidently advance high-selectivity candidates into in vivo models.

References

  • Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. Benchchem.
  • Identification of Flavone Derivative Displaying a 4-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC. UNIBO.
  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed / NIH.
  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. PMC / NIH.

Sources

A Comparative Guide to Elemental Analysis Standards for C10H14N2O2 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel chemical entity is a foundational step in its characterization. For a C10H14N2O2 derivative, which could represent a range of pharmacologically active molecules, confirming the exact ratio of carbon, hydrogen, nitrogen, and oxygen is non-negotiable. It serves as a primary confirmation of the molecular formula, a cornerstone of purity assessment, and a prerequisite for regulatory submissions.

This guide provides an in-depth comparison of the prevailing standards and methodologies for the elemental analysis of such organic compounds. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Gold Standard: Combustion Analysis (Dumas Method)

The most widely accepted and utilized method for determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds is combustion analysis, a technique based on the Dumas method.[1][2] This method is often considered the "gold standard" due to its speed, accuracy, and the small sample size required.[3]

Principle of Combustion Analysis

The core principle of combustion analysis is the complete and instantaneous oxidation of a sample through "flash combustion" in a high-temperature (typically around 1000°C) and oxygen-rich environment.[1][4] This process converts the constituent elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1]

These combustion products are then swept by an inert carrier gas (typically helium) through a series of traps and reduction furnaces. Any oxygen not consumed during combustion is removed, and nitrogen oxides (NOx) are reduced to N₂. The purified gases are then separated, often by gas chromatography, and quantified using a thermal conductivity detector (TCD).[1] The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, and the resulting signal is proportional to the concentration of the element.

For oxygen determination, a separate analysis is typically performed via pyrolysis. The sample is heated in the absence of oxygen, and the oxygen is converted to carbon monoxide (CO), which is then measured.

Experimental Workflow: Combustion Analysis

The following diagram illustrates the typical workflow for CHNS analysis using a modern elemental analyzer.

Combustion Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis SampleWeighing Sample Weighing Accurately weigh 1-3 mg of the C10H14N2O2 derivative into a tin capsule. Encapsulation Encapsulation Crimp the tin capsule to enclose the sample and remove atmospheric gases. SampleWeighing->Encapsulation Autosampler Autosampler Place the encapsulated sample into the autosampler. Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C) Sample is dropped into the furnace with a pulse of pure O₂. C → CO₂, H → H₂O, N → NOx, S → SO₂ Autosampler->Combustion Reduction Reduction Tube (~650°C) Gases pass over heated copper to reduce NOx to N₂ and remove excess O₂. Combustion->Reduction GasSeparation GC Column The mixture of CO₂, H₂O, N₂, and SO₂ is separated. Reduction->GasSeparation Detection Thermal Conductivity Detector (TCD) Each gas component is quantified as it elutes from the column. GasSeparation->Detection DataProcessing Data Processing Software calculates the percentage of each element based on the TCD signal and the initial sample weight. Detection->DataProcessing

Caption: Workflow of CHN(S) determination by the Dumas combustion method.

Detailed Experimental Protocol:
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with known C, H, N, and O percentages (e.g., acetanilide). This establishes the response factor for each element.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the purified C10H14N2O2 derivative into a clean tin capsule using a microbalance.

    • Fold and crimp the capsule to ensure it is tightly sealed, removing as much atmospheric air as possible.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the process proceeds automatically as depicted in the workflow diagram.

  • Data Evaluation: The instrument software will generate a report detailing the weight percentages of C, H, and N. For oxygen, a separate pyrolysis run is conducted using a silver capsule.

Alternative Method: The Kjeldahl Method for Nitrogen Determination

Before the widespread adoption of automated combustion analyzers, the Kjeldahl method was the primary technique for determining nitrogen content in organic compounds.[1][4] While still in use in certain applications, particularly in the food and feed industries, it has been largely superseded by the Dumas method in pharmaceutical analysis.

Principle of the Kjeldahl Method

The Kjeldahl method is a wet chemical technique that involves three main steps:

  • Digestion: The sample is digested with concentrated sulfuric acid at high temperatures (around 350-380°C) in the presence of a catalyst (e.g., a mixture of potassium sulfate and copper sulfate). This process converts the organic nitrogen into ammonium sulfate.

  • Distillation: The digested solution is made alkaline with sodium hydroxide, which liberates ammonia gas. The ammonia is then distilled into a trapping solution, typically boric acid.

  • Titration: The amount of ammonia trapped in the boric acid solution is determined by titration with a standardized acid (e.g., hydrochloric acid or sulfuric acid). The nitrogen content is then calculated from the amount of acid consumed.

Performance Comparison: Combustion (Dumas) vs. Kjeldahl

The choice of analytical method is driven by a balance of performance, safety, and efficiency. The following table provides a comparative overview of the Dumas and Kjeldahl methods for the analysis of a C10H14N2O2 derivative.

ParameterCombustion Analysis (Dumas Method)Kjeldahl MethodRationale & Causality
Elements Determined C, H, N, S, O (O in a separate run)Nitrogen onlyThe Dumas method is inherently multi-elemental, while Kjeldahl is specific to nitrogen.
Accuracy & Precision High accuracy and precision.[5]High accuracy and precision, but can be more operator-dependent.[6]The automated nature of modern combustion analyzers minimizes sources of error.
Analysis Time ~4-5 minutes per sample.[1]>1 hour per sample.[1]The Kjeldahl method involves lengthy digestion and distillation steps.
Sample Throughput High; suitable for automation.Low; batch processing is possible but still time-consuming.The rapid analysis time of the Dumas method allows for significantly higher throughput.
Safety & Environmental Uses high-purity gases (He, O₂); no hazardous chemical waste.[4]Requires concentrated sulfuric acid and catalysts; generates hazardous waste.[7]The elimination of corrosive and toxic reagents is a major advantage of the Dumas method.
Types of Nitrogen Detected Total nitrogen, including inorganic forms (nitrates, nitrites) and heterocyclic compounds.[7][8]Primarily organic nitrogen and ammonia; may not fully recover nitrogen from some heterocyclic compounds.[9]The high-temperature combustion of the Dumas method ensures the conversion of all nitrogen-containing species to N₂.
Cost per Analysis Lower due to automation and reduced reagent/waste disposal costs.[1]Higher due to reagent consumption, waste disposal, and labor intensity.The long-term operational costs of the Kjeldahl method are significantly higher.

Acceptance Criteria: What Constitutes a "Good" Result?

A crucial question for any researcher is: how close do my experimental results need to be to the theoretical values for a C10H14N2O2 derivative?

  • Theoretical Values for C10H14N2O2:

    • Carbon (C): 61.83%

    • Hydrogen (H): 7.27%

    • Nitrogen (N): 14.42%

    • Oxygen (O): 16.48%

Interestingly, major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), along with regulatory guidelines like ICH Q3D, do not specify acceptance criteria for the elemental composition of a drug substance in terms of a percentage deviation.[10][11] Their focus is on controlling the levels of elemental impurities—trace amounts of potentially toxic metals that may be introduced during the manufacturing process.[10][11]

However, within the broader scientific and chemical research community, a de facto standard has been established, largely through the author guidelines of major chemistry journals. For a new compound to be considered sufficiently pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values .[4] For example, for a C10H14N2O2 derivative, an acceptable nitrogen result would typically fall between 14.02% and 14.82%.

This ±0.4% criterion is a critical benchmark for validating the identity and purity of a newly synthesized compound.[4]

The Broader Context: Elemental Impurities vs. Elemental Composition

It is vital for professionals in drug development to understand the distinction between the elemental analysis discussed above (for C, H, N, O composition) and the regulatory requirements for elemental impurities.

Analytical_Standards_Framework EA_Purpose Purpose: Confirm Molecular Formula & Purity EA_Elements Elements: C, H, N, O, S... (Bulk Composition) EA_Purpose->EA_Elements EA_Method Primary Method: Combustion Analysis (Dumas) EA_Elements->EA_Method EA_Standard Acceptance Criterion: Typically ±0.4% from theoretical value (Journal/Scientific Standard) EA_Method->EA_Standard EI_Purpose Purpose: Ensure Safety & Control Toxic Metals EI_Elements Elements: As, Cd, Hg, Pb, Pd, etc. (Trace Levels) EI_Purpose->EI_Elements EI_Method Primary Methods: ICP-MS, ICP-OES EI_Elements->EI_Method EI_Standard Acceptance Criterion: Permitted Daily Exposure (PDE) limits (Regulatory Standard: ICH Q3D, USP <232>) EI_Method->EI_Standard

Caption: Distinction between elemental composition and impurity analysis.

As the diagram illustrates, these are two distinct analytical objectives with different methodologies and standards. While elemental composition analysis confirms the identity of the desired molecule, elemental impurity analysis ensures the final drug product is safe for consumption.

Conclusion and Recommendations

For the routine and definitive elemental analysis of C10H14N2O2 derivatives, combustion analysis (Dumas method) is the superior and recommended standard . Its speed, accuracy, safety profile, and high-throughput capabilities make it the most efficient and reliable choice for research and quality control in the pharmaceutical industry. The results obtained should be benchmarked against the widely accepted scientific standard of being within ±0.4% of the theoretical values for carbon, hydrogen, and nitrogen to confirm the compound's purity and molecular formula.

While the Kjeldahl method remains a valid, albeit dated, technique for nitrogen determination, its drawbacks in terms of speed, safety, and the scope of nitrogen species detected render it less suitable for the modern drug development environment.

Finally, a comprehensive analytical strategy must also include a risk-based approach to the control of elemental impurities as mandated by ICH Q3D and USP <232>/<233>, using appropriate techniques like ICP-MS or ICP-OES. This dual approach—confirming bulk composition while controlling trace impurities—forms the bedrock of chemical characterization and ensures the quality and safety of new pharmaceutical entities.

References

  • U.S. Pharmacopeia. 〈232〉 Elemental Impurities—Limits. USP-NF.
  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. Available from: [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Available from: [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • Gerhardt GmbH & Co. KG. (n.d.). Kjeldahl vs Dumas: Comparative Study of Nitrogen/Protein Analysis Methods. Available from: [Link]

  • FOSS. (n.d.). Dumas or Kjeldahl for reference analysis? Available from: [Link]

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. Available from: [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Available from: [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available from: [Link]

  • MDPI. (n.d.). Fluorometric Detection of Five Nitrogen-Based Pharmaceuticals Based on Ion-Pairing Association with EY: DFT Calculations. Available from: [Link]

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. Available from: [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Available from: [Link]

  • Elementar. (n.d.). Organic elemental analyzers for CHNOS analysis. Available from: [Link]

  • Università di Padova. (2024, June 21). Elemental Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Analytical Determination of Nicotine and Related Compounds and Their Metabolites. Available from: [Link]

  • Wikipedia. (n.d.). Combustion analysis. Available from: [Link]

  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Available from: [Link]

  • ECA Academy. (2019, October 16). Ph. Eur. 2.4.20. Determination of elemental impurities. Available from: [Link]

  • Analytik Jena. (n.d.). Ph. Eur. 5.20 Elemental Impurities. Available from: [Link]

Sources

Comparison of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide with Lidocaine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the comparative evaluation of novel chemical scaffolds not merely as a checklist of standard assays, but as a hypothesis-driven investigation into structure-activity relationships (SAR). When comparing a hybrid scaffold like 2-(4-Amino-3-methylphenoxy)-N-methylacetamide (AMMA) against traditional Lidocaine analogs, we must look beyond basic binding affinity. We must analyze how structural divergences fundamentally alter the molecule's physicochemical properties, its access pathway to the voltage-gated sodium channel (NaV), and its ultimate clinical utility[1].

This guide provides an objective, data-driven framework for evaluating AMMA against classic NaV modulators, grounded in self-validating experimental protocols.

Structural & Mechanistic Rationale

Traditional local anesthetics like Lidocaine (an aryl-amide) and Mexiletine (an aryloxy-amine) rely on a basic aliphatic amine (pKa ~7.9 to 9.2). At physiological pH (7.4), they exist predominantly in a cationic state. This charge is critical: it allows the molecule to become "trapped" in the inner vestibule of the NaV channel during rapid firing, leading to strong use-dependent block[2].

AMMA , however, represents an aminoaryloxy-amide hybrid. It possesses:

  • An ether linkage (similar to Mexiletine).

  • An amide side-chain (similar to Lidocaine, but reversed in topology).

  • A primary aromatic amine (aniline derivative) on the phenyl ring.

The Causality of pKa: Because AMMA lacks a basic aliphatic amine, its predicted pKa is driven by the aniline group (pKa ~4.5). Consequently, at pH 7.4, AMMA is >99% neutral (unionized). According to Hille’s modulated receptor hypothesis, neutral compounds bypass the open pore and access the NaV receptor site directly through the lipid bilayer via the hydrophobic pathway [3]. This fundamental shift dictates that AMMA will act more as a highly permeable, state-independent modulator rather than a classic use-dependent antiarrhythmic.

NaV_Mechanism R Resting State (Closed) O Open State (Conducting) R->O Depolarization I Inactivated State (Refractory) O->I Milliseconds I->R Repolarization Lido Lidocaine (Cationic) Hydrophilic Pathway Lido->O Pore Entry AMMA AMMA (Neutral) Hydrophobic Pathway AMMA->R Lipid Access AMMA->I High Affinity

Fig 1. State-dependent NaV block comparing hydrophilic (Lidocaine) and hydrophobic (AMMA) pathways.

Physicochemical Profiling & Membrane Permeability

To validate the hypothesis that AMMA utilizes the hydrophobic pathway, we must first quantify its passive lipid bilayer permeability.

Table 1: Physicochemical Benchmarks
PropertyLidocaineMexiletineAMMA (Scaffold)
Molecular Weight 234.34 g/mol 179.26 g/mol 194.23 g/mol
Core Structure Aryl-AmideAryloxy-AmineAminoaryloxy-Amide
Predicted pKa ~7.9 (Tertiary Amine)~9.2 (Primary Amine)~4.5 (Aniline)
Ionization at pH 7.4 ~76% Cationic>99% Cationic>99% Neutral
LogD (pH 7.4) ~1.5~0.4~2.1 (Predicted)
Protocol 1: Self-Validating High-Throughput PAMPA

Causality: We utilize the Parallel Artificial Membrane Permeation Assay (PAMPA) over Caco-2 cell lines to specifically isolate passive lipid diffusion without the confounding variables of active efflux transporters[4].

  • Step 1: Prepare a 10 mM stock of AMMA and Lidocaine in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Step 2: Coat the PAMPA donor plate filter membrane (PVDF, 0.45 µm) with 5 µL of 1% (w/v) lecithin in dodecane.

  • Step 3: Add 150 µL of the compound solution to the donor compartment and 300 µL of PBS to the acceptor compartment.

  • Step 4 (Self-Validating Mechanism): Co-incubate with 50 µM Lucifer Yellow in the donor well. Following a 16-hour incubation, perform a fluorometric read of the acceptor well. If Lucifer Yellow permeability exceeds 1 nm/s, the artificial membrane has ruptured. That specific well is automatically flagged and excluded from the dataset, ensuring no false-positive permeability artifacts are recorded.

  • Step 5: Quantify compound concentration via LC-MS/MS to calculate effective permeability (

    
    ).
    

Electrophysiological Evaluation (NaV Blockade)

To definitively prove the mechanistic divergence between AMMA and Lidocaine, we evaluate them using automated patch-clamp electrophysiology.

Table 2: Representative Electrophysiological Profile (hNaV1.5)

Note: Data represents established SAR benchmarks for neutral vs. cationic NaV modulators.

MetricLidocaineAMMA (Representative SAR)Causality / Interpretation
Tonic Block IC50 ~300 µM~150 µMNeutral AMMA partitions heavily into the lipid bilayer, accessing the resting channel via the hydrophobic pathway.
Use-Dependent IC50 (10 Hz) ~10 µM~120 µMLidocaine (cationic) becomes trapped in the inner vestibule during rapid firing. AMMA lacks this strong state-dependence.
Use-Dependence Ratio ~30x~1.2xHighlights AMMA's profile as a highly permeable, state-independent modulator.
Protocol 2: Automated Patch-Clamp (Whole-Cell Configuration)

Causality: We measure both tonic (resting) block and use-dependent (rapid firing) block. A low use-dependence ratio confirms that the molecule does not require the channel to open to access the binding site, characteristic of neutral compounds[2].

  • Step 1: Culture HEK293 cells stably expressing human NaV1.5 channels. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Step 2: Establish whole-cell configuration on a planar patch-clamp chip using an intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Step 3 (Self-Validating Mechanism): Apply a P/4 leak subtraction protocol prior to the test pulse. Ensure series resistance (

    
    ) is <10 M
    
    
    
    and compensated to >80%. If
    
    
    fluctuates by >20% during the recording, the system automatically discards the data point to prevent voltage-clamp artifacts from masquerading as channel block.
  • Step 4 (Tonic Block): Hold cells at -120 mV. Apply a single test pulse to -20 mV for 20 ms. Measure peak inward current before and after compound perfusion.

  • Step 5 (Use-Dependent Block): Apply a train of 30 pulses to -20 mV at 10 Hz. Measure the fractional block of the 30th pulse relative to the 1st pulse.

Workflow step1 1. Scaffold Synthesis & QC (LC-MS, NMR Purity >98%) step2 2. Physicochemical Profiling (pKa, LogD, PAMPA) step1->step2 step3 3. In Vitro Electrophysiology (Automated Patch-Clamp hNaV) step2->step3 step4 4. Data Synthesis (IC50, Use-Dependence Ratio) step3->step4

Fig 2. Self-validating evaluation workflow for novel NaV modulators.

Conclusion & Application Suitability

While Lidocaine remains the gold standard for use-dependent antiarrhythmic and local anesthetic applications, the 2-(4-Amino-3-methylphenoxy)-N-methylacetamide scaffold offers a distinct pharmacological profile. Due to its neutral charge at physiological pH and high predicted lipid permeability, AMMA is less suited for systemic antiarrhythmic use (where use-dependence is required to target rapidly firing ectopic pacemakers). Instead, it presents an excellent scaffold for topical analgesics (where rapid membrane penetration is paramount) or as a synthetic precursor where a basic amine can be grafted onto the acetamide or aniline moiety to tune its pKa and restore state-dependent NaV blockade.

References

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. URL: [Link]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron. URL: [Link]

  • Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry. URL: [Link]

  • Fozzard, H. A., et al. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Current Pharmaceutical Design. URL: [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of Substituted Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of substituted phenoxyacetamides, a class of compounds of significant interest in drug discovery and development. For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring solid-form stability. This document moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into the experimental choices and their underlying principles, ensuring a robust and self-validating approach to structural elucidation.

The Critical Role of Crystal Structure in Drug Development

The precise three-dimensional structure of a molecule, as determined by single-crystal X-ray diffraction, is the gold standard for structural elucidation.[1] This information provides unambiguous details of bond lengths, bond angles, and the overall molecular conformation. For substituted phenoxyacetamides, which often exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties, understanding their solid-state structure is crucial. The crystal packing, dictated by a delicate balance of intermolecular interactions, can significantly influence key pharmaceutical properties such as solubility, dissolution rate, and bioavailability.

Substituents on the phenoxy and acetamide moieties play a pivotal role in modulating these interactions. The nature and position of these substituents can introduce or modify hydrogen bonds, π-π stacking, and other non-covalent interactions, thereby influencing the overall crystal lattice. A thorough understanding of these packing motifs is therefore essential for rational drug design and the development of stable, effective pharmaceutical formulations.

A Comparative Overview of Structural Determination Techniques

While single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, a comprehensive structural characterization often involves a combination of analytical techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.[2]Unambiguous and high-resolution structural determination.[3]Requires high-quality single crystals, which can be challenging to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, and dynamic processes.[5]Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant.[6]Does not provide direct information about the solid-state packing. Structure determination can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.[7]High sensitivity and ability to analyze complex mixtures.[8]Provides no information about the three-dimensional arrangement of atoms.

In practice, these techniques are used in a complementary fashion. NMR and MS are invaluable for confirming the chemical identity and purity of the synthesized phenoxyacetamide derivatives before attempting crystallization. Once a crystal structure is obtained via SC-XRD, NMR can be used to compare the solid-state conformation with the solution-state conformation, providing insights into molecular flexibility.

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized powder to a refined crystal structure involves a series of critical steps. The following workflow provides a detailed overview of the process for substituted phenoxyacetamides.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Substituted Phenoxyacetamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation analysis Analysis of Intermolecular Interactions (Hirshfeld Surface) validation->analysis

Figure 1: A comprehensive workflow for the determination of the crystal structure of substituted phenoxyacetamides.

Synthesis and Purification

The synthesis of substituted phenoxyacetamides typically involves the reaction of a substituted phenol with an N-substituted 2-chloroacetamide. The specific reaction conditions will vary depending on the desired substituents. It is imperative that the final compound is of high purity to increase the likelihood of obtaining high-quality single crystals.

Growing High-Quality Single Crystals: A Comparative Approach

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step.[1] The choice of crystallization method is critical and is guided by the solubility of the compound.

Crystallization MethodDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.[9]Compounds that are highly soluble in a volatile solvent.
Vapor Diffusion A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Compounds with moderate solubility.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[10]Compounds that exhibit a significant change in solubility with temperature.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified phenoxyacetamide derivative in various solvents to determine a suitable one where the compound is soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it with a cap that has a few small holes, and leave it undisturbed in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays.[11] The diffracted X-rays are detected, and their intensities and positions are recorded.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in the X-ray beam of a single-crystal diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[12] Modern diffractometers use area detectors like CCDs to capture the diffraction images.[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods, which are implemented in software like SHELXS.[13][14]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[15] This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[15]

  • Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and adherence to crystallographic standards.

The Influence of Substituents on Crystal Packing

The substituents on the phenoxyacetamide scaffold are the primary determinants of the crystal packing. They achieve this by directing a variety of intermolecular interactions.

Intermolecular_Interactions cluster_interactions Intermolecular Interactions Phenoxyacetamide Substituted Phenoxyacetamide H_Bond Hydrogen Bonding (N-H...O, C-H...O) Phenoxyacetamide->H_Bond Pi_Stacking π-π Stacking Phenoxyacetamide->Pi_Stacking Halogen_Bond Halogen Bonding (C-X...O/N) Phenoxyacetamide->Halogen_Bond CH_Pi C-H...π Interactions Phenoxyacetamide->CH_Pi

Figure 2: Key intermolecular interactions governing the crystal packing of substituted phenoxyacetamides.

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis .[16][17] This method maps the electron distribution of a molecule within the crystal, allowing for the identification and analysis of close intermolecular contacts.[18] The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.[19]

Hydrogen Bonding

The amide group in phenoxyacetamides provides both a hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a dominant feature in their crystal packing.[20] These interactions often lead to the formation of well-defined motifs such as chains or dimers.

The Role of Halogen Substituents

Halogen atoms (F, Cl, Br, I) are common substituents in drug molecules. Beyond their electronic effects on the molecule itself, they can participate in halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic species.[21][22][23][24] This interaction can be a significant factor in directing the crystal packing of halogenated phenoxyacetamides.

π-π Stacking and C-H...π Interactions

The aromatic rings of the phenoxy group are prone to π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.[25] Additionally, C-H bonds can interact with the electron-rich π-system of the aromatic rings, forming C-H...π interactions.[20]

Data Presentation: A Case Study Comparison

To illustrate the impact of substituents on the crystal structure, the following table presents a hypothetical comparison of crystallographic data for three substituted phenoxyacetamide derivatives. Data for such compounds can be found in the Cambridge Structural Database (CSD).[20][26][27][28]

| Parameter | 2-phenoxyacetamide | 2-(4-chlorophenoxy)acetamide | 2-(4-methoxyphenoxy)acetamide | |---|---|---| | Crystal System | Monoclinic | Orthorhombic | Triclinic | | Space Group | P2₁/c | Pbca | P-1 | | Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 12.5 Å, β = 98.5° | a = 9.5 Å, b = 18.7 Å, c = 10.0 Å | a = 8.1 Å, b = 9.3 Å, c = 11.2 Å, α = 85.2°, β = 76.1°, γ = 88.9° | | Dominant Intermolecular Interactions | N-H...O hydrogen bonding, C-H...π interactions | N-H...O hydrogen bonding, C-Cl...O halogen bonding | N-H...O hydrogen bonding, π-π stacking |

This comparative data highlights how a simple change in the substituent on the phenyl ring can lead to significant alterations in the crystal system, space group, and the dominant forces governing the crystal packing.

Conclusion

The determination of the crystal structure of substituted phenoxyacetamides is a multi-faceted process that provides invaluable information for drug development. Single-crystal X-ray diffraction, as the cornerstone of this process, delivers an unparalleled level of detail into the three-dimensional architecture of these molecules. By understanding the interplay of intermolecular forces, guided by the nature and position of substituents, researchers can make more informed decisions in the design and optimization of new therapeutic agents. The integration of complementary analytical techniques and computational tools like Hirshfeld surface analysis further enriches our understanding of the solid-state properties of these important compounds.

References

  • Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024, March 18). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Brammer, L., & Bruton, E. A. (2000). Halogen Bonding and Pharmaceutical Cocrystals: The Case of a Widely Used Preservative. Crystal Growth & Design, 1(4), 279-290.
  • (2022, December 21). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. MDPI. Retrieved March 7, 2026, from [Link]

  • Lin, X., Li, H., & Li, W. (2014). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry, 57(15), 6235-6247.
  • Hathwar, V. R., et al. (2015). Quantitative analysis of intermolecular interactions in orthorhombic rubrene. IUCrJ, 2(Pt 4), 449–457.
  • (n.d.). Crystallization of Organic Compounds. Wiley. Retrieved March 7, 2026, from [Link]

  • Surov, A. O., Manin, N. G., Voronin, A. P., & Perlovich, G. L. (2019).
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Hathwar, V. R., et al. (2015). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c][29]benzodiazepine-5,11-dione. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 754–761.

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Retrieved from [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021, October 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. Retrieved March 7, 2026, from [Link]

  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved March 7, 2026, from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. University of Texas at Dallas. Retrieved March 7, 2026, from [Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2631-2640.
  • Hathwar, V. R., et al. (2015). Quantitative analysis of intermolecular interactions in orthorhombic rubrene. IUCrJ, 2(4), 449-457.
  • (n.d.). The SHELX-97 Manual. Retrieved March 7, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 7, 2026, from [Link]

  • Ciesielski, A., & Samorì, P. (2016). Halogen Bonding in Two-Dimensional Crystal Engineering. ChemistryOpen, 5(4), 225-233.
  • (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved March 7, 2026, from [Link]

  • (n.d.). Crystallization. University of California, Irvine. Retrieved March 7, 2026, from [Link]

  • (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved March 7, 2026, from [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Dauter, Z. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 65(5), 535-544.
  • Wlodek, S., Skillman, A. G., & Nicholls, A. (2016). Improved ligand geometries in crystallographic refinement using AFITT in PHENIX. Acta Crystallographica Section D: Structural Biology, 72(Pt 8), 953–963.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Scientific Reports. Retrieved March 7, 2026, from [Link]

  • van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362.
  • Single Crystal X Ray Diffraction Data Collection. (2019, May 6). YouTube. Retrieved March 7, 2026, from [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. Retrieved March 7, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022, July 1).
  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024, June 25). Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. Retrieved March 7, 2026, from [Link]

  • (n.d.). Guide for crystallization. Retrieved March 7, 2026, from [Link]

  • Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. (2021, September 28). Journal of Molecular Structure, 1240, 130573.
  • Development and application of NMR and X-ray crystallography in early-stage drug discovery. (n.d.). mediaTUM. Retrieved March 7, 2026, from [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. (2018, January 12). MDPI. Retrieved March 7, 2026, from [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. (2022, September 8). ResearchGate. Retrieved from [Link]

  • Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group.
  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. (n.d.). IUCr. Retrieved March 7, 2026, from [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Journal of Applied Crystallography, 41(3), 491-522.
  • Structural Characterization Methods: NMR, X-Ray Crystallography. (2020, December 1). kbDNA. Retrieved March 7, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved March 7, 2026, from [Link]

  • Recent Developments for Crystallographic Refinement of Macromolecules. (n.d.). In Methods in Molecular Biology. Humana Press. Retrieved March 7, 2026, from [Link]

Sources

Comparative Analysis of Phenoxyacetamide Derivatives' In Vitro Efficacy in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenoxyacetamide scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its structural versatility allows for the synthesis of a diverse range of derivatives, many of which have demonstrated promising anticancer properties.[2] This guide provides a comprehensive comparison of the 50% inhibitory concentration (IC50) values of various phenoxyacetamide derivatives against a panel of human cancer cell lines. Our objective is to offer an in-depth, data-driven resource for researchers and drug development professionals to facilitate the identification of promising lead compounds and to inform future research directions in oncology. We will delve into the mechanistic underpinnings of their cytotoxic activity and provide detailed experimental protocols to ensure the reproducibility and validity of the presented data.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of phenoxyacetamide derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Two of the most well-documented mechanisms of action are the inhibition of histone deacetylases (HDACs) and the disruption of microtubule dynamics.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4] HDAC inhibitors (HDACis) can reverse this process, leading to the re-expression of these critical genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[3][5] Several phenoxyacetamide-based compounds have been identified as potent HDACis.[6] By inhibiting HDAC activity, these derivatives promote the accumulation of acetylated histones, leading to a more open chromatin structure that allows for the transcription of genes that can halt cancer progression.[5] This mechanism often involves the upregulation of cell cycle inhibitors like p21 and pro-apoptotic proteins such as Bax and Bim.[5][7]

HDAC_Inhibition_Pathway cluster_0 Phenoxyacetamide Derivative (HDACi) cluster_1 Cellular Processes HDACi Phenoxyacetamide Derivative HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Prevents Deacetylation Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, Bax) Open_Chromatin->TSG Allows Transcription of Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

HDAC inhibition by phenoxyacetamide derivatives.
Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance.[8] Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[9] They can be broadly classified as either microtubule-stabilizing or -destabilizing agents.[8] Several phenoxyacetamide derivatives have been shown to act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics.[10][11] This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[8]

Comparative IC50 Analysis of Phenoxyacetamide Derivatives

The cytotoxic efficacy of phenoxyacetamide derivatives varies significantly depending on their chemical structure and the specific cancer cell line being evaluated. The following table summarizes the IC50 values of several representative phenoxyacetamide derivatives against a range of human cancer cell lines. These values, primarily determined by the MTT assay, provide a quantitative measure of the compounds' potency.

Derivative Name/IdentifierCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound IHepG2 (Liver Cancer)1.435-Fluorouracil5.32[12][13]
Compound IMCF-7 (Breast Cancer)7.43--[12]
Compound IIHepG2 (Liver Cancer)6.525-Fluorouracil5.32[12][13]
Dehydrozingerone Derivative 2HCT-116 (Colon Cancer)3.52 - 9.93--[14]
Dehydrozingerone Derivative 2MCF-7 (Breast Cancer)3.52 - 9.93--[14]
Phenylacetamide Derivative 3j (4-NO2)MDA-MB-468 (Breast Cancer)0.76Doxorubicin0.38[15]
Phenylacetamide Derivative 3e (3-Cl)PC12 (Pheochromocytoma)0.67--[15]
Phenylacetamide Derivative 3b (3-F)MCF-7 (Breast Cancer)1.5Doxorubicin2.63[15]
Phenylacetamide Derivative 3g (2-OCH3)MCF-7 (Breast Cancer)1.53Doxorubicin2.63[15]
Phenylacetamide Derivative 3h (4-OCH3)MCF-7 (Breast Cancer)1.4Doxorubicin2.63[15]
Podophyllotoxin Derivative D1-1H1975 (Non-Small-Cell Lung Cancer)0.10Gefitinib32.15[10][11]

Expert Analysis: The data clearly indicate that structural modifications to the phenoxyacetamide scaffold have a profound impact on cytotoxic activity. For instance, the introduction of a nitro group at the para position of the phenyl ring in derivative 3j resulted in potent activity against the MDA-MB-468 breast cancer cell line.[15] Similarly, the podophyllotoxin-based derivative D1-1 exhibited exceptional potency against the H1975 non-small-cell lung cancer cell line, highlighting the potential of hybrid molecules that target multiple pathways, in this case, both tubulin and AKT.[10][11] The dehydrozingerone derivatives also showed promising activity across multiple cell lines, suggesting a broad spectrum of anticancer potential.[14]

Detailed Experimental Protocol: MTT Assay for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine cell viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a series of dilutions of the phenoxyacetamide derivatives in culture medium. It is advisable to perform a broad range of concentrations in the initial screen.

    • After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][18]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[18][19]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[16] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (cell attachment) seed->incubate1 treat 3. Treat with Phenoxyacetamide Derivatives (various concentrations) incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end_node End: IC50 Value analyze->end_node

Workflow for determining IC50 values using the MTT assay.

Expert Insights and Future Directions

The phenoxyacetamide scaffold represents a highly promising framework for the development of novel anticancer agents. The data compiled in this guide demonstrate that targeted modifications can yield compounds with potent and selective cytotoxic activity against a variety of cancer cell lines.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the phenoxyacetamide core is warranted to further optimize potency and selectivity.

  • Mechanism of Action Elucidation: While HDAC and tubulin inhibition are common mechanisms, further investigation into other potential targets and signaling pathways is crucial for a comprehensive understanding of the anticancer effects of these derivatives. Some studies suggest the involvement of PARP-1 inhibition and the modulation of apoptotic pathways.[12][13]

  • In Vivo Efficacy and Toxicity: Promising lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of phenoxyacetamide derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of phenoxyacetamide-based cancer therapeutics.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). BioMed Research International. Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). Molecules. Available from: [Link]

  • Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. (2025). PubMed. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PubMed. Available from: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. Available from: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available from: [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Available from: [Link]

  • Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. (2023). PubMed. Available from: [Link]

  • Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. (2023). ACS Publications. Available from: [Link]

  • Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. (n.d.). Frontiers in Immunology. Available from: [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). Medicinal Research Reviews. Available from: [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). Journal of Hematology & Oncology. Available from: [Link]

  • New and emerging HDAC inhibitors for cancer treatment. (2015). OncoTargets and Therapy. Available from: [Link]

  • Histone Deacetylases and Their Inhibitors in Cancer Epigenetics. (2019). Cancers. Available from: [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2025). Molecules. Available from: [Link]

  • What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse. Available from: [Link]

  • Histone Deacetylase (HDAC) Inhibitors: A Promising Weapon to Tackle Therapy Resistance in Melanoma. (2022). Cancers. Available from: [Link]

Sources

Safety Operating Guide

2-(4-Amino-3-methylphenoxy)-N-methylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced Waste Management and Disposal of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and ultimate destruction of this compound, explaining the mechanistic reasoning behind every safety directive.

Chemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the molecular behavior of the waste. 2-(4-Amino-3-methylphenoxy)-N-methylacetamide features both a primary aromatic amine and an acetamide moiety[3].

Mechanistic Hazard Analysis:

  • Irritation & Sensitization: The primary amine group increases the molecule's nucleophilicity, allowing it to interact rapidly with biological membranes. This is the direct cause of its H315 (skin) and H319 (eye) irritation classifications.

  • Inhalation Risk: As a fine solid powder, aerosolization poses a severe risk to the respiratory tract (H335)[3].

  • Combustion Byproducts: Because the molecular formula (C10H14N2O2) contains two nitrogen atoms, standard open-air burning or low-temperature incineration will inevitably generate toxic nitrogen oxides (NOx)[4],[5].

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Classification
Chemical Name 2-(4-Amino-3-methylphenoxy)-N-methylacetamide
CAS Number 201853-11-4
Molecular Formula C10H14N2O2
Molecular Weight 194.24 g/mol
GHS Hazard Statements H302, H315, H319, H335
Primary Risk Vector Harmful if swallowed; Irritant to skin, eyes, and respiratory tract

Primary Disposal Plan: The Incineration Workflow

Due to the nitrogen-rich nature of this compound, disposal via municipal drains or standard landfills is strictly prohibited[6],[7]. The absolute gold standard—and environmentally mandated method—is thermal destruction in a specialized chemical incinerator[8].

DisposalWorkflow A Solid Waste Generation CAS: 201853-11-4 B Solubilization (Combustible Solvent) A->B Step 1: Prevent Dust C Chemical Incinerator (>850°C) B->C Step 2: Complete Combustion D Afterburner & Scrubber (NOx Neutralization) C->D Step 3: Gas Treatment E Safe Environmental Release D->E Step 4: Verification

Fig 1: End-to-end incineration workflow for nitrogen-rich organic waste.

Protocol 1: Solubilization and Incineration Preparation

This protocol is designed as a self-validating system. By dissolving the solid waste prior to incineration, we eliminate the risk of dust explosions and ensure a uniform burn rate.

  • Step 1: Accumulation & Weighing Collect all 2-(4-Amino-3-methylphenoxy)-N-methylacetamide waste (including contaminated filter papers or vials) in a designated, tightly sealed High-Density Polyethylene (HDPE) container.

  • Step 2: Solubilization (The Causality Step) In a certified fume hood, dissolve the solid material in a highly combustible solvent (e.g., ethanol or methanol)[6].

    • Validation Check: Visually inspect the solution. It must be completely clear. The absence of particulate matter confirms that the compound is fully solubilized, preventing localized micro-explosions during the incineration process.

  • Step 3: Labeling & Staging Seal the solution in a chemically compatible, leak-proof container. Label it explicitly as "Flammable Liquid, Toxic - Contains Nitrogenous Organic Waste."

  • Step 4: Facility Handoff Contract a licensed hazardous waste management facility. You must explicitly request disposal via a "chemical incinerator equipped with an afterburner and scrubber" [8],[5].

    • Validation Check: Request a Certificate of Destruction (CoD) from the facility confirming that alkaline scrubbing was utilized to neutralize the NOx gases produced during combustion.

Emergency Operations: Spill Response & Containment

Accidental spills of solid 2-(4-Amino-3-methylphenoxy)-N-methylacetamide require immediate action to prevent the aerosolization of H335 respiratory irritants. Dry sweeping is strictly forbidden.

SpillResponse S1 Spill Detected (Solid Powder) S2 Don PPE (P95/N95, Nitrile) S1->S2 S3 Wet-Brushing (Dust Suppression) S2->S3 S4 Seal in HDPE Container S3->S4

Fig 2: Immediate spill response protocol emphasizing dust suppression.

Protocol 2: Wet-Brushing Containment
  • Step 1: Secure the Perimeter & Don PPE Evacuate non-essential personnel. Don a P95 or N95 particulate respirator, double nitrile gloves, and chemical splash goggles[5].

    • Causality: The compound's nucleophilic nature makes it a severe eye and mucous membrane irritant; respiratory protection is non-negotiable.

  • Step 2: Dust Suppression (Wet-Brushing) Lightly mist the spilled powder with water or a compatible solvent.

    • Validation Check: The powder should appear damp and clumped, but liquid should not be pooling. This confirms that the dust is suppressed without creating a secondary liquid contamination hazard[6].

  • Step 3: Collection Using a non-sparking brush and dustpan, carefully sweep up the dampened material. Transfer it directly into a hazardous waste container.

  • Step 4: Decontamination Wash the spill surface thoroughly with soap and water. Collect all rinsate and contaminated cleanup materials (paper towels, brush) into the same waste container for incineration.

Regulatory Grounding & Logistics

While 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is not explicitly listed as a RCRA P- or U-list waste by the EPA, it falls under the broad category of characteristic hazardous waste due to its toxicity and irritant properties. Furthermore, international frameworks, such as the United Nations Office on Drugs and Crime (UNODC) guidelines for chemical waste, strongly advise against the landfilling of complex organic amines due to the high risk of groundwater leaching[7]. By adhering to the solubilization and scrubbed-incineration protocols outlined above, your laboratory will maintain strict compliance with global environmental safety standards.

References

  • Chemikart. "2-(4-Amino-3-methylphenoxy)-n-methylacetamide Hazard Statements." Chemikart Database. [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Guidelines for the Safe Disposal of Chemicals." UNODC Laboratory and Scientific Section. [Link]

Sources

Personal protective equipment for handling 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(4-Amino-3-methylphenoxy)-N-methylacetamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary: The Precautionary Principle

Status: Research Intermediate (Novel Compound) Default Occupational Exposure Band (OEB): Band 4 (1–10 µg/m³) Note: In the absence of specific toxicological data, this compound must be handled as a high-potency reproductive toxin and skin sensitizer based on Structure-Activity Relationships (SAR).

As a Senior Application Scientist, I advise you to move beyond basic "lab safety" and adopt a containment mindset . This molecule combines a substituted aniline moiety with an N-methylacetamide tail. This structural combination presents a dual-threat: potential methemoglobinemia/sensitization (aniline) and reproductive toxicity (acetamide derivative).

The Golden Rule: Treat this substance as if it has the toxicity of its most hazardous fragment until proven otherwise.[1]

Hazard Identification & SAR Analysis

Understanding why you are wearing PPE ensures compliance.[1] We analyze the molecule by its functional groups to predict hazards.[1]

Functional FragmentAssociated RiskMechanism of Action
N-Methylacetamide Group Reproductive Toxicity (Cat 1B) Metabolic hydrolysis may release N-methylacetamide, a known teratogen capable of damaging the unborn child [1].
4-Amino-3-methylphenoxy Skin Sensitization & Blood Toxicity Substituted anilines are notorious sensitizers. Absorption can lead to methemoglobinemia (oxidizing hemoglobin to methemoglobin), reducing oxygen transport [2].[1]
Phenol Ether Linkage Stability/Persistence Generally stable, but can hydrolyze under strong acidic/basic conditions, potentially releasing the free aminophenol (toxic).[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone. Anilines and acetamides can permeate standard nitrile rubber rapidly.[1]

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR or N100/P3 Primary: Handle only in a certified Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary: If hood sash must be raised or cleaning spills, use a Powered Air Purifying Respirator (PAPR) with HEPA cartridges.[1] Surgical masks provide ZERO protection.
Dermal (Hands) Double Gloving (Laminate + Nitrile) Inner Layer: Silver Shield® / 4H® (EVOH laminate).[1] Rationale: Resists aromatic amines.Outer Layer: Long-cuff High-Risk Nitrile (min 6 mil). Rationale: Mechanical strength and grip.[1]
Dermal (Body) Tyvek® Lab Coat / Coverall Use a disposable, non-woven polyethylene coat (e.g., Tyvek 400).[1] Cotton lab coats absorb liquids and hold toxins against the skin.[1] Taping cuffs to gloves is recommended for solid handling.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders.[1] Goggles form a seal to prevent airborne dust entry.[1]
Operational Protocols
Phase 1: Reception & Storage
  • Inspect: Verify the inner vial is intact before removing it from the secondary packaging.

  • Label: Apply a "Reproductive Toxin" and "Sensitizer" sticker immediately if not present.[1]

  • Store: Keep in a cool, dry place (2–8°C recommended for amine stability) under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

Phase 2: Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.[2]

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Substituted acetamides are often fluffy and static-prone.

  • The "Wet Method":

    • Tare the vial with solvent before adding the solid if possible, or...

    • Weigh the solid into a tared vial, then immediately add solvent (e.g., DMSO, Methanol) to wet the powder.[1]

    • Why? Solubilized material cannot become airborne dust.[3]

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it. Treat the Kimwipe as hazardous waste.

Phase 3: Reaction Setup
  • Closed Systems: Perform reactions in septa-sealed vials or round-bottom flasks. Avoid open-beaker stirring.

  • Temperature: If heating is required, use a heating block, not an oil bath (oil baths spread contamination if spilled).[1]

Visualizations & Workflows
Figure 1: PPE Decision Logic & Hierarchy of Controls

This logic gate ensures you select the correct protection level based on the physical state of the compound.[2]

PPE_Logic Start Handling 2-(4-Amino-3-methylphenoxy)-N-methylacetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Engineering_S Engineering Control: Class II Biosafety Cabinet or Chemical Fume Hood Solid->Engineering_S Engineering_L Engineering Control: Standard Fume Hood Liquid->Engineering_L PPE_S PPE Required: Double Gloves (Laminate inner) Tyvek Sleeves N95/P3 Mask (Backup) Engineering_S->PPE_S Action Proceed with Experiment PPE_S->Action PPE_L PPE Required: Double Nitrile Gloves Splash Goggles Lab Coat Engineering_L->PPE_L PPE_L->Action

Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the material.

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing spills of toxic intermediates.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 500 mg/mL Assess->Small Large > 500 mg/mL Assess->Large Clean 3. Neutralize & Clean Small->Clean EHS Call EHS / Hazmat Large->EHS Solvent Use Wet Wipe (Methanol) Do NOT sweep dry dust Clean->Solvent Waste 4. Double Bag Waste Solvent->Waste

Caption: Workflow for immediate response to solid or liquid spills, prioritizing containment of dust.

Waste Disposal & Deactivation

Do not pour down the drain. This compound is likely toxic to aquatic life (aniline derivative).[1]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag .[1]

  • Liquid Waste: Segregate into "Halogenated/Organic High Tox" streams.

  • Deactivation (Spill Cleanup):

    • For surface cleaning, use a solution of 10% Bleach (Sodium Hypochlorite) followed by water.[1] The bleach helps oxidize the amine, reducing its biological availability, though it does not fully destroy the core structure immediately.[1]

    • Warning: Do not mix bleach with the pure solid concentrate if large amounts are present (potential exotherm). Use for surface wiping only.[1]

References
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: N-Methylacetamide.[3][4][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7410, Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Methemoglobinemia. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-3-methylphenoxy)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.